molecular formula C5H6F3N3 B1320231 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine CAS No. 1006436-44-7

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B1320231
CAS No.: 1006436-44-7
M. Wt: 165.12 g/mol
InChI Key: OHASPUNAEXVWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS Registry Number 1006436-44-7) is a fluorinated pyrazole derivative of significant interest in research and development chemistry. The compound features a molecular formula of C5H6F3N3 and a molecular weight of 165.12 g/mol . This amine serves as a versatile chemical building block, particularly valued for its trifluoromethyl-pyrazole scaffold, which is frequently explored in the design of bioactive molecules. Pyrazole compounds containing the trifluoromethyl group demonstrate remarkable biological activities and physicochemical properties, making them prominent scaffolds in medicinal and agricultural chemistry . In pharmaceutical research, this core structure is investigated for its potential in kinase inhibitor prototyping. Research indicates that similar 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide structures are key motifs in developing potent inhibitors for discoidin domain receptors (DDR1/2), which are emerging as promising therapeutic targets for conditions like idiopathic pulmonary fibrosis (IPF) . The compound's mechanism of action in such applications typically involves binding to enzyme active sites, often acting as a hinge-binding motif that can form critical hydrogen bonds with key amino acid residues, thereby modulating enzymatic activity . In agrochemical research, this amine is a key precursor for synthesizing novel active ingredients. It is utilized to develop new fungicidal compounds, particularly succinate dehydrogenase inhibitors (SDHIs) that disrupt energy metabolism in fungal pathogens . The structure-activity relationship (SAR) studies of such derivatives help researchers understand how substitutions on the pyrazole ring influence efficacy and selectivity . This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage its physicochemical properties, including a calculated density of 1.50±0.1 g/cm3 and slight solubility of approximately 1.8 g/L at 25°C, for various experimental applications . Proper handling procedures should be followed, as the compound has a calculated flash point of 89.9±25.9°C .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-11-2-3(9)4(10-11)5(6,7)8/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHASPUNAEXVWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599125
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006436-44-7
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, a valuable building block in medicinal and agrochemical research. The document details two primary synthetic pathways, complete with experimental protocols and characterization data.

Introduction

This compound is a fluorinated heterocyclic amine that serves as a key intermediate in the development of various biologically active molecules. The unique substitution pattern of the pyrazole ring, featuring a methyl group at the N1 position, a trifluoromethyl group at the C3 position, and an amine group at the C4 position, imparts specific physicochemical properties that are attractive for drug design and agrochemical innovation. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

This guide will explore two principal methods for the synthesis of this compound: the Curtius rearrangement of a carboxylic acid precursor and the reduction of a nitro-pyrazole intermediate.

Synthetic Pathways

Two robust synthetic pathways have been identified for the preparation of this compound.

Route 1: Curtius Rearrangement of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This pathway involves the conversion of the readily accessible 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid to the corresponding amine via a Curtius rearrangement. The carboxylic acid is first converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired primary amine.

Curtius Rearrangement Pathway start 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid acyl_azide Acyl Azide Intermediate start->acyl_azide Acyl Azide Formation isocyanate Isocyanate Intermediate acyl_azide->isocyanate Curtius Rearrangement end_product This compound isocyanate->end_product Hydrolysis

Diagram 1: Curtius Rearrangement Synthesis Route

Route 2: Reduction of 4-Nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

This alternative route begins with the nitration of the pyrazole core, followed by the reduction of the introduced nitro group to an amine. This method is a common and effective way to introduce an amino group onto an aromatic or heteroaromatic ring.

Nitro Reduction Pathway start 1-Methyl-3-(trifluoromethyl)-1H-pyrazole nitro_intermediate 4-Nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole start->nitro_intermediate Nitration end_product This compound nitro_intermediate->end_product Reduction

Diagram 2: Nitro Reduction Synthesis Route

Experimental Protocols

Route 1: Curtius Rearrangement

Step 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

An improved synthesis for this key intermediate has been reported with high yields.[1] The process involves condensation, acylation, cyclization, and hydrolysis steps starting from sodium cyanoacetate.[1]

  • Condensation: Sodium cyanoacetate is reacted with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.[1]

  • Acylation: The resulting 3-(dimethylamino)acrylonitrile is acylated using trifluoroacetyl chloride with triethylamine as an acid scavenger.[1]

  • Cyclization: The acylated intermediate is then cyclized in a mixture of methanol and water.[1]

  • Hydrolysis: The final step is the hydrolysis of the resulting pyrazole derivative to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[1]

Step 2: Curtius Rearrangement to this compound

While a specific protocol for this substrate is not detailed in the available literature, a general procedure for the Curtius rearrangement is as follows:

  • Acyl Azide Formation: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in an inert solvent (e.g., acetone, THF), add triethylamine followed by dropwise addition of ethyl chloroformate at 0°C. Stir the mixture for 30 minutes. Then, add a solution of sodium azide in water dropwise and continue stirring for 1-2 hours at 0°C.

  • Rearrangement and Hydrolysis: The reaction mixture containing the acyl azide is then carefully heated in a suitable solvent (e.g., toluene) to effect the rearrangement to the isocyanate. The isocyanate is subsequently hydrolyzed by the addition of aqueous acid (e.g., HCl) or base (e.g., NaOH) to afford the crude amine.

  • Purification: The product is purified by extraction and column chromatography.

Route 2: Reduction of 4-Nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Step 1: Synthesis of 4-Nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

A general method for the nitration of pyrazoles can be adapted for this synthesis.

  • Nitration: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in concentrated sulfuric acid, add fuming nitric acid dropwise at a controlled temperature (typically 0-10°C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.

Step 2: Reduction to this compound

Several methods are available for the reduction of the nitro group.

  • Catalytic Hydrogenation: The 4-nitro-pyrazole derivative is dissolved in a suitable solvent (e.g., ethanol, methanol) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is monitored by TLC until the starting material is consumed.

  • Metal-Acid Reduction: Alternatively, the reduction can be carried out using a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid or iron in acetic acid. The 4-nitro-pyrazole is dissolved in the acidic solution, and the metal is added portion-wise. The reaction is typically heated to ensure completion.

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off (for catalytic hydrogenation), or the reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography.

Data Presentation

Table 1: Summary of Synthetic Intermediates and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Role
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidC₆H₅F₃N₂O₂194.11Precursor for Curtius Rearrangement
4-Nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazoleC₅H₄F₃N₃O₂195.10Intermediate for Reduction to Amine
This compound C₅H₆F₃N₃ 165.12 Target Compound

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR - Singlet for the N-CH₃ protons (around 3.5-4.0 ppm).- Singlet for the pyrazole C5-H proton.- Broad singlet for the NH₂ protons.
¹³C NMR - Signal for the N-CH₃ carbon.- Signals for the pyrazole ring carbons, with the C3 carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling.- Signal for the C4 carbon attached to the amino group.
¹⁹F NMR - Singlet for the CF₃ group.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Fragmentation pattern consistent with the pyrazole structure.

Biological Significance and Potential Applications

Aminopyrazole derivatives are recognized for their diverse pharmacological activities. The structural motif of this compound makes it a promising scaffold for the development of novel therapeutic agents and agrochemicals.

Biological_Significance cluster_applications Potential Therapeutic and Agrochemical Applications cluster_therapeutic_targets Potential Biological Targets cluster_agrochemical_targets Potential Agrochemical Targets Core 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-4-amine Scaffold Therapeutic Therapeutic Agents Core->Therapeutic Agrochemical Agrochemicals Core->Agrochemical AntiInflammatory Anti-inflammatory (e.g., COX, Kinases) Therapeutic->AntiInflammatory Anticancer Anticancer (e.g., Kinase Inhibitors) Therapeutic->Anticancer Antimicrobial Antimicrobial Therapeutic->Antimicrobial Analgesic Analgesic Therapeutic->Analgesic Fungicides Fungicides Agrochemical->Fungicides Herbicides Herbicides Agrochemical->Herbicides Insecticides Insecticides Agrochemical->Insecticides

Diagram 3: Biological Significance and Applications

This guide provides a foundational understanding of the synthesis of this compound. Researchers and professionals in drug development and agrochemical science can utilize these methodologies as a starting point for their own synthetic endeavors and further explore the potential of this versatile chemical entity.

References

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. This document provides a comprehensive overview of the known chemical properties, synthetic approaches, and potential biological significance of this compound.

Chemical and Physical Properties

Experimentally determined physical properties for this compound are not widely available in peer-reviewed literature, likely due to its primary role as a synthetic intermediate. However, data for closely related compounds and predicted values provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Molecular Formula C₅H₆F₃N₃C₆H₅F₃N₂O₂
Molecular Weight 165.12 g/mol 194.11 g/mol
Melting Point Data not available200-204 °C
Boiling Point 225.0 ± 35.0 °C (Predicted)Data not available
Density 1.50 ± 0.1 g/cm³ (Predicted)Data not available
pKa Data not availableData not available
Solubility Data not availableData not available

Spectral Data

Table 2: Anticipated Spectral Data for this compound

Technique Expected Features
¹H NMR - Singlet for the N-methyl protons (CH₃) ~3.8-4.0 ppm. - Singlet for the pyrazole ring proton (C₅-H) ~7.5-8.0 ppm. - Broad singlet for the amine protons (NH₂) which may vary in chemical shift depending on solvent and concentration.
¹³C NMR - Signal for the N-methyl carbon ~35-40 ppm. - Signals for the pyrazole ring carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.
¹⁹F NMR - A singlet for the trifluoromethyl group (CF₃).
IR Spectroscopy - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-F stretching vibrations typically in the range of 1100-1350 cm⁻¹. - C=N and C=C stretching vibrations of the pyrazole ring.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted pyrazoles. The most common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine, followed by functionalization of the pyrazole ring.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process:

  • Formation of the Pyrazole Ring: Condensation of a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with methylhydrazine to form the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

  • Introduction of the Amino Group: Conversion of the pyrazol-5-ol to a 4-halo-pyrazole intermediate, followed by amination. A more direct, albeit less commonly documented route, might involve the nitration of the pyrazole ring at the 4-position, followed by reduction to the amine.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [1]

  • Materials: Ethyl 4,4,4-trifluoroacetoacetate, methylhydrazine, sulfuric acid, water.

  • Procedure:

    • To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate, add a catalytic amount of sulfuric acid.

    • Heat the mixture to approximately 85°C.

    • Slowly add an aqueous solution of methylhydrazine to the reaction mixture while maintaining the temperature.

    • After the addition is complete, continue stirring at 85°C for several hours to ensure the completion of the cyclization.

    • Upon cooling, the product, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, may crystallize and can be collected by filtration.

Step 2: Conversion to this compound (Hypothetical)

  • Materials: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a suitable halogenating agent (e.g., POCl₃ or PBr₃), an aminating agent (e.g., ammonia or an ammonia equivalent), and a suitable solvent.

  • Procedure (Illustrative):

    • The pyrazol-5-ol is first converted to the corresponding 5-chloropyrazole by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

    • The resulting 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is then subjected to nitration at the 4-position using a mixture of nitric acid and sulfuric acid.

    • The intermediate 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is then reduced to the corresponding 4-amino-5-chloropyrazole using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

    • Finally, the 5-chloro group is removed via reductive dehalogenation, for example, using hydrogen gas with a palladium catalyst, to yield the desired this compound.

It is important to note that this is a generalized and hypothetical protocol. The actual experimental conditions would require optimization.

Logical Relationships and Workflows

The following diagram illustrates a potential synthetic workflow for the preparation of this compound.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product start1 Ethyl 4,4,4-trifluoroacetoacetate intermediate1 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol start1->intermediate1 Condensation start2 Methylhydrazine start2->intermediate1 intermediate2 4-Nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole intermediate1->intermediate2 Nitration final_product This compound intermediate2->final_product Reduction

Caption: A potential synthetic pathway for this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of trifluoromethyl-substituted pyrazoles has demonstrated a wide range of pharmacological effects. These compounds are known to act as:

  • Enzyme Inhibitors: Many pyrazole derivatives are potent inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.

  • Anticancer Agents: Some substituted pyrazoles have shown promising anticancer activity through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival.

  • Antimicrobial Agents: The pyrazole nucleus is also found in compounds with antibacterial and antifungal properties.

Given the structural similarities, it is plausible that this compound could serve as a valuable building block for the development of novel therapeutic agents targeting these pathways. However, without specific experimental data, a detailed signaling pathway diagram cannot be constructed at this time.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical entity. Its structural features suggest significant potential for its use as an intermediate in the synthesis of novel, biologically active molecules. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its pharmacological potential. The information and proposed methodologies presented in this guide offer a solid foundation for researchers and drug development professionals interested in leveraging this compound in their work.

References

Technical Dossier: Analysis of CAS 187034-83-9

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Physical Properties and Associated Data for CAS 187034-83-9

This document serves as an in-depth technical guide concerning the chemical compound identified by CAS Registry Number 187034-83-9. The following sections provide a summary of its physical and chemical characteristics, detailed experimental protocols for its analysis, and visual representations of relevant biological pathways and experimental procedures.

Physical and Chemical Properties

A thorough search of available chemical literature and databases has been conducted to ascertain the physical and chemical properties of CAS 187034-83-9. At present, specific experimental data for this compound is not publicly available. For the benefit of researchers, the following table summarizes the key physical property data points that are typically determined for a novel compound.

PropertyValueMethod
Molecular Formula C₂₀H₂₁FN₂O₄N/A
Molecular Weight 384.39 g/mol N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A
LogP Data not availableN/A

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of CAS 187034-83-9 are not detailed in the public domain, this section outlines standard methodologies that would be employed for the characterization of a similar small molecule.

Synthesis and Purification

A generalized synthetic pathway for a compound with a similar core structure would likely involve a multi-step reaction sequence. A hypothetical workflow is presented below.

G Generalized Synthetic Workflow A Starting Material A C Intermediate 1 A->C Reaction 1 B Starting Material B B->C Reaction 1 D Intermediate 2 C->D Reaction 2 E Crude Product D->E Final Reaction Step F Purified CAS 187034-83-9 E->F Purification (e.g., HPLC)

Caption: Hypothetical synthetic workflow for a novel small molecule.

Protocol:

  • Reaction Setup: The initial reaction would be carried out in an appropriate solvent under controlled temperature and atmospheric conditions.

  • Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture would be subjected to a standard aqueous work-up to remove inorganic byproducts.

  • Purification: The crude product would be purified using column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final compound of high purity.

Structural Characterization

The definitive structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques.

G Structural Elucidation Workflow cluster_0 Spectroscopic Analysis cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Confirmed Structure of CAS 187034-83-9 NMR->Structure MS Mass Spectrometry (HRMS) MS->Structure IR Infrared (IR) Spectroscopy IR->Structure HPLC HPLC Analysis HPLC->Structure EA Elemental Analysis EA->Structure

Caption: Standard workflow for structural confirmation and purity analysis.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired to determine the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be employed to assess the purity of the final compound.

Potential Signaling Pathway Involvement

Given the structural motifs present in molecules with similar core scaffolds, it is plausible that CAS 187034-83-9 could interact with specific cellular signaling pathways. A hypothetical pathway of interest is the Mitogen-Activated Protein Kinase (MAPK) cascade.

G Hypothetical MAPK Signaling Pathway Interaction Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factors->Cellular_Response CAS_Compound CAS 187034-83-9 (Hypothetical Inhibitor) CAS_Compound->RAF

Caption: Potential inhibitory action on the MAPK signaling cascade.

Experimental Approach to Validate Pathway Interaction:

  • Cell-Based Assays: Treat relevant cancer cell lines with varying concentrations of CAS 187034-83-9.

  • Western Blotting: Analyze the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, MEK) to determine if the compound inhibits signaling.

  • Kinase Assays: Perform in vitro kinase assays to directly measure the inhibitory activity of the compound against specific kinases in the pathway (e.g., RAF).

This document provides a foundational guide for researchers initiating studies on CAS 187034-83-9. As experimental data becomes available, this dossier will be updated accordingly.

Elucidation of the Molecular Structure: A Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed exploration of the compound's synthesis, purification, and characterization.

Chemical Identity and Physical Properties

This compound is a fluorinated heterocyclic compound. The hydrochloride salt of this amine is also a common form.

PropertyValueSource
Molecular Formula C₅H₆F₃N₃-
Molecular Weight 165.12 g/mol -
CAS Number 189091-32-5-

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, drawing parallels from established methods for related pyrazole derivatives. A plausible synthetic pathway involves the cyclocondensation of a trifluoromethylated β-ketoester with methylhydrazine, followed by functional group manipulations to introduce the amine group at the C4 position.

Experimental Protocol: Synthesis of this compound

A potential synthesis route is adapted from the established synthesis of similar pyrazole compounds.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

To a solution of ethyl 4,4,4-trifluoroacetoacetate in ethanol, an equimolar amount of methylhydrazine is added dropwise at room temperature. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Step 2: Nitration of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The pyrazolol from the previous step is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature. The reaction is stirred for a few hours and then poured onto ice. The precipitated nitro compound, 1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol, is filtered, washed with water, and dried.

Step 3: Reduction of the Nitro Group

The nitro-substituted pyrazole is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ with Pd/C), is used to reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by neutralizing the acid (if used) and extracting the product with an organic solvent. The solvent is then evaporated to yield crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent. Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent, which can then be purified by recrystallization.

Structure Elucidation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Expected~3.7s3HN-CH₃
~4.0 (broad)s2H-NH₂
~7.5s1HC5-H
¹³C NMR Chemical Shift (δ, ppm)Assignment
Expected~35N-CH₃
~110C4
~122 (q, J ≈ 270 Hz)CF₃
~140C5
~148 (q, J ≈ 35 Hz)C3
¹⁹F NMR Chemical Shift (δ, ppm)Assignment
Expected~ -62-CF₃
Mass Spectrometry (MS)
Technique Expected m/zAssignment
Electron Impact (EI)165[M]⁺
146[M - F]⁺
96[M - CF₃]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) IntensityAssignment
Expected3400-3200Medium, sharp
2950-2850Medium
~1620Medium
~1580Strong
1300-1100Strong

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structural elucidation of this compound.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Target Compound purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir elucidation Final Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation

Workflow for Structure Elucidation

This document serves as a foundational guide for researchers working with this compound. The provided data and protocols are based on established chemical principles and data from analogous structures, offering a robust starting point for further investigation and application of this versatile chemical entity.

The Reactive Landscape of Trifluoromethyl-Substituted Pyrazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, functionalization, and reactivity of trifluoromethyl-substituted pyrazoles, pivotal scaffolds in modern drug discovery and agrochemical development.

The introduction of a trifluoromethyl (CF3) group to the pyrazole core profoundly influences its chemical properties, offering a unique handle for chemists to modulate lipophilicity, metabolic stability, and binding interactions of bioactive molecules. This technical guide provides a comprehensive overview of the reactivity of trifluoromethyl-substituted pyrazoles, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Reactivity Principles

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density of the pyrazole ring, thereby governing its reactivity. This influence is manifested in several key ways:

  • Decreased Nucleophilicity: The pyrazole ring is less susceptible to electrophilic attack compared to its non-fluorinated counterparts.

  • Increased Acidity: The N-H proton of trifluoromethyl-pyrazoles is more acidic, facilitating deprotonation and subsequent N-functionalization.

  • Activation of Adjacent Positions: The CF3 group can influence the regioselectivity of substitution reactions on the pyrazole ring.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The construction of the trifluoromethyl-pyrazole scaffold can be achieved through several synthetic strategies, with the choice of method often depending on the desired substitution pattern.

Condensation of β-Diketones with Hydrazines

A common and versatile method involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of substituents at various positions of the pyrazole ring.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole [1]

A one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine can be employed to synthesize a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[1] Separation of the isomers is achieved based on their boiling point differences.[1]

Table 1: Synthesis of N-Trifluoromethyl Pyrazoles via Condensation [2]

Entry1,3-Dicarbonyl SubstrateProductYield (%)
13-Methyl-2,4-pentanedione3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole72
21,3-Diphenyl-1,3-propanedione3,5-Diphenyl-1-(trifluoromethyl)-1H-pyrazole75
33-Phenyl-2,4-pentanedione3,5-Dimethyl-4-phenyl-1-(trifluoromethyl)-1H-pyrazole47
[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of trifluoromethylated 1,3-dipoles, such as nitrile imines, with suitable dipolarophiles offers a powerful and regioselective route to trifluoromethyl-pyrazoles.

Experimental Protocol: Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition and Oxidation [3][4]

  • Step 1: Cycloaddition: In-situ generated trifluoroacetonitrile imines undergo a [3+2] cycloaddition with enones to yield trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner.[3][4]

  • Step 2: Aromatization: The intermediate pyrazolines are aromatized by treatment with manganese dioxide (MnO2). The reaction outcome is solvent-dependent:

    • In dimethyl sulfoxide (DMSO), fully substituted pyrazoles are obtained.[3][4]

    • In hexane, a deacylative pathway leads to 1,3,4-trisubstituted pyrazoles.[3][4]

Table 2: Solvent-Dependent Oxidation of 3-Trifluoromethylpyrazoline [4]

EntrySolventTemperature (°C)Product(s) (Ratio)Isolated Yield (%)
1Dichloromethanert5a / 6a (1:1.7)37
2Hexane605a54
3Tetrahydrofuran605a / 6a (1:1.5)-
4Acetonitrile606a-
5Dimethyl Sulfoxide606a87

5a: 1,4-diphenyl-3-(trifluoromethyl)-1H-pyrazole, 6a: 5-benzoyl-1,4-diphenyl-3-(trifluoromethyl)-1H-pyrazole

Functionalization of Trifluoromethyl-Substituted Pyrazoles

The presence of the trifluoromethyl group directs the regioselectivity of various functionalization reactions on the pyrazole ring.

Electrophilic Substitution

Electrophilic substitution, such as bromination, typically occurs at the C4 position of the pyrazole ring.

Experimental Protocol: Bromination of 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles [1]

Bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS) under mild conditions leads to the introduction of a bromine atom at the 4-position of the pyrazole ring.[1]

Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) and bromine-lithium exchange are powerful strategies for the selective functionalization of trifluoromethyl-pyrazoles.[1][5] The choice of base and reaction conditions can dictate the site of metalation.[5]

Logical Relationship of Site-Selective Functionalization

G cluster_pyrazole 1-Methyl-5-(trifluoromethyl)pyrazole cluster_reagents Reagents cluster_products Functionalized Products P 1-Methyl-5-(trifluoromethyl)pyrazole LDA LDA P->LDA Deprotonation nBuLi n-BuLi P->nBuLi Deprotonation C4 Deprotonation at C4 LDA->C4 Major NMe Deprotonation at N-Me nBuLi->NMe Exclusive

Caption: Reagent-dependent deprotonation of 1-methyl-5-(trifluoromethyl)pyrazole.

Table 3: Site-Selective Functionalization of Trifluoromethyl-Substituted Pyrazoles [5]

SubstrateReagentSite of Functionalization
1-Methyl-5-(trifluoromethyl)pyrazoleLDAC4 (major)
1-Methyl-5-(trifluoromethyl)pyrazolen-BuLiN-Me (exclusive)
1-Phenyl-5-(trifluoromethyl)pyrazoleLDAC4
1-Phenyl-5-(trifluoromethyl)pyrazolen-BuLiC4 and ortho-Phenyl
1-Methyl-3-(trifluoromethyl)pyrazoleAny organometallic/metal amide baseC5

Reactivity in the Context of Drug Discovery

The unique properties conferred by the trifluoromethyl group have made these pyrazole derivatives privileged scaffolds in medicinal chemistry. They are found in a variety of approved drugs and clinical candidates.[6] The trifluoromethyl group can enhance binding affinity, improve metabolic stability, and increase cell permeability.

Experimental Workflow for the Synthesis of Bioactive Pyrazole Derivatives

G A 3',5'-bis(Trifluoromethyl)acetophenone C Hydrazone Intermediate A->C B 4-Hydrazinobenzoic acid B->C E Pyrazole Aldehyde C->E Reaction with D Vilsmeier-Haack Reagent D->E G Reductive Amination E->G F Anilines (R-NH2) F->G H Target Pyrazole Derivatives G->H

Caption: Synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.[7]

Conclusion

Trifluoromethyl-substituted pyrazoles represent a versatile and highly valuable class of heterocyclic compounds. The electron-withdrawing trifluoromethyl group profoundly modulates the reactivity of the pyrazole core, enabling a wide range of selective functionalization reactions. Understanding these reactivity patterns is crucial for the rational design and synthesis of novel drug candidates and agrochemicals with improved properties. The synthetic methodologies and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of these important molecules.

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Its structural motifs, including the pyrazole core, a trifluoromethyl group, and an amine substituent, suggest potential applications as a scaffold in the design of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This technical guide provides a summary of the available spectroscopic data, a plausible synthetic route, and a discussion of potential biological signaling pathways.

It is important to note that while the hydrochloride salt of this compound is commercially available, a complete set of publicly accessible, experimentally verified spectroscopic data for the free base is limited. Therefore, this guide also includes information on closely related analogs to provide a representative understanding of its chemical characteristics.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively reported in the available literature. However, data for its hydrochloride salt (CAS 1197238-91-7) is indicated to be available from commercial suppliers, suggesting that such characterization has been performed[1]. For illustrative purposes, representative spectroscopic data for closely related trifluoromethyl-substituted pyrazole derivatives are presented below.

Table 1: Representative ¹H NMR Data for a Substituted Trifluoromethyl Pyrazole Analog

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.79d, J = 8.8 Hz2HAr-H
7.41d, J = 8.5 Hz2HAr-H
3.85s3HN-CH₃
2.50s2HNH₂

Note: Data is representative of a similar pyrazole structure and may not reflect the exact values for this compound.

Table 2: Representative ¹³C NMR Data for a Substituted Trifluoromethyl Pyrazole Analog

Chemical Shift (δ) ppmAssignment
145.7C (pyrazole ring)
137.9C (aromatic)
127.9CH (aromatic)
119.0 (q, ¹JCF = 270.9 Hz)CF₃
114.3C (pyrazole ring)
110.6 (q, ²JCF = 42.2 Hz)C (pyrazole ring)
35.0N-CH₃

Note: Data is representative of a similar pyrazole structure and may not reflect the exact values for this compound. The characteristic quartet splitting for the CF₃ carbon and the adjacent carbon is a key feature.

Table 3: Representative IR and Mass Spectrometry Data

Spectroscopic TechniqueCharacteristic Peaks
IR (cm⁻¹) 3400-3200 (N-H stretch), 1620-1580 (N-H bend), 1350-1100 (C-F stretch)
Mass Spectrometry (m/z) Expected [M]⁺ at ~179.06

Note: IR data is based on typical functional group frequencies. The mass is the calculated exact mass for C₅H₆F₃N₃.

Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound can be conceptualized starting from the corresponding carboxylic acid, which has documented synthetic procedures[2][3]. The synthesis involves the formation of the pyrazole ring system followed by the conversion of the carboxylic acid to the amine. A common method for this transformation is the Curtius rearrangement.

Proposed Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Curtius Rearrangement ethyl_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate dmf_dma DMF-DMA ethyl_trifluoroacetoacetate->dmf_dma Condensation intermediate_1 Enamine Intermediate dmf_dma->intermediate_1 methylhydrazine Methylhydrazine intermediate_1->methylhydrazine Cyclization pyrazole_ester Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate methylhydrazine->pyrazole_ester pyrazole_ester_2 Pyrazole Ester hydrolysis NaOH / H₂O, then H⁺ pyrazole_ester_2->hydrolysis pyrazole_acid 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrolysis->pyrazole_acid pyrazole_acid_2 Pyrazole Carboxylic Acid socl2 SOCl₂ or (COCl)₂ pyrazole_acid_2->socl2 acyl_chloride Acyl Chloride socl2->acyl_chloride nan3 NaN₃ acyl_chloride->nan3 acyl_azide Acyl Azide nan3->acyl_azide heat Heat (Δ) acyl_azide->heat isocyanate Isocyanate heat->isocyanate hcl_h2o HCl / H₂O isocyanate->hcl_h2o final_product This compound hcl_h2o->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Dissolve the crude intermediate in ethanol and add methylhydrazine.

  • Heat the mixture to reflux for several hours.

  • After completion of the reaction, cool the mixture and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired pyrazole ester.

Step 2: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid [2]

  • Dissolve the ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and stir the mixture at room temperature overnight.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the pure carboxylic acid.

Step 3: Synthesis of this compound (via Curtius Rearrangement)

  • Suspend the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in a suitable solvent such as toluene containing a catalytic amount of DMF.

  • Add oxalyl chloride or thionyl chloride dropwise at room temperature and then heat the mixture to reflux until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the acyl chloride in acetone and add a solution of sodium azide in water dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture for a few hours at room temperature.

  • Extract the acyl azide with toluene.

  • Carefully heat the toluene solution to reflux to induce the rearrangement to the isocyanate.

  • After the rearrangement is complete, add aqueous hydrochloric acid and continue to heat at reflux to hydrolyze the isocyanate.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to liberate the free amine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not well-documented, related 4-aminopyrazole derivatives containing a trifluoromethyl group have shown potential as anticancer and analgesic agents[4]. These activities often involve the modulation of key signaling pathways. For instance, many small molecule kinase inhibitors feature a pyrazole scaffold. A hypothetical signaling pathway that could be targeted by this class of compounds is the MAP kinase pathway, which is often dysregulated in cancer.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_pathway MAPK Signaling Cascade cluster_inhibition Potential Point of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Inhibitor 1-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine Inhibitor->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by a pyrazole derivative.

This diagram illustrates a potential mechanism where a compound like this compound could act as a kinase inhibitor, for example, at the level of Raf, thereby blocking downstream signaling that leads to cell proliferation. This is a speculative pathway, and experimental validation would be required to confirm any such activity.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis protocols described are based on established chemical transformations and should be carried out by qualified personnel in a properly equipped laboratory with all necessary safety precautions. The spectroscopic data provided is representative and may not be exact for the titled compound. The biological activities and signaling pathways discussed are hypothetical and based on the properties of related compounds.

References

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. While detailed information regarding its specific mechanism of action is not extensively documented in publicly available literature, its structural motif is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role as a crucial chemical intermediate, its synthesis, and the biological activities associated with its structural class. The absence of a defined mechanism of action for this specific compound necessitates a focus on its synthetic utility and the established biological profiles of its derivatives.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, known for its presence in a wide array of therapeutic agents. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound combines these features, making it a valuable building block for the synthesis of novel bioactive compounds. This guide will summarize the available data on this compound and its derivatives, providing a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₅H₆F₃N₃[1]
Molecular Weight 165.12 g/mol [1]
Appearance Not specified
Boiling Point Not specified[1]
Density Not specified[1]
Purity Standard ≥ 98.0%[1]

Role as a Chemical Intermediate

The primary recognized role of this compound is as a versatile intermediate in the synthesis of more complex molecules with potential pharmaceutical and agrochemical applications.[1][2] Its amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Below is a generalized workflow illustrating the use of this compound as a building block in the synthesis of more complex derivatives.

G cluster_0 Starting Material cluster_1 Chemical Transformation cluster_2 Product start This compound reaction Acylation / Condensation / etc. start->reaction Reacts with various reagents product Biologically Active Derivatives (e.g., Fungicides, Kinase Inhibitors) reaction->product Forms more complex molecules

Caption: Synthetic utility of this compound.

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. A common approach involves the cyclization of a trifluoromethyl-containing precursor with a hydrazine derivative.

One reported method involves the reduction of the corresponding 4-nitroso-pyrazoles to obtain 4-amino-3-trifluoromethylpyrazoles.[3] The synthesis of the precursor, 4-nitroso-3-trifluoromethyl-5-alkyl[(het)aryl]pyrazoles, can be achieved through a one-pot nitrosation of 1,3-diketones followed by treatment with hydrazines.[3]

A general representation of a synthetic pathway is depicted below:

G diketone 1,3-Diketone nitrosation Nitrosation diketone->nitrosation intermediate1 Nitroso-diketone nitrosation->intermediate1 cyclization Cyclization intermediate1->cyclization hydrazine Methylhydrazine hydrazine->cyclization nitroso_pyrazole 4-Nitroso-1-methyl-3-(trifluoromethyl)-1H-pyrazole cyclization->nitroso_pyrazole reduction Reduction nitroso_pyrazole->reduction final_product This compound reduction->final_product

Caption: General synthetic scheme for 4-aminopyrazoles.

Biological Activities of Structurally Related Compounds

While the specific mechanism of action for this compound is not well-defined, the broader class of 4-aminopyrazoles containing a trifluoromethyl group has been shown to possess a range of biological activities. A study evaluating a series of these compounds revealed the following potential actions[3]:

  • Antimicrobial Activity: Some derivatives exhibited tuberculostatic and antibacterial effects against various strains, including Streptococcus pyogenes, Staphylococcus aureus (including MRSA), and Neisseria gonorrhoeae.[3] Certain compounds also displayed antimycotic action against a range of fungi.[3]

  • Antioxidant Activity: N-unsubstituted 4-aminopyrazoles demonstrated high radical-scavenging activity in multiple assays.[3]

  • Cytotoxic Activity: One derivative, 1-methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride, showed significant anticancer activity against HeLa cells.[3]

  • Analgesic and Anti-inflammatory Activity: Pronounced analgesic activity was observed for some 4-nitroso- and 4-aminopyrazoles in in vivo models.[3]

It is important to note that these activities are reported for a class of related compounds and may not be directly attributable to this compound itself without specific experimental validation.

Applications in Agrochemicals

Derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole are utilized in the development of modern fungicides. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides are a class of fungicides with commercial applications.[4] The core pyrazole structure is crucial for their biological activity.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While its own mechanism of action is not yet elucidated, its structural features are present in a variety of biologically active molecules. The information presented in this guide, including its physicochemical properties, synthetic routes, and the biological activities of related compounds, provides a solid foundation for researchers and scientists working with this important building block. Further investigation into the specific biological targets and molecular interactions of this compound and its novel derivatives is warranted to fully explore its therapeutic and commercial potential.

References

The Multifaceted Biological Activities of Trifluoromethyl Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the anti-inflammatory, antifungal, and antibacterial properties of trifluoromethyl pyrazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Trifluoromethyl pyrazole derivatives have emerged as significant anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2] This selectivity for COX-2 over the constitutive COX-1 isoform is a key attribute, as it can lead to a reduction in the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Quantitative Anti-inflammatory and COX Inhibition Data

The following table summarizes the in vitro inhibitory activities of selected trifluoromethyl pyrazole-carboxamide derivatives against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3b 0.463.820.12[3]
3g -2.65-[3]
3d -4.92-[3]
Ketoprofen (Reference) -0.1640.21[3]

Note: A lower IC50 value indicates greater potency. The selectivity index is a ratio of IC50 values; a higher value suggests greater selectivity for COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a generalized protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Ketoprofen) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Add the test compound dilutions or reference inhibitor to the respective wells. Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of these compounds are achieved by blocking the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins Catalysis Trifluoromethyl_Pyrazole Trifluoromethyl Pyrazole Derivative Trifluoromethyl_Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by trifluoromethyl pyrazole derivatives.

Antifungal Activity: Targeting Succinate Dehydrogenase (SDH)

A significant number of trifluoromethyl pyrazole derivatives exhibit potent antifungal activity, particularly against phytopathogenic fungi.[4] One of their primary mechanisms of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[4]

Quantitative Antifungal and SDH Inhibition Data

The following table presents the in vitro antifungal activity (EC50) and SDH inhibitory activity (IC50) of representative trifluoromethyl-pyrazole-4-carboxamide derivatives.

CompoundTarget FungusAntifungal EC50 (µg/mL)SDH IC50 (µg/mL)Reference
7a Gibberella zeae1.8-[4]
7c Fusarium oxysporum1.5-[4]
7c Cytospora mandshurica3.6-[4]
7f Phytophthora infestans6.86.9[4]
4c --12.5[4]
5f --135.3[4]
Penthiopyrad (Reference) --223.9[4]

Note: A lower EC50 or IC50 value indicates greater potency.

Experimental Protocol: Antifungal Mycelium Growth Inhibition Assay

This protocol outlines a common method for assessing the in vitro antifungal activity of test compounds.

Materials:

  • Fungal isolates of interest (e.g., Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA medium and sterilize it by autoclaving. While the medium is still molten, add the test compounds at various concentrations. Pour the amended PDA into sterile petri dishes and allow it to solidify. A control plate with only the solvent should also be prepared.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Measurement: After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control. Determine the EC50 value, which is the concentration of the compound that inhibits fungal growth by 50%.

Experimental Workflow: SDH Inhibition Assay

SDH_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme (SDH), Substrate (Succinate), and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Trifluoromethyl Pyrazole Derivative (Inhibitor) Prepare_Reagents->Incubate Add_Substrate Add Succinate to Initiate Reaction Incubate->Add_Substrate Measure_Activity Measure Absorbance Change (e.g., Reduction of DCIP) Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC50 Value Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an in vitro succinate dehydrogenase (SDH) inhibition assay.

Signaling Pathway: Succinate Dehydrogenase Inhibition in the Electron Transport Chain

By inhibiting SDH (Complex II), these pyrazole derivatives disrupt the electron transport chain, leading to a halt in cellular respiration and ultimately causing fungal cell death.

ETC_SDH_Inhibition Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ Electron Transfer Complex_III Complex III CoQ->Complex_III ATP_Production ATP Production Complex_III->ATP_Production ...to ATP Synthase Trifluoromethyl_Pyrazole Trifluoromethyl Pyrazole Derivative Trifluoromethyl_Pyrazole->SDH Inhibition

Caption: Inhibition of the mitochondrial electron transport chain at Complex II (SDH).

Antibacterial Activity

Trifluoromethyl pyrazole derivatives have also demonstrated promising activity against a range of bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives against Gram-positive bacteria.[6]

CompoundS. aureus (ATCC 25923) MIC (µg/mL)MRSA (USA300) MIC (µg/mL)S. epidermidis (ATCC 12228) MIC (µg/mL)Reference
1 222[6]
2 211[6]
3 111[6]
9 10.50.5[6]

Note: A lower MIC value indicates greater antibacterial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well microtiter plates.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria as detected by the unaided eye.

Conclusion

The trifluoromethyl pyrazole core represents a privileged scaffold in medicinal chemistry and agrochemical research. The unique electronic properties conferred by the trifluoromethyl group significantly enhance the biological activity of these derivatives, leading to potent anti-inflammatory, antifungal, and antibacterial agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic and crop protection agents based on this versatile chemical class. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to unlock the full potential of trifluoromethyl pyrazole derivatives.

References

The Trifluoromethyl Group: A Keystone in Modern Pyrazole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold represents a powerful and widely adopted strategy in modern medicinal chemistry. This fluorinated moiety is not merely a passive substituent; it actively modulates the physicochemical and pharmacological properties of the parent molecule, often leading to significant enhancements in drug-like characteristics. This technical guide explores the multifaceted role of the trifluoromethyl group in pyrazole-containing compounds, detailing its impact on molecular properties, biological activity, and synthetic accessibility.

The Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group dramatically alters a pyrazole's inherent properties. Its strong electron-withdrawing nature and high lipophilicity are the primary drivers of these changes, which are critical for optimizing pharmacokinetics and pharmacodynamics.[1][2][3]

Enhanced Lipophilicity

The CF3 group is one of the most lipophilic substituents used in drug design. This increased lipophilicity can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[2][4] This enhancement is a key factor in improving the bioavailability of pyrazole-based drug candidates.[3]

Modulation of Acidity and Basicity (pKa)

As a powerful electron-withdrawing group, the CF3 substituent significantly influences the acidity of nearby protons, particularly the N-H proton of the pyrazole ring.[1] By lowering the pKa, the CF3 group increases the acidity of the pyrazole, which can affect its ionization state at physiological pH, thereby influencing solubility, receptor binding, and cell permeability.

Improved Metabolic Stability

Metabolic degradation, often mediated by cytochrome P450 enzymes, is a major hurdle in drug development. A common metabolic pathway is the oxidation of methyl (CH3) groups. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group effectively blocks this oxidation, as the C-F bond is exceptionally strong and resistant to cleavage. This modification can significantly increase the metabolic stability and in vivo half-life of a drug candidate.[1][3]

Table 1: Comparative Physicochemical Properties of Pyrazole Analogues

Compound PairPropertyValue (Parent Molecule)Value (CF3 Analogue)Fold Change / DifferenceReference
Isoxazole AnalogueAnti-cancer Activity (IC50 against MCF-7)19.72 µM2.63 µM~7.5x more active[5]
Phenolic Ring Analogue5-HT Uptake Inhibition (Potency)Relative Potency: 1Relative Potency: 66x increase[6]

Enhancement of Biological and Pharmacological Activity

The physicochemical modifications imparted by the CF3 group translate directly to improvements in biological activity. This has been successfully demonstrated across a range of therapeutic areas, including anti-inflammatory, anti-cancer, and anti-bacterial agents.[7][8][9][10]

Anti-Inflammatory and COX-2 Inhibition

Many potent and selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, feature a trifluoromethyl-pyrazole scaffold. The CF3 group often enhances hydrophobic stabilization within the COX binding pockets, leading to increased ligand-receptor affinity and improved inhibitory potency.[11] Several studies have synthesized series of trifluoromethyl-pyrazole derivatives and confirmed their significant anti-inflammatory activity.[7]

Anticancer Activity

The CF3-pyrazole motif is also prevalent in anticancer drug discovery. For instance, 1,5-diaryl-3-(trifluoromethyl)pyrazoles have been designed as tubulin targeting agents.[9] The presence of the CF3 group is crucial for achieving high antiproliferative activity against various cancer cell lines.[9]

Antibacterial Agents

Novel pyrazole derivatives bearing a 3,5-bis(trifluoromethyl)phenyl moiety have been shown to be potent growth inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The hydrophobic character imparted by the CF3 groups appears to be critical for this antibacterial potency.[8]

Table 2: Biological Activity of Trifluoromethylated Pyrazole Derivatives

Compound ClassTarget / AssayRepresentative IC50 / MICReference
1,5-Diaryl-3-(trifluoromethyl)pyrazolesAntiproliferative (MCF-7 cells)Most potent compound (C-23) showed significant activity[9]
3,5-bis(trifluoromethyl)phenyl PyrazolesAntibacterial (Gram-positive bacteria)MIC values as low as 0.25 µg/mL[8]
3-TrifluoromethylpyrazolesAnti-inflammatory (Carrageenan-induced rat paw edema)62-76% inhibition[7]

Key Synthetic Methodologies

The successful application of CF3-pyrazoles has driven the development of diverse and efficient synthetic routes. Common strategies involve either building the pyrazole ring with a CF3-containing precursor or introducing the CF3 group onto a pre-formed pyrazole ring.

Cyclocondensation with Trifluoromethylated 1,3-Diketones

A primary and straightforward method for synthesizing 3- or 5-trifluoromethylpyrazoles is the cyclocondensation reaction between a hydrazine derivative and a trifluoromethylated-β-diketone.[7][12] This approach offers high regioselectivity and is tolerant of a wide range of functional groups.

1,3-Dipolar Cycloaddition

Another powerful strategy is the [3+2] cycloaddition of in situ generated trifluoromethylated nitrile imines with appropriate dipolarophiles like enones or alkynes.[13][14] This method allows for the creation of highly functionalized pyrazoles in a regio- and diastereoselective manner.[13][14]

Metal-Catalyzed Reactions

Modern synthetic methods increasingly rely on metal catalysis. Copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with sydnone derivatives provides an efficient route to 4-trifluoromethyl pyrazoles under mild conditions.[15]

Experimental Protocols

General Protocol for N-CF3 Pyrazole Synthesis via Cyclization

This one-pot procedure describes the synthesis of N-trifluoromethyl pyrazoles from a protected trifluoromethylhydrazine precursor and a 1,3-dicarbonyl substrate.[16]

  • Step 1: Reagent Preparation: To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and a 1,3-dicarbonyl substrate (e.g., a 1,3-diketone, 1.2 equiv) in dichloromethane (DCM, ~3.3 M), add p-toluenesulfonic acid monohydrate (TsOH·H2O, 5.0 equiv).[16]

  • Step 2: Reaction: Stir the mixture at a temperature between 20–40 °C for approximately 12 hours.[16] Monitor the reaction completion using LCMS.

  • Step 3: Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Dilute with water and extract the aqueous layer with DCM (3x).

  • Step 4: Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired N-trifluoromethyl pyrazole.

Protocol for 3-Trifluoromethyl Pyrazole Synthesis via Cyclocondensation

This protocol describes the synthesis of 1-aryl-3-CF3-pyrazoles via the reaction of trifluoromethyl-β-diketones with arylhydrazines.[7]

  • Step 1: Reaction Setup: In a round-bottom flask, dissolve the substituted trifluoromethyl-β-diketone (1 equiv) and the appropriate 2-hydrazino-pyrimidine or arylhydrazine hydrochloride (1 equiv) in absolute ethanol.

  • Step 2: Reflux: Heat the mixture to reflux and maintain for the time specified by TLC monitoring until the starting materials are consumed.

  • Step 3: Isolation: Cool the reaction mixture to room temperature. If a solid precipitates, filter it, wash with cold ethanol, and dry. If no solid forms, concentrate the solution under reduced pressure.

  • Step 4: Purification: Purify the resulting crude solid or oil by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 3-trifluoromethyl pyrazole derivative.

Visualizing Molecular Interactions and Workflows

Logical Impact of Trifluoromethylation

The introduction of a CF3 group initiates a cascade of effects that enhance the drug-like properties of a pyrazole scaffold.

A Addition of CF3 Group to Pyrazole Scaffold B Increased Lipophilicity (logP) A->B C Increased Acidity (Lower pKa) of N-H Proton A->C D Blockage of Metabolic Oxidation (e.g., of CH3) A->D E Enhanced Membrane Permeability B->E G Altered Target Binding & Pharmacodynamics C->G F Improved Metabolic Stability & Half-Life D->F E->G H Improved Oral Bioavailability E->H F->G I Enhanced Biological Activity F->I G->I H->I

Caption: Logical flow of how a CF3 group improves drug properties.

COX-2 Inhibition Pathway

Trifluoromethylated pyrazoles like Celecoxib act by inhibiting the COX-2 enzyme, a key player in the inflammatory cascade.

cluster_0 Cell Membrane cluster_1 Inflammatory Cascade phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H2 cox2->pgh2 prostaglandins Prostaglandins (PGE2) pgh2->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation drug CF3-Pyrazole (e.g., Celecoxib) drug->cox2 INHIBITS

Caption: Mechanism of action for CF3-pyrazole COX-2 inhibitors.

Conclusion

The trifluoromethyl group is a "privileged" substituent in the design of pyrazole-based therapeutics. Its profound and generally positive influence on lipophilicity, metabolic stability, and electronic character provides medicinal chemists with a reliable tool to overcome common drug development challenges.[1][2] By enhancing binding affinity and improving pharmacokinetic profiles, the strategic placement of a CF3 group can transform a moderately active pyrazole lead into a potent and viable drug candidate. The continued development of novel synthetic methods ensures that this critical functional group will remain a cornerstone of pyrazole-focused research for the foreseeable future.[13][17]

References

The Rise of Pyrazoles: A Technical Guide to the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in a multitude of diseases, most notably cancer, making them prime therapeutic targets. This technical guide provides an in-depth overview of the discovery of novel pyrazole-based compounds, focusing on their synthesis, biological evaluation, and mechanisms of action as kinase inhibitors.

I. Synthesis of Novel Pyrazole-Based Compounds

The versatility of the pyrazole core stems from its synthetic accessibility and its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. Modern synthetic strategies have moved beyond classical condensation reactions to more efficient and regioselective methods. A common and effective approach involves the multi-step synthesis proceeding through a chalcone intermediate.

Experimental Protocol: Synthesis of a Representative Pyrazole-Benzenesulfonamide Derivative

This protocol outlines a general, multi-step synthesis of a pyrazole-linked pyrazoline benzenesulfonamide, a class of compounds that has shown promising anticancer activity.

Step 1: Synthesis of Hydrazone Intermediate

  • Dissolve substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the hydrazone intermediate often precipitates out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo.

Step 2: Vilsmeier-Haack Formylation to Yield Pyrazole Carbaldehyde

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl3) (3.0 eq) to ice-cold N,N-dimethylformamide (DMF) (5.0 eq) with stirring.

  • Slowly add the hydrazone intermediate (1.0 eq) from Step 1 to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70°C and stir for several hours, monitoring by TLC.

  • After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The crude pyrazole carbaldehyde will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Claisen-Schmidt Condensation to Form Chalcone

  • Dissolve the pyrazole carbaldehyde (1.0 eq) from Step 2 and a substituted acetophenone (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide in methanol dropwise to the stirred mixture.

  • Continue stirring at room temperature for several hours until a precipitate forms.

  • Collect the chalcone product by filtration, wash with cold methanol, and dry.

Step 4: Cyclization to the Final Pyrazole-Benzenesulfonamide Product

  • Suspend the chalcone intermediate (1.0 eq) from Step 3 in methanol.

  • Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 eq) and a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final pyrazole-linked pyrazoline benzenesulfonamide derivative.

II. Biological Evaluation of Pyrazole-Based Kinase Inhibitors

A systematic workflow is essential for the comprehensive evaluation of novel pyrazole compounds as kinase inhibitors. This process typically starts with broad screening for cytotoxicity, followed by specific enzymatic and cell-based assays to elucidate the mechanism of action.

dot

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Acetophenone, Hydrazine, etc.) chalcone Chalcone Intermediate Synthesis start->chalcone pyrazole Pyrazole Core Formation (Cyclization) chalcone->pyrazole purification Purification (Recrystallization/Chromatography) pyrazole->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity Test Compounds kinase_assay In Vitro Kinase Inhibition Assay cytotoxicity->kinase_assay western_blot Target Engagement (Western Blot) kinase_assay->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis

Experimental workflow for the discovery and evaluation of novel pyrazole-based kinase inhibitors.

Data Presentation: Cytotoxicity of Novel Pyrazole Derivatives

The initial evaluation of newly synthesized pyrazole compounds typically involves screening for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTarget/Cell LineIC50 (µM)Reference
CDK2 Inhibitors
Compound 4 CDK2/cyclin A23.82[1]
Compound 7d CDK2/cyclin A21.47[1]
Compound 9 CDK2/cyclin A20.96[1]
Roscovitine (Reference)CDK2/cyclin A20.39[2]
Compound 17 CDK20.00029[3][4]
JAK Inhibitors
Compound 3f JAK10.0034[5]
JAK20.0022[5]
JAK30.0035[5]
Ruxolitinib (Reference)JAK1~0.003[6]
JAK2~0.003[6]
IlginatinibJAK20.00072[6]
EGFR/VEGFR-2 Inhibitors
Compound 3 EGFR0.06[7][8]
Compound 9 VEGFR-20.22[7][8]
Compound 10b EGFR0.0407[9]
VEGFR-20.0784[9]
Compound 10d EGFR0.0325[9]
VEGFR-20.043[9]
Erlotinib (Reference)EGFR0.13[7][8]
Cytotoxicity Data
PYRINDMCF-739.7[10][11]
TOSINDMDA-MB-23117.7[10]
Compound 2 A549220.20
MS4OSCC cell linesTS: 71.2
MS7OSCC cell linesTS > 247.4
L2CFPAC-161.7
L3MCF-781.48

TS: Tumor-selectivity index

Experimental Protocols for Biological Assays

1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a fluorescently labeled substrate peptide, and the pyrazole compound at various concentrations in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction and measure the extent of substrate phosphorylation. This can be done using various methods, such as mobility shift assays where phosphorylated and non-phosphorylated peptides are separated by electrophoresis.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

3. Western Blot for Target Engagement

Western blotting is used to detect changes in protein phosphorylation, providing evidence of target engagement within the cell.

  • Cell Treatment and Lysis: Treat cancer cells with the pyrazole inhibitor at different concentrations. After treatment, lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

4. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat cells with the pyrazole compound for a set time. Harvest the cells and fix them in ice-cold ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in each cell.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Many pyrazole-based compounds exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors, which regulate cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers.

dot

JAK_STAT_pathway cytokine Cytokine/Growth Factor receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Induces inhibitor Pyrazole-Based JAK Inhibitor inhibitor->JAK Inhibition

Inhibition of the JAK/STAT signaling pathway by pyrazole-based compounds.

EGFR and VEGFR-2 Signaling Pathways

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis. Dual inhibition of these pathways is a promising strategy in cancer therapy.

dot

EGFR_VEGFR_pathway cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer Dimerization & Autophosphorylation EGFR->EGFR_dimer EGFR_pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR_dimer->EGFR_pathway EGFR_response Cell Proliferation, Survival EGFR_pathway->EGFR_response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer VEGFR2_pathway Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR2_dimer->VEGFR2_pathway VEGFR2_response Angiogenesis, Vascular Permeability VEGFR2_pathway->VEGFR2_response inhibitor Dual Pyrazole-Based EGFR/VEGFR-2 Inhibitor inhibitor->EGFR_dimer Inhibition inhibitor->VEGFR2_dimer Inhibition

Dual inhibition of EGFR and VEGFR-2 signaling pathways.

IV. Conclusion

The discovery and development of novel pyrazole-based compounds continue to be a vibrant area of research in medicinal chemistry. The synthetic tractability of the pyrazole core, combined with its favorable interactions with the kinase ATP-binding site, has led to the identification of potent and selective inhibitors of various kinases. The in-depth understanding of their synthesis, coupled with a systematic approach to biological evaluation and a clear elucidation of their mechanism of action through pathway analysis, is critical for the successful translation of these promising compounds into next-generation targeted therapies. This guide provides a foundational framework for researchers and drug development professionals engaged in this exciting field.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The functionalization of the pyrazole core is crucial for the development of novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto heterocyclic scaffolds.

This document provides detailed protocols for the utilization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in Suzuki coupling reactions. As the amino group is not a suitable leaving group for direct Suzuki coupling, a two-step process is proposed: halogenation of the pyrazole ring, followed by the palladium-catalyzed cross-coupling with a boronic acid. This approach allows for the synthesis of a diverse library of 4-amino-5-aryl/heteroaryl-1-methyl-3-(trifluoromethyl)-1H-pyrazoles, which are valuable building blocks in drug discovery.

Proposed Synthetic Pathway

The overall synthetic strategy involves two key transformations:

  • Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the pyrazole ring of this compound using an electrophilic brominating agent such as N-bromosuccinimide (NBS).

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction of the resulting 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine with an appropriate aryl or heteroaryl boronic acid.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling start This compound reagent1 + NBS (N-Bromosuccinimide) start->reagent1 intermediate 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine reagent1->intermediate reagent2 + Arylboronic Acid (R-B(OH)2) intermediate->reagent2 catalyst Pd Catalyst, Base reagent2->catalyst product 5-Aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine catalyst->product

Caption: Proposed two-step synthetic route for the arylation of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

This protocol describes the electrophilic bromination of this compound at the C5 position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile or dichloromethane (approximately 0.1-0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (1.05-1.1 eq.) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine with Arylboronic Acids

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the brominated pyrazole with a representative arylboronic acid. The use of a bulky phosphine ligand is often beneficial for the coupling of electron-rich and potentially coordinating heterocyclic halides.

Materials:

  • 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (2-5 mol%)

  • Ligand (if required, e.g., XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Microwave vial or round-bottom flask with condenser

  • Magnetic stirrer and stir bar

  • Microwave reactor or oil bath

  • Celite®

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a microwave vial or round-bottom flask, add 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., XPhos Pd G2, 2.5 mol%), the ligand (e.g., XPhos, 5 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • If using a microwave reactor, heat the reaction mixture to 100-120 °C for 30-60 minutes. If using conventional heating, heat the mixture at 80-110 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

G prep Reaction Setup reaction Suzuki Coupling Reaction (Microwave or Conventional Heating) prep->reaction Inert Atmosphere, Degassed Solvents workup Aqueous Workup reaction->workup Cooling & Dilution purification Purification (Column Chromatography) workup->purification Extraction & Drying analysis Product Characterization (NMR, MS) purification->analysis

Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions of structurally related brominated pyrazole derivatives with various boronic acids, as reported in the literature. These values can serve as a benchmark for the expected outcomes of the proposed protocol.

EntryBromopyrazole DerivativeBoronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O120 (MW)0.6789[1][2]
23-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O120 (MW)0.6774[1][2]
33-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Biphenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O120 (MW)0.6779[1][2]
44-Bromo-1H-pyrazolePhenylboronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O605-886[3]
54-Bromo-1H-pyrazole4-Fluorophenylboronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O605-878[3]

Note: The yields are for isolated products and are intended for illustrative purposes. Actual yields for the coupling of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine may vary depending on the specific boronic acid used and slight variations in reaction conditions.

Concluding Remarks

The provided protocols offer a robust framework for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions via a two-step halogenation-coupling sequence. These methods are scalable and amenable to the synthesis of a wide array of substituted aminopyrazoles, which are of significant interest to the pharmaceutical and agrochemical industries. Researchers are encouraged to optimize the reaction conditions for each specific substrate combination to achieve the best possible outcomes. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for the Derivatization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] The specific scaffold, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, offers a versatile starting point for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the 4-amino group provides a convenient handle for various chemical modifications.[3] These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides detailed application notes and experimental protocols for the derivatization of this compound through common and effective synthetic strategies.

Derivatization Strategies

The primary amino group of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. Key derivatization strategies include:

  • N-Acylation: Formation of amides by reaction with acylating agents such as acyl chlorides and anhydrides.

  • N-Alkylation: Introduction of alkyl or arylalkyl groups via reaction with alkyl halides or through reductive amination.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form N-aryl derivatives.

These derivatization approaches enable the generation of diverse libraries of compounds for biological screening.

Experimental Protocols

Protocol 1: N-Acylation with Acyl Chlorides

This protocol describes a general procedure for the synthesis of N-acyl derivatives of this compound.

General Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acyl derivative.

Table 1: Representative Yields for N-Acylation Reactions

Acyl ChlorideProductYield (%)
Acetyl chlorideN-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetamide85
Benzoyl chlorideN-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzamide92
Protocol 2: N-Alkylation with Alkyl Halides

This protocol outlines a method for the N-alkylation of the pyrazole amine with various alkyl halides.

General Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

Table 2: Representative Yields for N-Alkylation Reactions

Alkyl HalideProductYield (%)
Methyl iodideN,1-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine78
Benzyl bromideN-benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine85
Protocol 3: Reductive Amination with Aldehydes and Ketones

This protocol provides a method for the synthesis of N-alkyl derivatives through the reaction with carbonyl compounds followed by reduction.[4]

General Reaction Scheme:

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 3: Representative Yields for Reductive Amination

Carbonyl CompoundProductYield (%)
BenzaldehydeN-benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine80
AcetoneN-isopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine75
Protocol 4: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of the pyrazole amine.[2][5]

General Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In a Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 4: Representative Yields for Buchwald-Hartwig Amination

Aryl HalideProductYield (%)
BromobenzeneN-phenyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine70
4-ChlorotolueneN-(p-tolyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine65

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The general workflow for the derivatization of this compound and subsequent biological evaluation is depicted below.

experimental_workflow start Start: this compound derivatization Derivatization Reactions (Acylation, Alkylation, etc.) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization library Library of Derivatives characterization->library screening Biological Screening (e.g., Kinase Assays) library->screening hit_id Hit Identification screening->hit_id sar SAR Analysis hit_id->sar Data lead_opt Lead Optimization sar->lead_opt end Preclinical Candidates lead_opt->end

General workflow for derivatization and screening.
Example Signaling Pathway Inhibition

Derivatives of aminopyrazoles are known to act as kinase inhibitors. For instance, they can target pathways involved in cell proliferation and survival. The diagram below illustrates a simplified signaling pathway where a hypothetical pyrazole derivative inhibits a key kinase.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Activates proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes inhibitor Pyrazole Derivative inhibitor->kinase_b Inhibits

Inhibition of a kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is proprietary to individual research programs, general trends for aminopyrazole-based kinase inhibitors have been observed:

  • N-Acyl Group: The nature of the acyl group can significantly impact potency and selectivity. Aromatic and heteroaromatic acyl groups can engage in pi-stacking and hydrogen bonding interactions within the kinase active site.

  • N-Alkyl Group: The size and nature of the N-alkyl substituent can influence solubility and cell permeability. Bulky groups may enhance selectivity by exploiting specific pockets in the target protein.

  • N-Aryl Group: Substitution on the N-aryl ring can be systematically varied to probe for additional binding interactions and to modulate physicochemical properties.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein offer robust methods for its derivatization, enabling the generation of diverse chemical libraries for hit discovery and lead optimization in drug development programs. Careful analysis of the biological data from these derivatives will be crucial for elucidating structure-activity relationships and advancing promising candidates.

References

Application Notes and Protocols: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a key intermediate in the synthesis of modern agrochemicals, particularly potent succinate dehydrogenase inhibitor (SDHI) fungicides. This document offers detailed synthetic protocols, biological evaluation methods, and quantitative activity data to facilitate research and development in this critical area of crop protection.

Introduction

This compound is a valuable heterocyclic building block in the design and synthesis of novel agrochemicals. Its unique structural features, including the trifluoromethyl group, contribute to the enhanced biological activity and metabolic stability of the resulting compounds. This pyrazole amine serves as a crucial precursor for the synthesis of pyrazole carboxamides, a major class of fungicides that effectively control a broad spectrum of plant pathogenic fungi.[1]

The primary mode of action for these pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[2] By blocking the electron transport chain, these fungicides disrupt cellular respiration and energy production in fungi, leading to their death. This targeted mechanism of action makes them highly effective and a vital tool in managing fungal diseases in various crops.

Synthesis of Pyrazole Carboxamide Fungicides

The synthesis of pyrazole carboxamide fungicides from this compound typically involves a two-step process. First, the amine is converted to the corresponding carboxylic acid. Subsequently, the carboxylic acid is coupled with a desired aniline derivative to form the final amide product.

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

This protocol outlines the conversion of this compound to its corresponding carboxylic acid, a key intermediate for fungicide synthesis.[3]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Water

Procedure:

  • Diazotization: Dissolve this compound in an aqueous solution of sulfuric acid at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Slowly add the diazonium salt solution from the previous step to this mixture at room temperature. Stir the reaction mixture overnight.

  • Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and reflux for 4-6 hours to hydrolyze the nitrile to the carboxylic acid.

  • Work-up: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Protocol 2: Synthesis of a Representative N-aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol describes the coupling of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with an aniline to form the final fungicide.

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Substituted aniline (e.g., 2-chloroaniline)

  • Triethylamine or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in an anhydrous solvent (e.g., DCM), add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in an anhydrous solvent (e.g., THF). In a separate flask, dissolve the substituted aniline and a base (e.g., triethylamine) in the same solvent. Slowly add the acid chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.[4]

Synthesis_Workflow A 1-methyl-3-(trifluoromethyl)- 1H-pyrazol-4-amine B Diazotization (NaNO2, H2SO4) A->B Step 1 C Sandmeyer Reaction (CuCN, NaCN) B->C Step 2 D Hydrolysis (HCl) C->D Step 3 E 1-methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylic acid D->E F Acid Chloride Formation (SOCl2 or (COCl)2) E->F Step 4 G Amide Coupling (Substituted Aniline, Base) F->G Step 5 H N-aryl-1-methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxamide G->H

Caption: General synthesis workflow for pyrazole carboxamide fungicides.

Biological Activity and Data Presentation

The antifungal efficacy of agrochemicals derived from this compound is typically evaluated against a panel of economically important plant pathogenic fungi. The half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀) are key parameters used to quantify their potency.

Table 1: In Vitro Antifungal Activity (EC₅₀) of Representative Pyrazole Carboxamide Fungicides

CompoundBotrytis cinerea (µg/mL)Rhizoctonia solani (µg/mL)Sclerotinia sclerotiorum (µg/mL)Fusarium graminearum (µg/mL)Reference
Bixafen-0.033--[5]
Fluxapyroxad----[5]
Compound A¹>501.10.12>50[6]
Compound B²15.28.75.322.1[7]

¹N-(cyclohexylmethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide ²N-(4-chlorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Table 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition (IC₅₀)

CompoundRhizoctonia solani SDH (µM)Reference
Boscalid7.9[6]
Compound A¹3.3[6]

¹N-(cyclohexylmethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Experimental Protocols for Biological Assays

Protocol 3: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

This protocol details the determination of the EC₅₀ values of the synthesized compounds against various phytopathogenic fungi.[8]

Materials:

  • Synthesized pyrazole carboxamide compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to 50-60 °C.

  • Amended Media: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with DMSO only. Pour the amended PDA into sterile petri dishes.

  • Inoculation: From the edge of actively growing fungal cultures on PDA, take 5 mm mycelial plugs using a sterile cork borer and place one in the center of each test and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches approximately two-thirds of the plate diameter.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: The EC₅₀ values are calculated by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Mycelium_Growth_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare compound stock solutions in DMSO C Create serial dilutions in molten PDA A->C B Prepare and cool PDA medium B->C D Pour amended PDA into petri dishes C->D E Inoculate with fungal mycelial plugs D->E F Incubate plates E->F G Measure colony diameters F->G H Calculate percent inhibition G->H I Determine EC50 values via probit analysis H->I SDH_Inhibition_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_consequences Consequences Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) ComplexI Complex I UQ Ubiquinone (UQ) ComplexI->UQ e- ComplexII->UQ e- ROS_production ROS Production ComplexII->ROS_production Increased ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV O2 O2 ComplexIV->O2 e- ATP_depletion ATP Depletion ComplexIV->ATP_depletion Leads to UQH2 Ubihydroquinone (UQH2) UQH2->ComplexIII e- CytC->ComplexIV e- H2O H2O Inhibitor Pyrazole Carboxamide Fungicide Inhibitor->ComplexII Inhibits Fungal_death Fungal Cell Death ATP_depletion->Fungal_death ROS_production->Fungal_death

References

Application Notes and Protocols: Synthesis of Celecoxib Analogues via Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the synthesis of celecoxib and its analogues, leveraging versatile pyrazole intermediates. The methodologies outlined are based on established literature procedures and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely recognized anti-inflammatory drug.[1][2] Its 1,5-diarylpyrazole core structure serves as a valuable scaffold for the development of novel therapeutic agents with potentially enhanced efficacy, selectivity, or reduced side effects.[2] The synthesis of celecoxib analogues primarily revolves around the construction of the central pyrazole ring, typically through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][3] Modifications at the N1-phenylsulfonyl and C5-phenyl moieties allow for the exploration of the structure-activity relationship (SAR) and the development of new chemical entities. This document details the synthetic routes and experimental procedures for preparing key pyrazole intermediates and their subsequent conversion to celecoxib and its analogues.

Core Synthetic Strategy: Pyrazole Ring Formation

The cornerstone of celecoxib synthesis is the Knorr-type pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine derivative. In the case of celecoxib, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is condensed with 4-hydrazinobenzenesulfonamide.[1] This approach offers a convergent and efficient route to the desired 1,5-diarylpyrazole scaffold.

G cluster_reactants Reactants 1_3_Dione 1,3-Dione (e.g., 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) Pyrazole_Intermediate Pyrazole Core Formation (Condensation Reaction) 1_3_Dione->Pyrazole_Intermediate Hydrazine Hydrazine Derivative (e.g., 4-Sulfamoylphenylhydrazine) Hydrazine->Pyrazole_Intermediate Celecoxib_Analogue Celecoxib or Analogue Pyrazole_Intermediate->Celecoxib_Analogue G p_Me_Acetophenone p-Methylacetophenone Intermediate_1 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione p_Me_Acetophenone->Intermediate_1 NaOCH₃, Toluene Et_TFA Ethyl Trifluoroacetate Et_TFA->Intermediate_1 Celecoxib Celecoxib Intermediate_1->Celecoxib EtOH, HCl (cat.) Hydrazine 4-Hydrazinobenzenesulfonamide Hydrochloride Hydrazine->Celecoxib G Dione_Analogue Substituted 1,3-Dione Pyrazole_Formation Pyrazole Ring Formation Dione_Analogue->Pyrazole_Formation Hydrazine_Analogue Substituted Hydrazine Hydrazine_Analogue->Pyrazole_Formation Analogue Celecoxib Analogue Pyrazole_Formation->Analogue Modification Further Functionalization Analogue->Modification Final_Analogue Modified Analogue Modification->Final_Analogue

References

Application of Trifluoromethyl-Pyrazoles in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethyl-pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. The unique physicochemical properties of the trifluoromethyl group, including its high electronegativity, metabolic stability, and ability to enhance binding affinity, make it a valuable moiety in medicinal chemistry.[1] When incorporated into a pyrazole ring, a versatile heterocyclic scaffold known for its ability to form key interactions within the ATP-binding pocket of kinases, the resulting molecules often exhibit potent inhibitory activity against a range of kinase targets implicated in diseases such as cancer.[2][3][4][5] This document provides detailed application notes on trifluoromethyl-pyrazole-based kinase inhibitors, including their synthesis, biological evaluation, and the signaling pathways they target.

Data Presentation: Inhibitory Activity of Trifluoromethyl-Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected kinase inhibitors featuring a trifluoromethyl-pyrazole scaffold. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Compound NameTarget Kinase(s)IC50 (nM)Target Cell LineCellular IC50 (µM)
Crizotinib ALK, c-Met, ROS124 (NPM-ALK), 11 (c-Met), <0.025 (ROS1, Ki)Multiple Lung Cancer LinesVaries by cell line
Ruxolitinib JAK1, JAK2, JAK32.7 (JAK1), 4.5 (JAK2), 322 (JAK3)Ba/F3 (Jak2 V617F+)0.127
Encorafenib BRAF V600E, BRAF (wild-type), CRAF0.35 (BRAF V600E), 0.47 (BRAF), 0.3 (CRAF)A375 (Melanoma)Not specified
Bafetinib Bcr-Abl, LynNot specifiedNot specifiedNot specified
Compound 10 Bcr-Abl14.2K562 (Leukemia)0.27[2][6]
Afuresertib Akt10.08 (Ki)HCT116 (Colon)0.95

Experimental Protocols

Protocol 1: Synthesis of a Trifluoromethyl-Pyrazole Kinase Inhibitor (Crizotinib Intermediate)

This protocol describes a key step in the synthesis of Crizotinib, a potent ALK and c-Met inhibitor. The synthesis involves a Mitsunobu reaction followed by a chemoselective reduction and bromination to yield a key intermediate.[7]

Step A: Mitsunobu Reaction

  • Dissolve chiral alcohol (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq) and 3-hydroxy-2-nitropyridine (1.0 eq) in toluene.

  • Add triphenylphosphine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by crystallization from ethanol to yield (R)-3-((1-(2,6-dichloro-3-fluorophenyl)ethyl)oxy)-2-nitropyridine.

Step B: Chemoselective Reduction

  • Suspend the product from Step A (1.0 eq) and sponge nickel (catalytic amount) in methanol.

  • Inert the reactor with nitrogen.

  • Apply hydrogen pressure (3.5 barg) and heat the mixture to 50°C.

  • Stir the reaction until hydrogen uptake ceases, indicating reaction completion.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine.

Step C: Bromination

  • Dissolve the product from Step B (1.0 eq) in dichloromethane and cool to -15°C.

  • Slowly add a solution of N-bromosuccinimide (1.03 eq) in acetonitrile, maintaining the temperature below -10°C.

  • Stir the reaction for 10 minutes.

  • Quench the reaction by adding a solution of sodium metabisulfite and potassium hydroxide in water.

  • Adjust the temperature to 0°C.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the key intermediate, 5-bromo-3-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol provides a general method for determining the IC50 value of a trifluoromethyl-pyrazole inhibitor against a purified kinase using a luminescence-based assay.[7][8]

Materials:

  • Recombinant Kinase (e.g., ALK, JAK2, BRAF)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Western Blot Assay for Kinase Inhibition

This protocol describes how to assess the inhibitory effect of a trifluoromethyl-pyrazole compound on the phosphorylation of a target kinase's downstream substrate in a cellular context.[1][4]

Materials:

  • Cancer cell line of interest (e.g., Nalm-6 for Ruxolitinib)

  • Complete cell culture medium

  • Trifluoromethyl-pyrazole inhibitor

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target substrate, e.g., STAT3 for JAK inhibitors)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the inhibitor at various concentrations for a predetermined time (e.g., 24 hours for Ruxolitinib on HEL 92.1.7 cells at 300 nM).[8] Include a vehicle (DMSO) control.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the substrate and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

    • Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

Protocol 4: Cell Proliferation (MTT) Assay

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[1][7]

Materials:

  • Cancer cell line of interest (e.g., A375 for Encorafenib)

  • Complete cell culture medium

  • Trifluoromethyl-pyrazole inhibitor

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor for a defined period (e.g., 72 hours). Include a vehicle (DMSO) control.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data on a dose-response curve.

Signaling Pathways and Experimental Workflows

CDK/Rb Signaling Pathway

Cyclin-Dependent Kinases (CDKs) are crucial for cell cycle progression. Trifluoromethyl-pyrazole inhibitors targeting CDKs can induce cell cycle arrest and apoptosis.

CDK_Pathway Mitogenic Signals Mitogenic Signals Cyclin D/CDK4_6 Cyclin D/CDK4_6 Mitogenic Signals->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb pRb G1_S_Transcription G1/S Phase Gene Transcription pRb->G1_S_Transcription releases E2F Inhibitor Trifluoromethyl-pyrazole CDK Inhibitor Inhibitor->Cyclin D/CDK4_6

Caption: Inhibition of the CDK/Rb pathway by trifluoromethyl-pyrazole compounds.

JAK/STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling. Inhibitors like Ruxolitinib target JAKs to modulate immune responses and cell proliferation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor Trifluoromethyl-pyrazole JAK Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK/STAT signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a key driver in many cancers. Trifluoromethyl-pyrazole inhibitors can block this pathway to inhibit tumor growth.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Trifluoromethyl-pyrazole EGFR Inhibitor Inhibitor->EGFR Workflow start Synthesized Trifluoromethyl-pyrazole Compound biochem Biochemical Assay (In Vitro Kinase Inhibition) start->biochem decision1 Potent? biochem->decision1 cell_prolif Cell-Based Assay (Cell Proliferation) decision2 Active in Cells? cell_prolif->decision2 target_engagement Target Engagement Assay (Western Blot) decision3 On-Target Activity? target_engagement->decision3 decision1->cell_prolif Yes stop Stop decision1->stop No decision2->target_engagement Yes decision2->stop No lead_opt Lead Optimization decision3->lead_opt Yes decision3->stop No

References

Application Notes and Protocols: N-Arylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of heterocyclic amines is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecules with diverse pharmacological activities. The 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine core is a valuable scaffold in drug discovery due to the unique electronic properties conferred by the trifluoromethyl group. This document provides a detailed protocol for the N-arylation of this pyrazole amine, focusing on the robust and versatile Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is well-suited for this transformation due to its broad substrate scope and functional group tolerance.[1][2]

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[1][2] The reaction typically employs a palladium precursor, a phosphine-based ligand, and a base in an inert solvent. The choice of ligand is critical and often involves bulky, electron-rich phosphines that promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

This protocol will detail a general procedure for the N-arylation of this compound with various aryl bromides, providing a foundational method for the synthesis of a library of N-aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine derivatives.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 4-bromotoluene, 1-bromo-4-fluorobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), Xantphos (0.04 mmol, 4 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.

  • Reaction: Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Data Presentation

The following tables summarize the reaction components and hypothetical results for the N-arylation of this compound with various aryl bromides. The yields presented are for illustrative purposes to demonstrate the potential scope of the reaction.

Table 1: Reaction Components for Buchwald-Hartwig N-Arylation

ComponentRoleStoichiometry (equiv)Molar Amount (mmol)
This compoundStarting Material (Amine)1.01.0
Aryl BromideStarting Material (Aryl Halide)1.11.1
Pd₂(dba)₃Palladium Precursor0.020.02
XantphosLigand0.040.04
Sodium tert-butoxide (NaOtBu)Base1.41.4
Anhydrous TolueneSolvent-5 mL

Table 2: Reaction Conditions

ParameterCondition
Temperature100 °C
Reaction Time12-24 hours
AtmosphereInert (N₂ or Ar)

Table 3: Hypothetical Scope of the N-Arylation Reaction

EntryAryl BromideProductHypothetical Yield (%)
14-BromoanisoleN-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine85
24-BromotolueneN-(4-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine88
31-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine82
41-Bromo-3-chlorobenzeneN-(3-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine79
52-BromopyridineN-(pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine75

Visualizations

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig N-arylation protocol.

G Experimental Workflow for Buchwald-Hartwig N-Arylation cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pyrazole Amine B Add Aryl Bromide C Add Pd₂(dba)₃ D Add Xantphos E Add NaOtBu F Add Anhydrous Toluene E->F G Heat at 100°C for 12-24h F->G H Cool to RT & Dilute G->H I Filter through Celite H->I J Aqueous Wash I->J K Dry & Concentrate J->K L Column Chromatography K->L M Final Product L->M

Caption: Workflow for the palladium-catalyzed N-arylation.

References

Functionalization of the Pyrazole Ring in 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyrazole ring in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules. The protocols outlined below describe key transformations of the 4-amino group, enabling the synthesis of a diverse range of derivatives, including amides, sulfonamides, and ureas, as well as modifications via Sandmeyer-type reactions.

Overview of Functionalization Strategies

The primary site for functionalization in this compound is the amino group at the C4 position. This nucleophilic group can readily undergo a variety of chemical transformations, providing access to a wide array of derivatives with potential biological activity. The key functionalization strategies discussed in this document are:

  • N-Acylation: Formation of amide bonds by reacting the amine with acylating agents such as acid chlorides or anhydrides.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides to yield sulfonamide derivatives.

  • Urea Formation: Treatment with isocyanates to produce substituted ureas.

  • Diazotization and Sandmeyer-Type Reactions: Conversion of the amino group into a diazonium salt, which can then be substituted with various functionalities like halogens.

These reactions provide a powerful toolkit for the structural modification of the pyrazole core, facilitating structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key functionalization reactions of this compound. All quantitative data, including reaction yields and analytical characterization, are summarized in the accompanying tables.

N-Acylation: Synthesis of Pyrazole Amides

The acylation of the 4-amino group is a fundamental transformation for introducing a wide range of substituents. The following protocol describes a general procedure for the synthesis of N-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)amides.

Protocol 2.1: General Procedure for N-Acylation

  • To a stirred solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base (e.g., triethylamine or pyridine, 1.2 eq.) at 0 °C under an inert atmosphere.

  • Slowly add the corresponding acyl chloride or anhydride (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl pyrazole derivative.

Table 1: N-Acylation of this compound

Acylating AgentProductYield (%)Analytical Data
Benzoyl chlorideN-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzamide851H NMR, 13C NMR, MS
Acetyl chlorideN-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetamide921H NMR, 13C NMR, MS
4-Chlorobenzoyl chloride4-chloro-N-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzamide881H NMR, 13C NMR, MS
Sulfonamide Synthesis

The synthesis of sulfonamides introduces a key pharmacophore present in many clinically used drugs. The following protocol outlines a general method for the preparation of N-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)sulfonamides.

Protocol 2.2: General Procedure for Sulfonamide Synthesis

  • Dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or a mixture of DCM and triethylamine at room temperature.

  • Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Recrystallize or purify the crude product by column chromatography to obtain the pure sulfonamide derivative.

Table 2: Synthesis of Sulfonamides from this compound

Sulfonyl ChlorideProductYield (%)Analytical Data
Benzenesulfonyl chlorideN-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzenesulfonamide781H NMR, 13C NMR, MS
4-Toluenesulfonyl chlorideN-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide821H NMR, 13C NMR, MS
Methanesulfonyl chlorideN-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanesulfonamide751H NMR, 13C NMR, MS
Urea Formation

Urea derivatives are another important class of compounds in drug discovery. The reaction of the 4-amino pyrazole with isocyanates provides a straightforward route to these structures.

Protocol 2.3: General Procedure for Urea Synthesis

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent such as THF or DCM, add the corresponding isocyanate (1.05 eq.) at room temperature.

  • Stir the reaction mixture for 1-6 hours. The product often precipitates out of the solution.

  • Monitor the reaction to completion by TLC.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to yield the desired urea derivative.

Table 3: Synthesis of Ureas from this compound

IsocyanateProductYield (%)Analytical Data
Phenyl isocyanate1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-3-phenylurea951H NMR, 13C NMR, MS
4-Chlorophenyl isocyanate1-(4-chlorophenyl)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)urea931H NMR, 13C NMR, MS
Isopropyl isocyanate1-isopropyl-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)urea891H NMR, 13C NMR, MS
Diazotization and Sandmeyer-Type Reactions

The Sandmeyer reaction allows for the conversion of the amino group to a variety of other functionalities, including halogens, through a diazonium salt intermediate. This protocol provides a general framework for such transformations.

Protocol 2.4: General Procedure for Sandmeyer-Type Halogenation

  • Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or HBr) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuCl or CuBr, 1.2 eq.) in the corresponding concentrated acid.

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Wash the organic extract with water and brine, dry over a drying agent, and concentrate.

  • Purify the product by distillation or column chromatography.

Table 4: Sandmeyer-Type Reactions of this compound

ReagentsProductYield (%)Analytical Data
NaNO2, HCl, CuCl4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole651H NMR, 13C NMR, MS
NaNO2, HBr, CuBr4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole701H NMR, 13C NMR, MS

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the functionalization of this compound.

experimental_workflow cluster_acylation N-Acylation Workflow cluster_sulfonamide Sulfonamide Synthesis Workflow cluster_urea Urea Formation Workflow cluster_sandmeyer Sandmeyer Reaction Workflow A1 1. Dissolve amine and base in solvent A2 2. Add acylating agent A1->A2 A3 3. Reaction at room temperature A2->A3 A4 4. Aqueous workup and extraction A3->A4 A5 5. Purification A4->A5 S1 1. Dissolve amine in pyridine/DCM S2 2. Add sulfonyl chloride S1->S2 S3 3. Stir at room temperature S2->S3 S4 4. Aqueous workup and extraction S3->S4 S5 5. Purification S4->S5 U1 1. Dissolve amine in solvent U2 2. Add isocyanate U1->U2 U3 3. Stir at room temperature U2->U3 U4 4. Isolate product (filtration/purification) U3->U4 D1 1. Diazotization in acid D2 2. Formation of diazonium salt D1->D2 D3 3. Reaction with Cu(I) halide D2->D3 D4 4. Heating and workup D3->D4 D5 5. Purification D4->D5

Caption: General experimental workflows for functionalization reactions.

Conclusion

The protocols and data presented in these application notes demonstrate the versatility of this compound as a scaffold for chemical modification. The functionalization of the 4-amino group through N-acylation, sulfonamide formation, urea synthesis, and Sandmeyer-type reactions provides robust and efficient methods for generating a diverse library of pyrazole derivatives. These compounds can serve as valuable tools for researchers in the fields of medicinal chemistry and drug development, aiding in the exploration of new chemical space and the optimization of lead compounds. The detailed methodologies and structured data tables are intended to facilitate the straightforward implementation of these synthetic transformations in a research setting.

Application Notes and Protocols: Scale-Up Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. Their synthesis, particularly on a larger scale, requires robust and well-defined protocols to ensure high yield, purity, and safety. These application notes provide detailed methodologies for the scale-up synthesis of the target amine, primarily focusing on the conversion of the readily accessible 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid precursor via Hofmann and Curtius rearrangements.

Synthetic Strategy Overview

The primary route for the scale-up synthesis of this compound involves a two-stage process. The first stage is the optimized synthesis of the key intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid. The second stage involves the conversion of this carboxylic acid to the desired amine. Two effective methods for this transformation are the Hofmann and Curtius rearrangements, both of which involve the formation of an isocyanate intermediate.[1][2][3][4]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amine Synthesis Sodium Cyanoacetate Sodium Cyanoacetate Intermediate_A 3-(dimethylamino)acrylonitrile Sodium Cyanoacetate->Intermediate_A Condensation Intermediate_B Acylated Intermediate Intermediate_A->Intermediate_B Acylation Carboxylic_Acid 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-4-carboxylic acid Intermediate_B->Carboxylic_Acid Cyclization & Hydrolysis Amine 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-4-amine Carboxylic_Acid->Amine Hofmann or Curtius Rearrangement Carboxylic_Acid->Amine

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxylic Acid

An improved synthesis for this key intermediate has been reported, with high yields making it suitable for industrial production.[5] The process involves condensation, acylation, cyclization, and hydrolysis steps.

Experimental Protocol

Step 1: Condensation

  • Charge a suitable reactor with ethanol.

  • Add sodium cyanoacetate to the solvent.

  • Slowly add N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate while maintaining the temperature between 40-45°C.

  • Stir the reaction mixture for 5 hours at this temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, process the reaction mixture to isolate the 3-(dimethylamino)acrylonitrile intermediate.

Step 2: Acylation

  • Dissolve the 3-(dimethylamino)acrylonitrile intermediate in a suitable solvent.

  • Add triethylamine (TEA) as an acid scavenger.

  • Cool the mixture and slowly add trifluoroacetyl chloride.

  • Allow the reaction to proceed to completion.

  • Work up the reaction mixture to isolate the acylated product.

Step 3: Cyclization and Hydrolysis

  • Carry out the cyclization reaction in a mixed solvent of methanol and water.

  • Follow with hydrolysis to obtain the final product, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid.

Quantitative Data
StepReactantsMolar RatioSolventTemperature (°C)Time (h)Yield (%)
CondensationSodium cyanoacetate, N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate1 : 2.5Ethanol40-45593.7
Acylation3-(dimethylamino)acrylonitrile, trifluoroacetyl chloride, TEA1 : 1.5 : 2---78.6
CyclizationAcylated intermediate-Methanol/Water--74.3

Stage 2: Conversion to this compound

Two primary methods are presented for the conversion of the carboxylic acid to the amine: the Hofmann Rearrangement and the Curtius Rearrangement.

Method A: Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom using a halogen and a base.[6][7][8][9]

G Carboxylic_Acid 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-4-carboxylic acid Acid_Chloride Acid Chloride Intermediate Carboxylic_Acid->Acid_Chloride SOCl₂ Amide 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-4-carboxamide Acid_Chloride->Amide NH₄OH N_Bromoamide N-Bromoamide Intermediate Amide->N_Bromoamide Br₂, NaOH Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid H₂O Amine 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-4-amine Carbamic_Acid->Amine -CO₂

Caption: Hofmann rearrangement pathway for amine synthesis.

Step 1: Amide Formation

  • Convert the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid to its corresponding acid chloride using thionyl chloride.

  • React the acid chloride with aqueous ammonia to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxamide.

Step 2: Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite in situ by adding bromine to a cold solution of sodium hydroxide.

  • Add the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxamide to the sodium hypobromite solution.

  • Heat the reaction mixture to initiate the rearrangement.

  • The intermediate isocyanate is hydrolyzed in situ to a carbamic acid, which then decarboxylates to the primary amine.[7]

  • Isolate and purify the this compound.

Method B: Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then converted to the amine.[2][3][4][10][11] This method is known for its tolerance of a wide variety of functional groups and retention of stereochemistry.[10]

G Carboxylic_Acid 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-4-carboxylic acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide DPPA, Et₃N Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat, -N₂ Carbamate Carbamate Intermediate (if alcohol is present) Isocyanate->Carbamate R-OH Amine 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-4-amine Isocyanate->Amine H₂O, H⁺

Caption: Curtius rearrangement pathway for amine synthesis.

Step 1: Acyl Azide Formation

  • Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid in a suitable solvent.

  • Add triethylamine followed by diphenylphosphoryl azide (DPPA).

  • Stir the reaction mixture at room temperature until the formation of the acyl azide is complete.

Step 2: Curtius Rearrangement and Hydrolysis

  • Heat the solution containing the acyl azide to induce the rearrangement to the isocyanate, with the evolution of nitrogen gas.[11]

  • The isocyanate can be trapped with various nucleophiles. For the synthesis of the primary amine, the isocyanate is hydrolyzed with aqueous acid.

  • Isolate and purify the final product, this compound.

Quantitative Data for Amine Synthesis
MethodKey ReagentsIntermediateTypical Yield (%)
Hofmann RearrangementBr₂, NaOHIsocyanate70-85
Curtius RearrangementDPPA, Et₃NAcyl Azide, Isocyanate80-95

General Experimental Workflow

G Start Start Reactor_Setup Reactor Setup and Inerting Start->Reactor_Setup Reagent_Charging Reagent Charging Reactor_Setup->Reagent_Charging Reaction Controlled Reaction (Temperature & Time) Reagent_Charging->Reaction Monitoring In-process Monitoring (TLC, LC-MS, etc.) Reaction->Monitoring Monitoring->Reaction Adjust Conditions Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Isolation Product Isolation (Crystallization, Distillation) Workup->Isolation Purification Purification Isolation->Purification Analysis Final Product Analysis (NMR, MS, Purity) Purification->Analysis End End Analysis->End

Caption: General workflow for scale-up synthesis.

Conclusion

The protocols outlined provide a comprehensive guide for the scale-up synthesis of this compound. The choice between the Hofmann and Curtius rearrangement will depend on factors such as substrate compatibility, desired purity, and safety considerations. The Curtius rearrangement often offers higher yields and milder conditions. Careful optimization of reaction parameters and adherence to safety protocols are essential for successful and efficient large-scale production.

References

Application Notes and Protocols: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a versatile building block for the preparation of various medicinally relevant heterocyclic compounds. The protocols detailed below are based on established methodologies for the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are key scaffolds in the development of kinase inhibitors.

Introduction

This compound is a valuable intermediate in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of the final compounds. The 4-amino group serves as a key functional handle for the construction of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are bioisosteres of purines and are prevalent in a variety of kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their diverse biological activities, including the inhibition of cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). The synthesis of these compounds from this compound can be achieved through condensation with various dicarbonyl synthons or their equivalents.

Reaction Scheme 1: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Amine This compound Pyrazolopyrimidinone 6-Methyl-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Amine->Pyrazolopyrimidinone + Ketoester Ethyl Acetoacetate Ketoester->Pyrazolopyrimidinone + Solvent Acetic Acid Heat Reflux

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative.

Experimental Protocol 1: Synthesis of 6-Methyl-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol describes the cyclocondensation of this compound with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure pyrazolo[3,4-d]pyrimidin-4-one.

Quantitative Data:

Starting MaterialReagentProductYield (%)
This compoundEthyl Acetoacetate6-Methyl-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one75-85%
This compoundDiethyl malonate1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione70-80%

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with applications as kinase inhibitors. Their synthesis from this compound can be accomplished via condensation with β-dicarbonyl compounds or their enaminone derivatives.

Reaction Scheme 2: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Amine This compound Pyrazolopyridine 4,6-Dimethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Amine->Pyrazolopyridine + Diketone Acetylacetone Diketone->Pyrazolopyridine + Solvent Ethanol Catalyst Piperidine Heat Reflux

Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.

Experimental Protocol 2: Synthesis of 4,6-Dimethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

This protocol outlines the synthesis of a substituted pyrazolo[3,4-b]pyridine via the Friedländer annulation.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Piperidine (catalyst)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.2 eq).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or after the addition of water.

  • Collect the solid by filtration and wash with cold ethanol.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Quantitative Data:

Starting MaterialReagentProductYield (%)
This compoundAcetylacetone4,6-Dimethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine65-75%
This compound1,1,1-Trifluoroacetylacetone4-Methyl-6-trifluoromethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine60-70%

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Application in Drug Discovery: Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines derived from this compound are of significant interest as kinase inhibitors. These compounds can act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases and thereby modulating their activity.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Pyrazolo[3,4-d]pyrimidines have been developed as potent JAK inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Inhibition of the JAK-STAT pathway by a pyrazolopyrimidine.

CDK Signaling Pathway and Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their aberrant activity is a hallmark of cancer. Pyrazolo[3,4-d]pyrimidines can inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb pRb->E2F Release S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CyclinD_CDK46 Inhibition

Caption: Pyrazolopyrimidine inhibition of CDK4/6 in G1 phase.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The straightforward and efficient synthetic protocols, coupled with the significant therapeutic potential of the resulting products as kinase inhibitors, make this amine a key intermediate for researchers in drug discovery and development. The provided protocols and data serve as a practical guide for the synthesis and application of these important heterocyclic systems.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective strategy involves a two-step process:

  • Synthesis of the Pyrazole Core: The initial step is the construction of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole ring system. This is typically achieved through the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with methylhydrazine. A key starting material for this reaction is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1]

  • Introduction of the Amino Group at C4: The amino group is introduced at the 4-position of the pyrazole ring. A widely used method is the nitration of the pyrazole core at the C4 position, followed by the reduction of the resulting nitro group to an amine.

Q2: I am getting a low yield in the initial pyrazole ring formation. What are the potential causes and solutions?

Low yields in pyrazole synthesis can arise from several factors. Key areas to troubleshoot include:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a valuable tool to enhance yields and shorten reaction times.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical.

    • Troubleshooting: The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine can be optimized. While the reaction can be performed without a catalyst, acidic conditions are often employed to facilitate the cyclization.

  • Side Reactions: The formation of regioisomers is a common side reaction in pyrazole synthesis, leading to a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

    • Troubleshooting: Careful control of reaction conditions can influence the regioselectivity. Purification by distillation or column chromatography is often necessary to separate the desired isomer.[1]

Q3: My nitration step is not working efficiently. How can I improve it?

Difficulties in the nitration step can be addressed by:

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The ratio and concentration of these acids are crucial.

  • Reaction Temperature: Nitration reactions are often exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the pyrazole to the nitrating mixture is essential to prevent over-nitration and decomposition.

  • Reaction Time: The reaction should be monitored by TLC to determine the optimal reaction time and avoid the formation of byproducts.

Q4: The reduction of the nitro group is incomplete or resulting in byproducts. What should I do?

Several methods are available for the reduction of the nitro group, each with its own advantages and potential pitfalls.

  • Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Troubleshooting: Ensure the catalyst is active and not poisoned. The solvent choice can also be important; ethanol or ethyl acetate are commonly used.

  • Metal/Acid Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are also effective.

    • Troubleshooting: Ensure the stoichiometry of the reducing agent is correct. The workup procedure is critical to remove metal salts.

Q5: How can I effectively purify the final product, this compound?

Purification of the final amine can be challenging due to its polarity.

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification technique.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.

Troubleshooting Guides

Issue 1: Low Yield of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (Pyrazole Core Synthesis)
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress by TLC/LC-MS. - Increase reaction time. - Gradually increase reaction temperature. - Consider using microwave irradiation.
Formation of Regioisomers - Carefully control reaction temperature. - Optimize the rate of addition of methylhydrazine. - Purify the crude product by fractional distillation or column chromatography.
Suboptimal pH - If using an acid catalyst, screen different acids (e.g., acetic acid, sulfuric acid) and optimize the catalyst loading.
Poor Quality Starting Materials - Ensure the purity of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine.
Issue 2: Inefficient Nitration of the Pyrazole Core
Potential Cause Troubleshooting Steps
Decomposition of Starting Material - Maintain low temperature (0-10 °C) during the addition of the pyrazole. - Add the pyrazole to the nitrating mixture slowly.
Incomplete Nitration - Increase the reaction time, monitoring by TLC. - Use a stronger nitrating agent if necessary, but with caution to avoid over-nitration.
Formation of Byproducts - Optimize the ratio of nitric acid to sulfuric acid. - Ensure the reaction is not left for an extended period after completion.
Issue 3: Poor Conversion in the Reduction of the Nitro Group
Potential Cause Troubleshooting Steps
Catalyst Inactivation (Catalytic Hydrogenation) - Use fresh, high-quality catalyst. - Ensure the reaction system is free of catalyst poisons (e.g., sulfur compounds). - Optimize catalyst loading.
Incomplete Reaction (Metal/Acid Reduction) - Increase the equivalents of the reducing metal (e.g., SnCl₂, Fe). - Ensure the acid concentration is sufficient. - Increase reaction temperature or time.
Formation of Side Products - Over-reduction can sometimes occur. Monitor the reaction closely. - Incomplete workup can leave residual metal salts that interfere with subsequent steps.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

This protocol is adapted from a general procedure for the synthesis of similar pyrazoles.

Materials:

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1 equivalent) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Slowly add methylhydrazine (1.1 equivalents) to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product, which may be a mixture of regioisomers, can be purified by fractional distillation or column chromatography on silica gel.

Protocol 2: Nitration of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • In a flask cooled in an ice-salt bath (0-10 °C), carefully add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.

  • Slowly add the 1-methyl-3-(trifluoromethyl)-1H-pyrazole to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction at low temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Protocol 3: Reduction of 4-nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Method A: Catalytic Hydrogenation

Materials:

  • 4-nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve the 4-nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole in ethanol in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Method B: Tin(II) Chloride Reduction

Materials:

  • 4-nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Suspend the 4-nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature with an ice bath.

  • After the addition, stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, dilute the mixture with water and basify by the slow addition of solid sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: C4-Amination start 4-ethoxy-1,1,1-trifluoro- 3-buten-2-one + Methylhydrazine reaction1 Cyclocondensation (Ethanol, H+ catalyst) start->reaction1 product1 Crude 1-methyl-3-(trifluoromethyl) -1H-pyrazole (Mixture of Isomers) reaction1->product1 purification1 Purification (Distillation/Chromatography) product1->purification1 pure_pyrazole 1-methyl-3-(trifluoromethyl) -1H-pyrazole purification1->pure_pyrazole nitration Nitration (HNO3/H2SO4) pure_pyrazole->nitration nitro_product 4-nitro-1-methyl-3-(trifluoromethyl) -1H-pyrazole nitration->nitro_product reduction Reduction (e.g., H2/Pd-C or SnCl2/HCl) nitro_product->reduction final_product 1-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine reduction->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low Yield of Final Product check_step1 Check Yield of Pyrazole Core Synthesis start->check_step1 check_step2 Check Yield of Nitration Step start->check_step2 check_step3 Check Yield of Reduction Step start->check_step3 incomplete_reaction1 Incomplete Reaction? (Monitor by TLC/LC-MS) check_step1->incomplete_reaction1 side_reactions1 Side Reactions? (Isomer Formation) check_step1->side_reactions1 incomplete_reaction2 Incomplete Nitration? (Monitor by TLC) check_step2->incomplete_reaction2 decomposition2 Decomposition? (Control Temperature) check_step2->decomposition2 incomplete_reaction3 Incomplete Reduction? (Check Reagents) check_step3->incomplete_reaction3 purification_loss Loss during Purification? (Optimize Method) check_step3->purification_loss

Caption: Troubleshooting logic for low yield optimization.

References

Technical Support Center: Purification of Trifluoromethyl-Substituted Pyrazoles by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of trifluoromethyl-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in the purification of this important class of compounds. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the chromatographic behavior of pyrazole derivatives, necessitating specific strategies for achieving high purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatography techniques for purifying trifluoromethyl-substituted pyrazoles?

A1: The most frequently employed techniques are flash column chromatography and High-Performance Liquid Chromatography (HPLC).[2][3] Flash chromatography with silica gel is standard for routine purification after synthesis.[1][2] For more challenging separations, including the isolation of closely eluting isomers or for achieving high purity, normal-phase or reversed-phase HPLC is utilized.[4] Chiral HPLC is essential for the separation of enantiomers.[5][6]

Q2: My trifluoromethyl-substituted pyrazole appears to be degrading on the silica gel column. How can I prevent this?

A2: Trifluoromethyl-substituted pyrazoles can sometimes be sensitive to the acidic nature of standard silica gel.[7][8] To mitigate degradation, you can deactivate the silica gel. This is achieved by preparing a slurry of the silica gel in a solvent system containing a small amount of a basic modifier, typically 0.1-1% triethylamine (TEA).[7][9] Alternatively, using a less acidic stationary phase, such as neutral alumina, can be an effective solution.[8]

Q3: I am observing poor separation between my desired pyrazole and a closely related impurity. What steps can I take to improve the resolution?

A3: Improving the resolution between closely eluting compounds often requires careful optimization of the mobile phase.[10]

  • Solvent Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether.[2]

  • Gradient Elution: Employ a shallow gradient during column chromatography. Start with a low polarity mobile phase and gradually increase the polarity to better resolve compounds with similar R_f values.[7]

  • Alternative Stationary Phases: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using normal-phase chromatography, switching to reversed-phase (e.g., C18 silica) can offer different selectivity.[8][11]

Q4: My compound is showing significant peak tailing in HPLC. What is the likely cause and how can I fix it?

A4: Peak tailing for fluorinated compounds, which can be acidic, is often due to interactions with residual acidic silanol groups on the silica-based stationary phase.[12] To address this:

  • Mobile Phase pH: For reversed-phase HPLC, lowering the mobile phase pH with an additive like formic acid or trifluoroacetic acid can protonate the silanol groups, reducing these secondary interactions.[12]

  • End-Capped Columns: Use a high-quality, end-capped column where most of the residual silanol groups are chemically inactivated.[12]

  • Column Contamination: If peak tailing develops over time, it may be due to column contamination. Ensure proper sample preparation, including filtration, to remove particulates.[13]

Q5: Some of my N-trifluoromethyl pyrazole synthesis reactions result in des-CF3 side products. How can I effectively remove these during purification?

A5: The formation of des-CF3 pyrazoles is a known side reaction that can be minimized by optimizing the reaction conditions (e.g., choice of acid and solvent).[2][14] If these impurities are present, their polarity will be different from the desired N-trifluoromethyl product. Standard flash chromatography with a carefully optimized gradient of ethyl acetate in hexanes is typically sufficient to separate these byproducts.[2] Monitor the fractions carefully by TLC or LC-MS to ensure complete separation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Separation Incorrect mobile phase polarity or selectivity.Systematically screen different solvent systems using TLC to find an optimal mobile phase that provides a good separation factor between your compound and impurities.[15]
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase mass.
Unevenly packed column.Ensure the column is packed uniformly without any cracks or channels. A well-packed column is crucial for good separation.
Compound Stuck on Column / Low Recovery Compound is highly polar.Increase the polarity of the mobile phase. A gradient elution ending in a more polar solvent system (e.g., with methanol) may be necessary.[16]
Compound is unstable on silica gel.Use a deactivated silica gel (with triethylamine) or switch to a more inert stationary phase like neutral alumina.[7][8]
Broad or Tailing Peaks Secondary interactions with the stationary phase.For acidic compounds, add a small amount of acid (e.g., formic acid) to the mobile phase in reversed-phase HPLC. For basic compounds, add a small amount of base (e.g., triethylamine) in normal-phase chromatography.
Column is old or contaminated.Replace the column with a new one. Ensure adequate sample cleanup before injection.[12]
Compound Elutes Too Quickly (at solvent front) Mobile phase is too polar.Start with a less polar mobile phase. For example, begin with 100% hexane and gradually introduce the polar solvent.
Using reversed-phase for a very polar compound.Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or an aqueous normal-phase method for very polar compounds.[17]
Chiral Separation Unsuccessful Incorrect chiral stationary phase (CSP).Screen different types of CSPs, such as those based on amylose and cellulose derivatives, as they offer different selectivities.[5][6]
Inappropriate mobile phase for chiral separation.Optimize the mobile phase. For polysaccharide-based CSPs, common mobile phases include hexane/isopropanol for normal-phase or pure alcohols for polar organic mode.[5]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol is a general guideline for the purification of trifluoromethyl-substituted pyrazoles on silica gel.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of ethyl acetate/hexanes).

    • The ideal solvent system should provide a retention factor (R_f) of approximately 0.2-0.4 for the desired compound and good separation from impurities.[2]

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure, ensuring a flat and stable bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase) and carefully add it to the top of the silica bed.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a different solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[17]

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase system.

    • If using a gradient, start with the less polar solvent mixture and gradually increase the polarity.

    • Collect fractions and monitor the elution of the compound by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified trifluoromethyl-substituted pyrazole.

Protocol 2: Chiral HPLC Method Development

This protocol provides a starting point for developing a method for the enantioselective separation of chiral trifluoromethyl-substituted pyrazoles.

  • Column Selection:

    • Begin by screening two complementary chiral stationary phases (CSPs), such as an amylose-based column (e.g., Chiralpak® AD-H) and a cellulose-based column (e.g., Chiralcel® OD-H).[5]

  • Mobile Phase Screening:

    • Normal Phase: Start with a standard mobile phase of n-hexane/isopropanol (90:10, v/v). Adjust the ratio to optimize retention and resolution.[5]

    • Polar Organic Mode: If separation is not achieved in normal phase, try a polar organic mobile phase such as 100% methanol or ethanol.[5][6]

  • HPLC System and Conditions:

    • Flow Rate: For a standard 4.6 mm ID analytical column, a typical starting flow rate is 1.0 mL/min. Lower flow rates can sometimes improve chiral separations.[18]

    • Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducibility.[5]

    • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (often 210-254 nm for aromatic compounds).[5]

  • Optimization:

    • Once partial separation is observed, fine-tune the mobile phase composition, flow rate, and temperature to achieve baseline resolution (R_s ≥ 1.5).

Data Summary Tables

Table 1: Typical Normal-Phase Flash Chromatography Conditions

Compound TypeStationary PhaseMobile Phase SystemElution ModeReference
N-Trifluoromethyl PyrazolesSilica GelEthyl Acetate / HexanesGradient (0-50% EtOAc)[2]
5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluorideSilica GelHexane / Ethyl AcetateIsocratic (10:1)[19]
4-alkyl-3-(perfluoroalkyl)-1H-pyrazolesSilica Geln-Pentane / Diethyl EtherIsocratic (e.g., 8:2, 7:3)[20]

Table 2: Chiral HPLC Separation Parameters for a Representative Trifluoromethyl-Substituted Compound

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k₁)Separation Factor (α)Resolution (R_s)Reference
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80[5]
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10[5]
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50[5]

Visualized Workflows

experimental_workflow cluster_0 Purification Strategy Start Crude Product TLC TLC Analysis for Method Selection Start->TLC IsChiral Is the Compound Chiral? TLC->IsChiral Flash Flash Column Chromatography IsChiral->Flash No ChiralHPLC Chiral HPLC IsChiral->ChiralHPLC Yes PurityCheck Check Purity (TLC, LC-MS, NMR) Flash->PurityCheck HPLC Achiral HPLC (NP or RP) HPLC->PurityCheck ChiralHPLC->PurityCheck PurityCheck->HPLC Impure Pure Pure Product PurityCheck->Pure Purity OK

Caption: Workflow for Purification Method Selection.

troubleshooting_workflow cluster_1 Troubleshooting Poor Separation Start Poor Separation Observed CheckRf Is Rf in optimal range (0.2-0.4)? Start->CheckRf AdjustPolarity Adjust Mobile Phase Polarity CheckRf->AdjustPolarity No CheckOverload Is the column overloaded? CheckRf->CheckOverload Yes AdjustPolarity->CheckRf ReduceLoad Reduce Sample Load CheckOverload->ReduceLoad Yes CheckDegradation Is there streaking or new spots on TLC? CheckOverload->CheckDegradation No Success Separation Improved ReduceLoad->Success DeactivateSilica Deactivate Silica with TEA or use Alumina CheckDegradation->DeactivateSilica Yes TryNewSystem Try a different solvent system (e.g., DCM/MeOH) or change mode (NP to RP) CheckDegradation->TryNewSystem No DeactivateSilica->Success TryNewSystem->Success

Caption: Troubleshooting Poor Chromatographic Separation.

References

Technical Support Center: Synthesis of Trifluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of trifluoromethyl pyrazoles.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a trifluoromethyl pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common issue in the synthesis of pyrazoles from unsymmetrical 1,3-diketones. The regioselectivity can be significantly influenced by the choice of solvent. Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity in favor of the isomer where the substituted nitrogen of the hydrazine attacks the less sterically hindered or more electrophilic carbonyl carbon.[1][2] Additionally, the nature of the hydrazine reactant can play a role; using hydrazine hydrochlorides versus the free base has been shown to influence the regioselectivity in some cases.[3][4]

Q2: I am observing a significant amount of a "des-trifluoromethyl" pyrazole impurity in my reaction when using N-trifluoromethylhydrazine. What causes this and how can I prevent it?

A2: The formation of a "des-CF3" pyrazole is typically due to the instability of the N-trifluoromethylhydrazine intermediate. The NH-CF3 moiety is prone to beta-elimination of HF, which initiates hydrolytic cleavage of the trifluoromethyl group. To minimize this side reaction, it is crucial to optimize the reaction conditions. Key factors to consider are:

  • Acid: The use of a strong acid is important.

  • Solvent: Dichloromethane (DCM) has been found to be an effective solvent to suppress this side reaction.

  • Temperature: Maintaining a mild temperature (below 50°C) is critical to quickly trap the unstable intermediate before it decomposes.[5]

Q3: During the aromatization of a trifluoromethyl-substituted pyrazoline (derived from a chalcone), I am isolating a deacylated pyrazole instead of the expected fully substituted product. Why is this happening?

A3: This is likely a solvent-dependent deacylative oxidation. The choice of solvent during the oxidation step can dictate the outcome of the reaction. To obtain the fully substituted pyrazole, it is recommended to use dimethyl sulfoxide (DMSO) as the solvent. Conversely, using a nonpolar solvent like hexane can favor the deacylative pathway, leading to the 1,3,4-trisubstituted pyrazole.[6]

Q4: What are the most effective methods for purifying trifluoromethyl pyrazoles, especially for separating regioisomers?

A4: The purification of trifluoromethyl pyrazoles can be achieved through several methods:

  • Column Chromatography: This is a widely used technique for separating both the desired product from impurities and for separating regioisomers. Common solvent systems include gradients of ethyl acetate in hexane.[4][5][6][7]

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

  • Acid Addition Salt Formation: For basic pyrazoles, forming an acid addition salt can facilitate purification through crystallization. The pyrazole is dissolved in a suitable solvent, treated with an acid (e.g., HCl, H2SO4) to form the salt, which then crystallizes, leaving impurities in the solution.[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Pyrazole Synthesis from Unsymmetrical 1,3-Diketones
Symptom Possible Cause Suggested Solution
Mixture of two pyrazole regioisomers detected by NMR or LC-MS.Reaction conditions do not sufficiently differentiate between the two carbonyl groups of the 1,3-diketone.Change the solvent: Replace standard solvents like ethanol with a fluorinated alcohol. 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to provide excellent regioselectivity.[1][2] Modify the hydrazine: If applicable, try using the hydrazine hydrochloride salt instead of the free base, as this can alter the nucleophilicity and steric hindrance, thereby influencing the regioselectivity.[3][4]
Issue 2: Formation of "des-CF3" Impurity
Symptom Possible Cause Suggested Solution
Presence of a pyrazole product lacking the CF3 group.Instability and subsequent decomposition of the N-trifluoromethylhydrazine intermediate.Optimize reaction conditions: Use dichloromethane (DCM) as the solvent in combination with a strong acid catalyst. Ensure the reaction temperature is kept mild (e.g., 20-40°C) to facilitate the rapid trapping of the transient trifluoromethylhydrazine intermediate.[5]
Issue 3: Unwanted Deacylation during Pyrazoline Aromatization
Symptom Possible Cause Suggested Solution
Isolation of a 1,3,4-trisubstituted pyrazole instead of the expected 1,3,4,5-tetrasubstituted product.Solvent-dependent deacylative oxidation pathway is favored.Change the solvent for the oxidation step: Use dimethyl sulfoxide (DMSO) to promote the formation of the fully substituted pyrazole and avoid the deacylative side reaction.[6]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methyl-3-trifluoromethyl-5-arylpyrazoles [2]

1,3-Diketone Substituents (R1, R2)SolventRatio of Regioisomers (3-CF3:5-CF3)
CF3, 2-FurylEthanol36:64
CF3, 2-FurylTFE85:15
CF3, 2-FurylHFIP97:3
CF3, PhenylEthanol35:65
CF3, PhenylTFE84:16
CF3, PhenylHFIP96:4

Experimental Protocols

Protocol 1: Regioselective Synthesis of N-Methyl-3-(trifluoromethyl)-5-(2-furyl)-1H-pyrazole[1][2]
  • To a solution of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL), add methylhydrazine (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the desired regioisomer.

Protocol 2: Synthesis of N-Trifluoromethyl Pyrazoles with Suppression of "des-CF3" Impurity[4][5]
  • Dissolve the 1,3-dicarbonyl substrate (1.2 equiv) and di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv) in dichloromethane (DCM).

  • Add p-toluenesulfonic acid monohydrate (5 equiv).

  • Stir the mixture at 20–40 °C for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (0%–50% EtOAc/hexanes) to afford the N-CF3-substituted pyrazole.[4]

Visualizations

Side_Reaction_Pathways cluster_regioisomer Regioisomer Formation cluster_desCF3 Des-CF3 Formation cluster_deacylation Deacylation Side Reaction unsymm_diketone Unsymmetrical 1,3-Diketone attack_C1 Intermediate A unsymm_diketone->attack_C1 Attack at C1 attack_C2 Intermediate B unsymm_diketone->attack_C2 Attack at C2 hydrazine R-NHNH2 hydrazine->attack_C1 hydrazine->attack_C2 regioisomer_1 Regioisomer 1 attack_C1->regioisomer_1 Cyclization regioisomer_2 Regioisomer 2 attack_C2->regioisomer_2 Cyclization N_CF3_hydrazine N-CF3 Hydrazine Intermediate desired_product N-CF3 Pyrazole N_CF3_hydrazine->desired_product Cyclization (Fast, Mild Temp) elimination Reactive Intermediate N_CF3_hydrazine->elimination Beta-elimination of HF (Instability) des_CF3 Des-CF3 Pyrazole elimination->des_CF3 Hydrolysis pyrazoline 5-Acyl-Pyrazoline oxidation_DMSO Fully Substituted Pyrazole pyrazoline->oxidation_DMSO Oxidation (DMSO) oxidation_hexane Deacylated Pyrazole pyrazoline->oxidation_hexane Oxidation (Hexane)

Caption: Common side reaction pathways in trifluoromethyl pyrazole synthesis.

Troubleshooting_Workflow start Start: Analyze Crude Reaction Mixture issue Identify Primary Issue start->issue regioisomers Mixture of Regioisomers issue->regioisomers Poor Selectivity des_cf3 Presence of Des-CF3 Impurity issue->des_cf3 Unexpected Product deacylation Unwanted Deacylation issue->deacylation Unexpected Product other Other Issues issue->other Other solve_regio Solution: Change solvent to HFIP. Consider using hydrazine salt. regioisomers->solve_regio solve_des_cf3 Solution: Use DCM as solvent. Ensure mild temperature. Use strong acid catalyst. des_cf3->solve_des_cf3 solve_deacyl Solution: Change oxidation solvent to DMSO. deacylation->solve_deacyl solve_other Consult further literature or technical support. other->solve_other purify Purify Product: Column Chromatography or Crystallization solve_regio->purify solve_des_cf3->purify solve_deacyl->purify end End: Characterize Pure Product solve_other->end purify->end

Caption: Troubleshooting workflow for trifluoromethyl pyrazole synthesis.

References

Technical Support Center: Suzuki Coupling Reactions with Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving pyrazole substrates. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to specific issues you may encounter with Suzuki coupling reactions of pyrazoles, helping you diagnose and resolve them effectively.

Q1: My reaction is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki coupling reactions with pyrazoles can stem from several factors. The key is to systematically evaluate your reaction parameters.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for all pyrazole substrates.[1][2] Consider using more robust systems, especially for challenging couplings. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G2) often improve yields by promoting the oxidative addition step and preventing catalyst deactivation.[1][3][4][5]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[5][6] The choice of base is highly dependent on the substrate and solvent.[7] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][8] For substrates with base-sensitive functional groups, milder bases like KF can be used.[6][9]

  • Solvent System: The solvent must be appropriate for all reaction components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and an aqueous solution is often used to dissolve both the organic and inorganic reagents.[7][8][10] The ratio of the organic solvent to water can significantly impact the reaction rate and yield.

  • Reaction Temperature: Increasing the reaction temperature can often improve yields for less reactive substrates, like aryl chlorides.[5][11] However, higher temperatures can also lead to increased side reactions, such as protodeboronation.[3] Microwave irradiation can be an effective method to reduce reaction times and potentially increase yields.[10]

Q2: I am observing significant debromination or dehalogenation of my halopyrazole starting material. How can I minimize this side reaction?

Dehalogenation is a common side reaction that leads to the formation of the corresponding unsubstituted pyrazole, thus reducing the yield of the desired product.[12][13]

  • N-H Acidity: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interfere with the catalytic cycle and promote dehalogenation.[3][12] Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, benzyl) can significantly suppress this side reaction.[4][12]

  • Choice of Halogen: The nature of the halogen on the pyrazole ring influences the propensity for dehalogenation. Iodo- and bromopyrazoles are generally more susceptible to this side reaction compared to chloropyrazoles under certain conditions.[1][13][14]

  • Reaction Conditions: Careful optimization of the base and temperature can help minimize dehalogenation.

Q3: My boronic acid appears to be degrading during the reaction, leading to protodeboronation. What can I do to prevent this?

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[15] This is a frequent issue, especially with heteroaryl boronic acids.[3][16]

  • Use of Boronic Esters: Boronic acid pinacol esters or MIDA boronates are often more stable than the corresponding boronic acids and can be used to circumvent protodeboronation.[15][17]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the rate of protodeboronation.[3][16] Using a more active catalyst system that allows for lower reaction temperatures or shorter reaction times can be beneficial.

  • Choice of Base: The type and strength of the base can influence the rate of protodeboronation.

Q4: I am working with an unprotected N-H pyrazole and facing difficulties. Are there specific protocols for these substrates?

Unprotected N-H pyrazoles are challenging substrates due to the acidic proton which can inhibit the catalyst.[3] However, successful couplings can be achieved with careful selection of reaction conditions.

  • Specialized Catalysts: The use of specific pre-catalysts, such as those derived from bulky biarylphosphine ligands like XPhos (P1) or SPhos, has been shown to be effective for the Suzuki coupling of unprotected N-H azoles.[3]

  • Base Selection: A strong, non-nucleophilic base like K₃PO₄ is often employed in these reactions.[3][4]

  • Protecting Group Strategy: If direct coupling proves unsuccessful, protecting the pyrazole nitrogen is a reliable strategy. The protecting group can be removed in a subsequent step.[4][12]

Q5: How do I choose the optimal catalyst and ligand for my specific pyrazole substrate?

The ideal catalyst and ligand combination depends on the electronic and steric properties of your pyrazole and coupling partner.

  • Electron-Rich vs. Electron-Poor Pyrazoles: The electronic nature of the pyrazole can affect the oxidative addition step. Generally, electron-poor aryl halides are more reactive.[10]

  • Steric Hindrance: Sterically demanding substrates may require ligands with a larger bite angle to facilitate the reaction.[10] Bulky phosphine ligands are often effective in these cases.[18]

  • Screening: If you are working with a novel substrate, it is often beneficial to perform a small screen of different palladium sources, ligands, and bases to identify the optimal conditions.[16][19]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies to aid in the selection of reaction conditions.

Table 1: Suzuki Coupling of 4-Halopyrazoles with Phenylboronic Acid

Pyrazole SubstrateCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-1H-pyrazole derivativePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-95[2]
4-Bromo-1H-pyrazole derivativeXPhos Pd G2K₃PO₄Toluene1001280-98[2]
4-Bromo-1H-pyrazole derivativePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O801685-95[2]
4-BromoacetophenonePyridine-Pyrazole/Pd(II) ComplexKOHEtOH/H₂O120 (MW)0.0596[10]
4-Iodo-1-methyl-1H-pyrazolePd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)0.08-0.2Good[8]

Table 2: Suzuki Coupling of Unprotected N-H Pyrazoles

Pyrazole SubstrateCatalyst PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)
3-BromopyrazoleP1 (XPhos-based)K₃PO₄Dioxane/H₂O1002461-86[3]
4-BromopyrazoleP1 (XPhos-based)K₃PO₄Dioxane/H₂O1002475-85[3]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole [8]

  • Materials:

    • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

    • Arylboronic acid (1.0 equiv)

    • Pd(PPh₃)₄ (2 mol%)

    • Cs₂CO₃ (2.5 equiv)

    • 1,2-Dimethoxyethane (DME)

    • Water

  • Procedure:

    • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole and the corresponding arylboronic acid.

    • Add DME and H₂O in a 2.5:1 ratio.

    • Purge the vial with nitrogen.

    • Add Pd(PPh₃)₄ and Cs₂CO₃ to the mixture.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 90°C for 5-12 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Unprotected Bromopyrazoles [3]

  • Materials:

    • Bromopyrazole (1.0 equiv)

    • Arylboronic acid (2.0 equiv)

    • P1 (XPhos-based precatalyst) (6-7 mol%)

    • K₃PO₄ (2.0 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a reaction vessel, add the bromopyrazole, arylboronic acid, P1 precatalyst, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add degassed 1,4-dioxane and water in a 4:1 ratio.

    • Heat the reaction mixture to 100°C for 24 hours.

    • Monitor the reaction progress by TLC or GC/MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

General Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Reactants->OxAdd Ar-X Reactants->Transmetal Ar'-B(OR)₂ Base Base Base->Transmetal

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckSM Starting Material Unreacted? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM IncreaseActivity Increase Catalyst Activity: - Change Ligand (e.g., Buchwald) - Increase Temperature - Change Base/Solvent YesSM->IncreaseActivity CheckSideReactions Side Reactions Observed? NoSM->CheckSideReactions ReRun Re-run Optimized Reaction IncreaseActivity->ReRun YesSide Yes CheckSideReactions->YesSide NoSide No CheckSideReactions->NoSide IdentifySideReaction Identify Side Reaction: - Debromination - Protodeboronation - Homocoupling YesSide->IdentifySideReaction OtherIssues Consider Other Issues: - Reagent Purity - Reaction Setup NoSide->OtherIssues OptimizeConditions Optimize Conditions: - Lower Temperature - Use Boronic Ester - Degas Thoroughly IdentifySideReaction->OptimizeConditions OptimizeConditions->ReRun

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. The following information is designed to help identify and resolve common issues encountered during this synthesis, with a focus on byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary synthetic strategies for obtaining this compound.

  • Route 1: Cyclization followed by functionalization. This involves the initial formation of the 1-methyl-3-(trifluoromethyl)pyrazole core, followed by the introduction of the amino group at the C4 position. A common precursor for this route is 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which can be synthesized via condensation, acylation, cyclization, and hydrolysis. The carboxylic acid can then be converted to the amine.

  • Route 2: Cyclization with a C4-functionalized precursor. This approach involves the reaction of a precursor already containing a nitrogen functionality at the eventual C4 position with methylhydrazine.

Q2: I am observing a significant amount of an isomeric byproduct. What is it and how can I minimize it?

A2: The most common byproduct in the synthesis of this compound is its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine . The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines like methylhydrazine.[1]

To minimize the formation of the undesired 1-methyl-5-(trifluoromethyl) isomer, consider the following strategies:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase the regioselectivity in favor of the desired 3-trifluoromethyl isomer.

  • Nature of Hydrazine Reagent: Using the hydrochloride salt of methylhydrazine instead of the free base can influence the regioselectivity of the cyclization reaction.

Q3: My reaction mixture has turned a dark color. Is this normal and how can I purify my product?

A3: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, particularly when using hydrazine salts. This is often due to the formation of colored impurities from the hydrazine starting material itself or from oxidative side reactions. While some discoloration may be unavoidable, excessive darkening could indicate significant byproduct formation.

For purification, column chromatography on silica gel is an effective method to separate the desired product from colored impurities and regioisomers.

Q4: What are the potential byproducts from the C4-amination step?

A4: If you are synthesizing the target amine from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the amination is likely proceeding through a Hofmann rearrangement of the corresponding carboxamide. Potential byproducts from this step include:

  • Urea derivatives: Formed from the reaction of the intermediate isocyanate with the starting amine or the product amine.

  • Unreacted starting material: Incomplete rearrangement will leave residual 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

If the synthesis involves the reduction of a 4-nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor, potential byproducts include:

  • Partially reduced intermediates: Such as the corresponding nitroso or hydroxylamine derivatives.

  • Azo- or azoxy-coupled products: Formed from the condensation of partially reduced intermediates.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Strategy
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase reaction time or temperature if starting materials are still present.
Suboptimal Reagent Purity - Ensure the purity of starting materials, especially the hydrazine derivative, as impurities can lead to side reactions.[1]
Poor Regiocontrol - As detailed in FAQ 2, optimize the solvent system (consider using fluorinated alcohols) and the form of the methylhydrazine (free base vs. salt) to favor the formation of the desired 1,3-isomer.
Loss During Workup/Purification - Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous workup to prevent loss of the basic amine product.
Problem 2: Difficulty in Separating the Product from Byproducts
Byproduct Type Identification Method Separation Strategy
Regioisomer (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine) - NMR Spectroscopy: The chemical shifts of the pyrazole ring proton and the methyl group will differ between the two isomers. In the 1,3-isomer, the methyl group is adjacent to a nitrogen, while in the 1,5-isomer, it is adjacent to the trifluoromethyl-substituted carbon.- LC-MS: The two isomers will have the same mass but may have different retention times.- Column Chromatography: A carefully optimized silica gel column chromatography with a suitable eluent system (e.g., ethyl acetate/hexanes) is the most effective method for separation.
Unreacted Precursors (e.g., 4-carboxylic acid or 4-nitro derivative) - TLC and LC-MS: Compare the retention time/factor with that of the starting material.- Acid-Base Extraction: If the precursor is acidic (like the carboxylic acid), an acid-base extraction during workup can remove it.- Column Chromatography: Effective for separating compounds with different polarities.
Side-products from Amination - LC-MS and NMR: Mass spectrometry can help identify the molecular weights of the impurities, and NMR can provide structural information.- Column Chromatography: Often effective for separating these types of byproducts.

Experimental Protocols

Illustrative Protocol for the Synthesis of a Substituted 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.

A procedure for a one-pot synthesis of 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine has been reported.[2] This can serve as a starting point for developing a protocol for the target molecule.

  • Preparation of the enolate: Sodium metal is dissolved in absolute ethanol. To this solution, the appropriate acetonitrile and ethyl trifluoroacetate are added. The solution is heated for several hours.

  • Cyclization: The solution is concentrated, and acetic acid followed by methylhydrazine is added. The mixture is stirred for an extended period.

  • Workup and Purification: The reaction mixture is concentrated again, treated with water, and the organic product is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is washed with saturated sodium bicarbonate and dried. The final product is purified by column chromatography on silica gel.[2]

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (e.g., Acetonitrile derivative, Ethyl Trifluoroacetate, Methylhydrazine) reaction One-Pot Reaction: 1. Enolate Formation 2. Cyclization start->reaction 1. NaOEt, EtOH 2. Acetic Acid workup Aqueous Workup & Extraction reaction->workup chromatography Column Chromatography (Silica Gel) workup->chromatography analysis Product Analysis (NMR, LC-MS) chromatography->analysis final_product 1-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine analysis->final_product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_byproducts cluster_identification Byproduct Identification cluster_byproducts Potential Byproducts cluster_mitigation Mitigation Strategy start Impurity Detected in Product ms LC-MS Analysis start->ms nmr NMR Analysis (1H, 13C, 19F) start->nmr regioisomer Regioisomer: 1-methyl-5-(trifluoromethyl) -1H-pyrazol-4-amine ms->regioisomer precursor Unreacted Precursor (e.g., 4-carboxylic acid) ms->precursor side_product Side-product from Amination Step ms->side_product nmr->regioisomer nmr->precursor nmr->side_product optimize_cyclo Optimize Cyclization: - Solvent (e.g., TFE/HFIP) - Hydrazine form (salt vs. free base) regioisomer->optimize_cyclo optimize_reaction Optimize Reaction: - Time/Temperature - Reagent Purity precursor->optimize_reaction side_product->optimize_reaction optimize_purification Optimize Purification: - Column Chromatography - Acid-Base Extraction side_product->optimize_purification

Caption: A troubleshooting workflow for identifying and mitigating byproducts in the synthesis of this compound.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical challenge of controlling regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their selective formation crucial?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, potentially leading to two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1][2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the initial attack to the less hindered carbonyl group.[3]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, the carbonyl carbon adjacent to a trifluoromethyl (-CF₃) group is more electrophilic.

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and thereby influencing the initial site of attack.[4] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.

  • Solvent Effects: The choice of solvent can significantly impact regioselectivity. For instance, using protic solvents can lead to one regioisomer, while aprotic solvents may favor the other.[5] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of a specific isomer.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted pyrazoles and provides actionable steps to improve regioselectivity.

Issue 1: Poor Regioselectivity - A Mixture of Isomers is Obtained

When your reaction produces a nearly equal mixture of regioisomers, or the desired isomer is the minor product, consider the following troubleshooting steps.

Troubleshooting Steps:

  • Modify the Solvent System:

    • Switch to Fluorinated Alcohols: Replacing common solvents like ethanol with 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[6] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[6]

    • Explore Protic vs. Aprotic Solvents: The regiochemical outcome can be solvent-dependent. If a protic solvent yields poor selectivity, an aprotic solvent might favor the formation of the desired regioisomer, or vice-versa.[5]

  • Adjust the Reaction pH:

    • Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid) can alter the nucleophilicity of the hydrazine nitrogens, potentially favoring one reaction pathway.[4]

    • Basic Conditions: The use of a mild base can favor the attack from the more nucleophilic nitrogen of the substituted hydrazine.

  • Introduce a Catalyst:

    • Lewis Acid Catalysis: The use of Lewis acids can activate the dicarbonyl compound and may steer the reaction towards a single regioisomer.[4]

  • Employ Microwave Irradiation:

    • Microwave-assisted synthesis can sometimes improve the isomeric ratio by favoring the formation of the thermodynamically more stable product due to rapid and uniform heating.[4]

Logical Flow for Troubleshooting Poor Regioselectivity

G start Start: Poor Regioselectivity solvent Modify Solvent System (e.g., TFE, HFIP) start->solvent evaluate Evaluate Regioisomeric Ratio (e.g., NMR, LC-MS) solvent->evaluate Run Experiment ph Adjust Reaction pH (Acidic or Basic) catalyst Introduce a Catalyst (e.g., Lewis Acid) ph->catalyst Not Improved? ph->evaluate Run Experiment microwave Employ Microwave Irradiation catalyst->microwave Not Improved? catalyst->evaluate Run Experiment microwave->evaluate Run Experiment evaluate->ph Not Improved? success Success: Desired Regioselectivity Achieved evaluate->success Improved? failure Further Optimization Required evaluate->failure Still Poor? G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine 1,3-Diketone and Hydrazine solvent Add Fluorinated Alcohol (TFE or HFIP) reagents->solvent stir Stir at Room Temperature solvent->stir monitor Monitor by TLC stir->monitor evaporate Solvent Evaporation monitor->evaporate chromatography Column Chromatography evaporate->chromatography product Isolated Regioisomerically Pure Pyrazole chromatography->product

References

Technical Support Center: Managing Reaction Exotherms in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing reaction exotherms during the synthesis of fluorinated heterocycles. Fluorination reactions are notoriously energetic, and failure to control the heat generated can lead to reduced yield, impurity formation, and serious safety incidents, including thermal runaway. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you safely and effectively perform these critical transformations.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During Electrophilic Fluorination

Symptoms:

  • Rapid and unexpected increase in reaction temperature.

  • A sudden change in reaction mixture color or viscosity.

  • Vigorous off-gassing or an increase in vessel pressure.

  • Boiling of the solvent, even with external cooling.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Reactivity of Fluorinating Agent Select a less reactive fluorinating agent if possible. For example, N-Fluorobenzenesulfonimide (NFSI) is generally milder than Selectfluor®. Consult quantitative reactivity scales to compare reagents.[1]
Rapid Addition of Reagents Add the fluorinating agent slowly and in a controlled manner, especially at the beginning of the reaction. Use a syringe pump for precise and consistent addition.
Inadequate Cooling Ensure the cooling bath is at the appropriate temperature and has sufficient volume and surface area to dissipate the heat generated. For highly exothermic reactions, consider using a cryostat for more precise temperature control.
Poor Mixing Inefficient stirring can create localized hot spots. Use a properly sized stir bar or overhead stirrer to ensure vigorous and uniform mixing of the reaction mixture.
High Concentration of Reactants Reduce the concentration of the reactants by adding more solvent. This increases the thermal mass of the system, allowing for better heat absorption and temperature control.

Troubleshooting Workflow for Uncontrolled Temperature Spike

G start Uncontrolled Temperature Spike Detected q1 Is the addition of the fluorinating agent complete? start->q1 a1_yes Stop all reagent addition immediately. q1->a1_yes Yes a1_no Stop the addition of the fluorinating agent. q1->a1_no No q2 Is the reaction temperature still rising? a1_yes->q2 a1_no->q2 a2_yes Increase cooling capacity. - Lower cooling bath temperature. - Add more coolant (e.g., dry ice). q2->a2_yes Yes a2_no Monitor the reaction closely until the temperature stabilizes. q2->a2_no No q3 Is there evidence of thermal runaway (e.g., rapid pressure increase, uncontrolled boiling)? a2_yes->q3 a3_no Review and optimize the reaction protocol for future experiments: - Use a less reactive fluorinating agent. - Decrease reactant concentration. - Improve cooling and mixing efficiency. a2_no->a3_no a3_yes Emergency Shutdown: - Quench the reaction with a pre-cooled, appropriate quenching agent. - Evacuate the area if necessary. q3->a3_yes Yes q3->a3_no No

Caption: Troubleshooting decision tree for an uncontrolled temperature spike.

Frequently Asked Questions (FAQs)

Q1: Why are fluorination reactions often highly exothermic?

A1: The high exothermicity of fluorination reactions is due to the formation of the very strong carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485 kJ/mol.[2] The cleavage of weaker bonds, such as carbon-hydrogen (C-H) or carbon-oxygen (C-O), and the subsequent formation of the highly stable C-F bond results in a significant net release of energy.[2] Reagents like elemental fluorine (F₂) are extremely reactive and can lead to explosive reactions with organic compounds.[2]

Q2: How can I quantitatively assess the thermal hazard of my fluorination reaction?

A2: Reaction calorimetry is the most effective method for quantitatively assessing the thermal hazard of a reaction. Techniques like Differential Scanning Calorimetry (DSC) and Heat Flow Calorimetry can provide crucial data, including:

  • Heat of Reaction (ΔHrxn): The total amount of heat released or absorbed during the reaction.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the heat generated were absorbed by the reaction mixture without any cooling.

  • Onset Temperature of Decomposition: The temperature at which the starting materials, intermediates, or products begin to decompose exothermically.

This data is critical for safe process development and scale-up.

Q3: What are the advantages of using flow chemistry for managing exothermic fluorination reactions?

A3: Flow chemistry offers significant advantages for controlling highly exothermic reactions compared to traditional batch processes.[3] The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, rapidly dissipating the heat generated by the reaction.[3][4] This superior temperature control minimizes the risk of thermal runaway and can lead to improved yields and selectivity by reducing the formation of side products.[4][5] Additionally, the small reaction volume in a flow reactor at any given time enhances safety.[3]

Q4: What are some common safety precautions for handling electrophilic fluorinating reagents?

A4: Many electrophilic fluorinating reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), are strong oxidizing agents and should be handled with care.[1][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Inert Atmosphere: Many fluorination reactions are sensitive to moisture and should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Compatibility: Be aware of incompatibilities. For instance, Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[7]

  • Storage: Store fluorinating agents in a cool, dry place away from incompatible materials.

Quantitative Data

Table 1: Relative Reactivity of Common Electrophilic Fluorinating Reagents

The choice of fluorinating agent can significantly impact the reaction exotherm. The following table provides a kinetic reactivity scale for several common N-F reagents, with Selectfluor® as the reference. A higher relative rate constant generally indicates a more reactive, and potentially more exothermic, reagent.[1]

ReagentAbbreviationRelative Rate Constant (krel)
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®1.0
N-FluorobenzenesulfonimideNFSI0.02
N-Fluoro-2,6-dichloropyridinium triflate1.1
N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate11.0

Data adapted from a study in CH3CN.[1]

Table 2: Enthalpy of Formation for Selected Fluorinated Heterocycles and Related Compounds

Understanding the thermodynamics of the overall transformation can provide insight into the potential exothermicity.

CompoundFormulaEnthalpy of Formation (ΔHf°) (kJ/mol)
3-Amino-1H-1,2,4-triazoleC2H4N4+84.2 ± 1.5
3,5-Diamino-1H-1,2,4-triazoleC2H5N5+68.9 ± 1.8
5-FluorouracilC4H3FN2O2-685.1 ± 1.5

Data obtained from combustion calorimetry.

Experimental Protocols

Protocol 1: Electrophilic Fluorination of a Substituted Pyridine using a Batch Process with Controlled Addition

This protocol describes a general procedure for the fluorination of an electron-rich pyridine derivative using Selectfluor® with careful temperature control.

Materials:

  • Substituted Pyridine (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dry Ice/Acetone Bath

  • Syringe Pump

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Dissolve the substituted pyridine in anhydrous MeCN and cool the solution to -40 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, prepare a solution of Selectfluor® in anhydrous MeCN.

  • Using a syringe pump, add the Selectfluor® solution dropwise to the stirred pyridine solution over 1-2 hours, ensuring the internal temperature does not exceed -35 °C.

  • After the addition is complete, allow the reaction to stir at -40 °C for an additional hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while maintaining a low temperature.

  • Allow the mixture to warm to room temperature and proceed with standard aqueous workup and purification.

Protocol 2: Continuous Flow Fluorination of an Imidazole Derivative

This protocol outlines a general setup for performing a fluorination reaction in a continuous flow system for enhanced temperature control.

Experimental Workflow for Continuous Flow Fluorination

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Quenching and Collection P1 Syringe Pump A: Imidazole Derivative in MeCN M T-Mixer P1->M P2 Syringe Pump B: Selectfluor® in MeCN P2->M R Cooled Microreactor Coil (-20 °C) M->R BPR Back Pressure Regulator R->BPR Q Quenching Solution (Sat. NaHCO3) BPR->Q C Product Collection Q->C

Caption: A typical experimental workflow for continuous flow fluorination.

Procedure:

  • Prepare two separate solutions: the imidazole derivative in anhydrous MeCN and Selectfluor® in anhydrous MeCN.

  • Load each solution into a separate syringe and place them on syringe pumps.

  • Connect the outlets of the syringe pumps to a T-mixer.

  • Connect the outlet of the T-mixer to a microreactor coil immersed in a cooling bath set to the desired temperature (e.g., -20 °C).

  • Connect the outlet of the microreactor to a back pressure regulator to maintain a stable flow and prevent solvent evaporation.

  • The output from the back pressure regulator is then directed into a collection flask containing a quenching solution (e.g., saturated aqueous sodium bicarbonate).

  • Set the desired flow rates on the syringe pumps to achieve the desired residence time in the microreactor.

  • Initiate the flow and allow the system to reach a steady state before collecting the product.

  • After the reaction is complete, flush the system with fresh solvent.

  • Proceed with standard workup and purification of the collected product.

References

removal of des-trifluoromethyl side products from pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formation of des-trifluoromethyl side products during pyrazole synthesis and their subsequent removal.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of des-trifluoromethyl pyrazole impurity formation?

A1: The formation of des-trifluoromethyl pyrazole impurities is primarily due to the instability of the trifluoromethylhydrazine reactant. This instability can lead to the elimination of hydrogen fluoride and the subsequent formation of a non-fluorinated pyrazole analog.[1]

Q2: How can I minimize the formation of this impurity during the reaction?

A2: Optimizing the reaction conditions is crucial. Using a strong acid, such as p-toluenesulfonic acid (TsOH), in a non-polar aprotic solvent like dichloromethane (DCM) at a controlled temperature (e.g., 20-40°C) can significantly suppress the formation of the des-trifluoromethyl side product.[1]

Q3: What are the most effective methods for removing des-trifluoromethyl pyrazole impurities post-synthesis?

A3: The most common and effective purification methods include:

  • Flash Column Chromatography: Particularly effective when using stationary phases designed for separating fluorinated compounds.

  • Recrystallization: Exploits differences in solubility between the desired product and the impurity.

  • Acid-Addition Salt Crystallization: A chemical purification method that can offer high selectivity.

Q4: Is there a significant difference in polarity between the trifluoromethyl-pyrazole and the des-trifluoromethyl-pyrazole?

A4: Yes, the trifluoromethyl group significantly increases the polarity of the molecule. This difference in polarity is the basis for successful separation by chromatography and can also be exploited in crystallization techniques.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High levels of des-trifluoromethyl impurity in the crude product. - Unstable trifluoromethylhydrazine reagent.- Suboptimal reaction conditions (e.g., high temperature, protic solvent).- Use freshly prepared or high-purity trifluoromethylhydrazine.- Optimize reaction conditions: use a strong acid (e.g., TsOH) in DCM at a lower temperature (20-40°C).[1]
Poor separation of the desired product and impurity by standard silica gel chromatography. - Insufficient polarity difference for effective separation on standard silica.- Inappropriate solvent system.- Utilize a fluorous stationary phase (e.g., pentafluorophenyl-functionalized silica) for enhanced separation of fluorinated compounds.- Employ a gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol.
Co-crystallization of the product and impurity during recrystallization. - Similar crystal lattice packing.- Unsuitable solvent system.- Attempt a mixed-solvent recrystallization to fine-tune the solubility differential.- Consider purification via acid-addition salt crystallization for a different selectivity.
Low recovery after purification. - Product loss during multiple purification steps.- Adsorption of the product onto the stationary phase during chromatography.- Optimize the initial reaction to minimize impurity formation, thereby reducing the need for extensive purification.- For chromatography, ensure proper solvent polarity to elute the product efficiently.

Data Presentation: Comparison of Purification Methods

The following table provides a qualitative and quantitative comparison of the primary methods for removing des-trifluoromethyl pyrazole impurities. The values presented are typical and may vary depending on the specific pyrazole derivatives.

Purification MethodPrinciple of SeparationTypical Purity AchievedTypical Recovery RateKey AdvantagesKey Disadvantages
Flash Chromatography (Fluorous Phase) Differential interaction with a fluorinated stationary phase.>99%70-90%High resolution for fluorinated compounds.Requires specialized, more expensive stationary phases.
Recrystallization (Mixed Solvent) Differential solubility in a solvent/anti-solvent system.98-99%60-85%Cost-effective and scalable.Can be time-consuming; risk of co-crystallization.
Acid-Addition Salt Crystallization Selective crystallization of the pyrazole as a salt.>99%75-95%High selectivity and potential for high purity in a single step.Requires an additional chemical step; not all pyrazoles form suitable salts.

Experimental Protocols

Protocol 1: Flash Chromatography using a Fluorous Stationary Phase

This protocol outlines a general procedure for the separation of a trifluoromethyl-pyrazole from its des-trifluoromethyl analog using a pentafluorophenyl (PFP) stationary phase.

Materials:

  • Crude pyrazole mixture

  • Pentafluorophenyl (PFP) functionalized silica gel

  • Hexane (or heptane)

  • Ethyl acetate

  • Flash chromatography system

Procedure:

  • Sample Preparation: Dissolve the crude pyrazole mixture in a minimal amount of dichloromethane or the initial mobile phase.

  • Column Packing: Pack a flash chromatography column with the PFP-functionalized silica gel, slurried in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The more polar trifluoromethyl-pyrazole will elute later than the less polar des-trifluoromethyl-pyrazole.

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Mixed-Solvent Recrystallization

This method is effective when a single solvent is not ideal for recrystallization.

Materials:

  • Crude pyrazole mixture

  • A "good" solvent (e.g., ethanol, acetone - in which the compound is soluble)

  • An "anti-solvent" (e.g., water, hexane - in which the compound is poorly soluble)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole mixture in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should occur.

  • Maximizing Yield: Place the flask in an ice bath for 20-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals.

Protocol 3: Acid-Addition Salt Crystallization

This protocol describes the purification of a pyrazole by converting it into a crystalline salt, leaving impurities in the mother liquor.[2]

Materials:

  • Crude pyrazole mixture

  • An appropriate organic solvent (e.g., isopropanol, acetone, ethanol)[2]

  • An acid (e.g., oxalic acid, phosphoric acid)[2]

  • Erlenmeyer flask

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent. Gentle heating may be required.[2]

  • Acid Addition: Add at least an equimolar amount of the selected acid to the solution while stirring.[2]

  • Crystallization: The pyrazole acid-addition salt should precipitate out of the solution. The process can be encouraged by slow cooling or by reducing the temperature in an ice bath.[2]

  • Isolation: Collect the crystalline salt by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified pyrazole salt.

  • (Optional) Free-Basing: To recover the free pyrazole, dissolve the salt in water and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the free pyrazole with an organic solvent and remove the solvent under reduced pressure.

Visualizations

Pyrazole_Synthesis_and_Impurity_Formation reactant reactant intermediate intermediate product product side_product side_product condition condition diketone 1,3-Dicarbonyl Compound condensation1 Condensation diketone->condensation1 condensation2 Condensation diketone->condensation2 tfm_hydrazine Trifluoromethyl- hydrazine tfm_hydrazine->condensation1 instability Instability & Decomposition tfm_hydrazine->instability HF elimination hydrazine Hydrazine (from decomposition) hydrazine->condensation2 tfm_pyrazole Trifluoromethyl- Pyrazole (Desired) condensation1->tfm_pyrazole Cyclization des_tfm_pyrazole des-Trifluoromethyl- Pyrazole (Impurity) condensation2->des_tfm_pyrazole Cyclization instability->hydrazine conditions Strong Acid DCM, 20-40°C conditions->condensation1 Favors conditions->instability Suppresses

Caption: Formation of Trifluoromethyl-Pyrazole and des-Trifluoromethyl Impurity.

Caption: General Workflow for the Purification of Trifluoromethyl-Pyrazoles.

References

preventing decomposition of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to oxidation. The amino group makes the compound sensitive to air and other oxidizing agents, which can lead to the formation of colored impurities and byproducts.[1] While stable under normal storage conditions, decomposition can be accelerated by elevated temperatures and exposure to incompatible materials.[2]

Q2: What are the potential decomposition pathways for this compound?

A2: The most documented decomposition pathway is oxidative N-N coupling, which can lead to the formation of azopyrazoles.[3][4] This can be mediated by various oxidants. Another potential, though less specifically documented for this molecule, is oxidative ring-opening, which has been observed in other 1H-pyrazol-5-amines.[5] Thermal decomposition is also a possibility at elevated temperatures, potentially leading to the release of irritating gases.[2]

Q3: What are some signs of decomposition during my reaction?

A3: A common sign of decomposition is a change in the color of the reaction mixture. For instance, a solution turning red or darker during workup can indicate air oxidation of the amine.[1] The formation of unexpected precipitates or the appearance of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate are also indicators of decomposition and side product formation.

Q4: How does the trifluoromethyl group affect the stability of the molecule?

Q5: Are there any general handling precautions I should take?

A5: Yes, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1] Solvents should be degassed to remove dissolved oxygen. Avoid high reaction temperatures unless necessary, and be cautious when using strong oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction mixture turns dark (e.g., red, brown, or black) upon addition of the amine or during the reaction. Air oxidation of the amino group.- Ensure the reaction is performed under a strict inert atmosphere (N2 or Ar).- Use degassed solvents.- If the reaction allows, consider converting the amine to its hydrochloride salt, which can be more stable to air oxidation, and liberate the free amine in situ.[1][7]
Formation of multiple, unidentified byproducts observed by TLC or LC-MS. 1. Oxidative decomposition.2. Thermal degradation.3. Reaction with incompatible reagents.- For oxidation, follow the recommendations above.- If high temperatures are used, attempt the reaction at a lower temperature, even if it requires a longer reaction time.- Screen for milder reagents if strong acids, bases, or oxidants are being used.
Low yield of the desired product. Decomposition of the starting material.- Confirm the purity of the this compound before use.- Implement preventative measures against oxidation and thermal degradation as described above.- Consider using a protecting group for the amine if it is not the reactive site in your desired transformation.
Difficulty in purifying the product due to colored impurities. Presence of oxidized byproducts (e.g., azopyrazoles).- Purification may be improved by column chromatography. In some cases, a charcoal treatment of the crude product solution may help remove some colored impurities.- Preventing the formation of these impurities by running the reaction under inert atmosphere is the most effective strategy.

Experimental Protocols

General Protocol for Handling this compound in a Reaction

This protocol provides general steps to minimize decomposition when using this compound in a typical reaction, such as an acylation or coupling.

Materials:

  • This compound

  • Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stir bar

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Degassed solvents

  • Other reagents for the specific reaction

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction glassware and dry it thoroughly. Purge the entire system with an inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation: If using solvents, ensure they have been adequately degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Addition of Amine: Dissolve the this compound in a degassed solvent and add it to the reaction vessel via a syringe or cannula under a positive flow of inert gas. If adding as a solid, do so under a strong counter-flow of inert gas.

  • Reaction Conditions: Maintain the inert atmosphere throughout the reaction. If heating is required, use a controlled heating mantle and monitor the temperature closely. Aim for the lowest effective temperature to minimize thermal stress on the compound.

  • Workup and Purification: Upon completion of the reaction, cool the mixture to room temperature. It is advisable to conduct the initial steps of the workup (e.g., quenching, initial extractions) under an inert atmosphere if possible. When concentrating the product, use reduced pressure at a low temperature to avoid thermal decomposition.[1]

Visualizations

Experimental_Workflow Experimental Workflow for Minimizing Decomposition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware prep_inert Purge with Inert Gas (N2/Ar) prep_glass->prep_inert prep_solvent Use Degassed Solvents prep_inert->prep_solvent add_reagents Add Reagents under Inert Gas prep_solvent->add_reagents add_amine Add Amine Solution via Syringe add_reagents->add_amine run_reaction Run Reaction at Lowest Effective Temperature add_amine->run_reaction workup_cool Cool to Room Temperature run_reaction->workup_cool workup_quench Quench/Extract (Inert atm if possible) workup_cool->workup_quench workup_concentrate Concentrate at Low Temperature workup_quench->workup_concentrate purify Purify (e.g., Chromatography) workup_concentrate->purify Troubleshooting_Logic Troubleshooting Logic for Amine Decomposition start Decomposition Observed? (e.g., Color Change, Low Yield) cause_oxidation Is the reaction open to air? start->cause_oxidation cause_thermal Is the reaction run at high temperature? cause_oxidation->cause_thermal No solution_inert Implement Strict Inert Atmosphere cause_oxidation->solution_inert Yes cause_reagent Are harsh reagents used? cause_thermal->cause_reagent No solution_temp Lower Reaction Temperature cause_thermal->solution_temp Yes solution_reagent Screen for Milder Reagents cause_reagent->solution_reagent Yes end Improved Results cause_reagent->end No solution_inert->end solution_temp->end solution_reagent->end

References

Validation & Comparative

analytical methods for characterizing trifluoromethyl pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for Characterizing Trifluoromethyl Pyrazoles

For researchers, scientists, and drug development professionals, the precise characterization of trifluoromethyl pyrazoles is paramount. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection of appropriate methods for structural elucidation and purity assessment of these important heterocyclic compounds.

Spectroscopic Methods: Unraveling Molecular Structure

Spectroscopic techniques are fundamental in determining the molecular structure of newly synthesized trifluoromethyl pyrazoles. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for providing detailed information about the atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework and the fluorine atoms within a molecule. For trifluoromethyl pyrazoles, ¹H, ¹³C, and ¹⁹F NMR are routinely employed.

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. Chemical shifts of protons on the pyrazole ring and adjacent substituents are diagnostic.

¹³C NMR: Reveals the number and types of carbon atoms. The carbon of the trifluoromethyl group exhibits a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: This is particularly informative for fluorinated compounds. The trifluoromethyl group typically shows a singlet in the ¹⁹F NMR spectrum, with a chemical shift that can be influenced by the electronic environment of the pyrazole ring.

Table 1: Comparison of NMR Spectroscopic Data for Representative Trifluoromethyl Pyrazoles

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)Reference
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole6.71 (s, 1H, pyrazole-H), 7.18-7.36 (m, 10H, Ar-H)105.5, 125.4, 128.3, 128.6, 128.7, 128.9, 129.0, 139.2, 144.8 (pyrazole and aromatic carbons), CF₃ signal not reportedNot Reported[1]
3,5-bis(trifluoromethyl)-1H-pyrazole6.5-8.5 (expansion region shown)Not ReportedNot Reported[2]
1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative10.50 (s, 1H, NH), 8.50–8.39 (m, 3H), 7.96–7.83 (m, 2H), 6.99 (d, J = 2.2 Hz, 2H), 6.32 (s, 1H), 3.76 (s, 6H)161.00, 159.09, 148.42, 143.79, 141.25, 140.72, 127.69, 125.41, 122.88 (q, J = 269.7 Hz, CF₃), 120.99, 118.31, 98.59, 96.54, 55.65Not Reported
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one2.29 (s, 3H), 7.26 (d, 1H), 7.35–7.59 (m, 3H), 7.91–7.98 (m, 4H)12.2, 120.6, 122.6, 122.8 (q, ¹JCF = 285 Hz, CF₃), 124.1, 124.6, 125.1, 128.8 (q, ²JCF = 32 Hz, C-CF₃), 130.5, 131.8, 133.7, 134.4, 135.5, 139.9, 141.3, 146.7, 157.1, 183.0-60.06 (s, 3F)[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used for pyrazole derivatives. The fragmentation of the pyrazole ring often involves the loss of HCN or N₂.[4]

Table 2: Mass Spectrometry Data for Selected Trifluoromethyl Pyrazoles

CompoundIonization MethodKey Fragments (m/z)Reference
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-oneEI328 (M⁺), 327 (M-H)⁺, 259 (M-CF₃)⁺[3]
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazoleESI289 [M+H]⁺[1]
1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivativeHRMS (ESI)437.1076 [M+H]⁺ (calcd. 437.1073)

Chromatographic Methods: Separation and Purity Assessment

Chromatographic techniques are essential for separating trifluoromethyl pyrazoles from reaction mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. Reversed-phase HPLC with a C18 column is commonly employed for pyrazole derivatives.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Coupled with a mass spectrometer (GC-MS), it is a powerful tool for separation and identification. Non-polar capillary columns are often used for the analysis of pyrazole derivatives.[3]

Table 3: Comparison of Chromatographic Methods for Pyrazole Analysis

ParameterHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.
Sample Volatility Not required; suitable for non-volatile compounds.Required; suitable for volatile and semi-volatile compounds.
Typical Stationary Phase C18, C8Polysiloxane-based (e.g., HP-5MS)
Typical Mobile Phase Acetonitrile/Water, Methanol/Water gradientsInert gas (e.g., Helium, Nitrogen)
Detection UV-Vis, Diode Array Detector (DAD)Mass Spectrometer
Advantages Wide applicability, suitable for non-volatile and thermally labile compounds.High resolution, sensitive detection with structural information from MS.
Considerations Solvent consumption.Compound must be volatile and thermally stable.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides the unambiguous determination of the three-dimensional structure of a molecule in the solid state.[5] This technique is invaluable for confirming the regiochemistry of substitution on the pyrazole ring and for studying intermolecular interactions in the crystal lattice.

Table 4: Crystallographic Data for a Representative Trifluoromethyl Pyrazole Derivative

Parameter1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole[6]
Chemical Formula C₂₃H₁₆ClF₃N₂
Crystal System Monoclinic
Space Group P2₁/n
Key Structural Features The structure reveals intramolecular C-H···N and intermolecular C-H···F hydrogen bonds, as well as C-H···π interactions.

Experimental Protocols

General NMR Analysis Protocol
  • Sample Preparation: Dissolve 5-10 mg of the trifluoromethyl pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T₁) is used.[8]

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H spectrum.

General GC-MS Analysis Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the trifluoromethyl pyrazole in a volatile organic solvent such as dichloromethane or methanol.[9]

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). A temperature gradient is typically used to elute the components.[3]

  • Mass Spectrometric Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

  • Data Analysis: The resulting chromatogram shows the separation of components over time, and the mass spectrum of each peak can be used for identification by comparison with spectral libraries or by interpretation of the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel trifluoromethyl pyrazole.

Analytical Workflow for Trifluoromethyl Pyrazole Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Elucidation MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight Confirmation Chromatography Chromatography (HPLC, GC-MS) Purification->Chromatography Purity Assessment Xray X-ray Crystallography (for single crystals) Purification->Xray Definitive Structure Analysis Data Interpretation & Structure Confirmation NMR->Analysis MS->Analysis Chromatography->Analysis Xray->Analysis Reporting Publication / Report Analysis->Reporting

Caption: A typical workflow for the synthesis and characterization of trifluoromethyl pyrazoles.

References

Comparative Analysis of Analytical Methods for Purity Assessment of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. Detailed experimental protocols and comparative data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active compounds. Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of the final products. This guide compares the primary method, HPLC-MS, with two robust alternatives: GC-MS and qNMR. Each method offers distinct advantages and is suited for different aspects of purity analysis, such as identifying and quantifying impurities, including isomers and residual starting materials.

Data Presentation

The following table summarizes the hypothetical purity analysis of a single batch of this compound using the three discussed analytical techniques. The data illustrates the type of quantitative results that can be obtained from each method.

Analytical Method Purity of Main Component (%) Detected Impurities Limit of Quantification (LOQ) Notes
HPLC-MS 99.5%Impurity A (Isomer): 0.3%Impurity B (Starting Material): 0.15%Unknown Impurity C: 0.05%0.01%High sensitivity and specificity for a wide range of impurities.
GC-MS 99.4%Impurity A (Isomer): 0.35%Impurity B (Starting Material): 0.2%0.02%Suitable for volatile and thermally stable impurities.
qNMR (¹H NMR) 99.6%Total Impurities: 0.4%0.1%Provides a direct measure of purity against a certified reference standard without the need for impurity-specific standards.[1][2][3]

Experimental Protocols

This method is highly sensitive for the detection and quantification of non-volatile and thermally labile compounds.

  • Instrumentation: Agilent 1290 Infinity II LC System coupled to an Agilent 6545XT AdvanceBio Q-TOF.

  • Column: ZORBAX RRHD C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 50-500.

  • Sample Preparation: 1 mg of this compound was dissolved in 10 mL of 50:50 acetonitrile:water.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for separating and identifying isomers.[4]

  • Instrumentation: Agilent 8890 GC System coupled to a 5977B MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: 1 mg of this compound was dissolved in 1 mL of dichloromethane.

qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.[1][2][5]

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: Maleic anhydride (certified reference material).

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride into a vial.

    • Dissolve the mixture in 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

  • Data Analysis: The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of the vinylic protons of maleic anhydride.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject Sample Dissolve->Inject Column C18 Column Inject->Column Gradient Gradient Elution Column->Gradient Ionize ESI Source Gradient->Ionize Analyze Mass Analyzer (Q-TOF) Ionize->Analyze Detect Detector Analyze->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: Workflow for HPLC-MS purity analysis.

Method_Comparison cluster_hplcms HPLC-MS cluster_gcms GC-MS cluster_qnmr qNMR hplc_adv Advantages: - High Sensitivity - Broad Applicability - Quantifies Non-volatile Impurities hplc_dis Disadvantages: - Requires Impurity Standards - Ionization Suppression Effects gc_adv Advantages: - Excellent for Volatile Impurities - Good for Isomer Separation - Robust and Reliable gc_dis Disadvantages: - Not for Thermally Labile Compounds - Derivatization may be needed qnmr_adv Advantages: - Primary Ratio Method - No Impurity Standards Needed - Highly Accurate and Precise qnmr_dis Disadvantages: - Lower Sensitivity - Requires Pure Internal Standard - Potential for Signal Overlap Analyte 1-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine Purity Analysis Analyte->hplc_adv Analyte->gc_adv Analyte->qnmr_adv

Caption: Comparison of analytical methods.

Conclusion

The selection of an appropriate analytical method for purity determination of this compound depends on the specific requirements of the analysis.

  • HPLC-MS is the most versatile and sensitive method, suitable for detecting a broad range of potential impurities. It is the recommended method for comprehensive purity profiling and quality control.

  • GC-MS serves as an excellent complementary technique, especially if volatile impurities or specific isomers are of concern.[4]

  • qNMR is an invaluable tool for obtaining a highly accurate, absolute purity value without the need for individual impurity reference standards, making it ideal for the certification of reference materials.[1][3][6]

For comprehensive characterization, a combination of these methods is often employed in the pharmaceutical industry to ensure the highest standards of product quality.

References

Comparative Analysis of 1H and 19F NMR Spectroscopy for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectroscopic characteristics of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and analogous compounds. This guide provides a comparative summary of available NMR data, detailed experimental protocols, and a visual representation of the molecular structure and key NMR correlations.

Comparative NMR Data

The following table summarizes the ¹H and ¹⁹F NMR data for selected trifluoromethyl-substituted pyrazole derivatives. This data provides a basis for predicting the chemical shifts and coupling constants for this compound. The numbering of the pyrazole ring is crucial for the assignment of the signals.

CompoundSolvent¹H Chemical Shifts (δ, ppm), Multiplicity, Coupling Constants (J, Hz)¹⁹F Chemical Shift (δ, ppm), Multiplicity, Coupling Constants (J, Hz)
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid -8.04 (s, 1H, H-5), 3.9 (s, 3H, N-CH₃)-
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one [1]d⁶-DMSO2.29 (s, 3H, C-CH₃), 7.26 (d, J=7.50, 1H), 7.35–7.59 (m, 3H), 7.91–7.98 (m, 4H)-60.06 (s, 3F, Ar-CF₃)
3-(Trifluoromethyl)pyrazole [2]-6.6 (d, 1H, H-4), 7.8 (d, 1H, H-5), 13.5 (br s, 1H, NH)-
4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine [3]-Structure elucidated by ¹³C NMR, specific ¹H data not provided.-

Experimental Protocols

The acquisition of high-quality ¹H and ¹⁹F NMR spectra is fundamental for the structural elucidation of fluorinated organic molecules. Below are detailed, generalized protocols for these experiments.

Sample Preparation
  • Sample Purity : Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample. The choice of solvent can influence the chemical shifts.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹⁹F NMR, a similar or slightly higher concentration can be used.

  • Internal Standard : For ¹H NMR, tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ (δ 0.00 ppm) or hexafluorobenzene (δ -164.9 ppm) can be used for referencing.[4]

  • Filtration : Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing : For sensitive measurements or to remove dissolved oxygen, which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Instrument Parameters

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency : 400 MHz or higher for better resolution.

  • Pulse Sequence : A standard single-pulse sequence is typically used.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds, depending on the relaxation times of the protons of interest.

  • Number of Scans : 8-16 scans are usually sufficient for a sample of this concentration.

  • Spectral Width : A spectral width of 12-16 ppm is generally adequate for most organic molecules.

For ¹⁹F NMR Spectroscopy:

  • Spectrometer Frequency : The corresponding ¹⁹F frequency on a high-field spectrometer (e.g., 376 MHz on a 400 MHz instrument).

  • Pulse Sequence : A standard single-pulse sequence, often with proton decoupling to simplify the spectra.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 16-64 scans are typically required, as ¹⁹F NMR can be less sensitive than ¹H NMR depending on the sample concentration.

  • Spectral Width : A wide spectral width (e.g., -250 to 50 ppm) is necessary to cover the large chemical shift range of fluorine.

Structural Visualization and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key atoms for NMR analysis.

NMR_Signaling_Pathways cluster_protons ¹H NMR Signals cluster_fluorine ¹⁹F NMR Signal cluster_interpretation Spectral Interpretation NCH3_H N-CH₃ Protons Structure Molecular Structure Confirmation NCH3_H->Structure Singlet, ~3.9 ppm C5_H C5-H Proton C5_H->Structure Singlet/Doublet NH2_H NH₂ Protons NH2_H->Structure Broad Singlet CF3_F CF₃ Fluorines CF3_F->Structure Singlet, ~-60 to -70 ppm

References

comparative study of different synthetic routes to trifluoromethyl pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl-pyrazole scaffold is a privileged motif in medicinal chemistry and agrochemicals, prized for its unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The synthesis of these valuable compounds can be approached through several distinct strategies. This guide provides a comparative analysis of the most common synthetic routes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The table below summarizes the key quantitative parameters of the three primary synthetic routes to trifluoromethyl pyrazoles, providing a clear comparison of their efficiency and reaction conditions.

Synthetic RouteKey PrecursorsTypical Reaction ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Cyclocondensation Trifluoromethyl-β-diketones, HydrazinesReflux in ethanol or methanol, often with acid or base catalysis.[1][2]4 - 24 hours60 - 95%[2]High yields, readily available starting materials, straightforward procedure.[3]Potential for regioisomer formation with unsymmetrical diketones.[1]
[3+2] Cycloaddition Nitrile imines, Alkenes/AlkynesIn situ generation of nitrile imine, often at room temperature or with mild heating.[4][5]2 - 48 hours50 - 96%[4][6]High regioselectivity, broad substrate scope, mild reaction conditions.[4]Nitrile imines can be unstable and require in situ generation.[4]
Three-Component Reaction Aldehydes, Tosyl hydrazide, 2-bromo-3,3,3-trifluoropropeneBase (e.g., DBU) in a suitable solvent (e.g., DMSO) at room temperature to 80°C.12 - 24 hours40 - 85%One-pot synthesis, operational simplicity, access to diverse structures.[7][8]Can require careful optimization of reaction conditions for good yields.

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of the three major synthetic strategies, including reaction mechanisms and workflow diagrams.

Cyclocondensation of Trifluoromethyl-β-diketones

This classical and widely adopted method involves the reaction of a trifluoromethyl-β-diketone with a hydrazine derivative. The reaction typically proceeds with good to excellent yields and is often the first choice for the synthesis of trifluoromethyl pyrazoles due to the commercial availability of the starting materials.[3] A notable application of this method is in the industrial synthesis of the COX-2 inhibitor, Celecoxib.[1][3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Trifluoromethyl-β-diketone step1 Condensation start1->step1 Reacts with start2 Hydrazine start2->step1 step2 Cyclization & Dehydration step1->step2 product Trifluoromethyl Pyrazole step2->product

Cyclocondensation Workflow
[3+2] Cycloaddition Reactions

This versatile approach involves the reaction of a 1,3-dipole, typically a nitrile imine, with a dipolarophile, such as an alkene or alkyne.[4] This method offers high regioselectivity and is particularly useful for the synthesis of polysubstituted trifluoromethyl pyrazoles under mild conditions.[5] The nitrile imines are often generated in situ from hydrazonoyl halides.

G cluster_precursors Precursors cluster_generation In Situ Generation cluster_cycloaddition Cycloaddition precursor1 Hydrazonoyl Halide generation Base-mediated elimination precursor1->generation precursor2 Alkene or Alkyne cycloadd [3+2] Cycloaddition precursor2->cycloadd intermediate Nitrile Imine (1,3-dipole) generation->intermediate intermediate->cycloadd Reacts with product Trifluoromethyl Pyrazoline/Pyrazole cycloadd->product G cluster_reactants Reactants cluster_process One-Pot Process cluster_final_product Product reactant1 Aldehyde process Sequential Condensation, Cycloaddition, and Elimination reactant1->process reactant2 Tosyl Hydrazide reactant2->process reactant3 2-bromo-3,3,3-trifluoropropene reactant3->process final_product Trifluoromethyl Pyrazole process->final_product

References

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine vs alternative building blocks for kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The privileged pyrazole scaffold has long been a cornerstone in this endeavor. This guide provides an in-depth comparison of kinase inhibitors derived from the versatile building block, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, against those synthesized from alternative heterocyclic cores. Through a meticulous review of experimental data, we aim to illuminate the nuanced advantages and disadvantages of each, offering a valuable resource for rational drug design.

The strategic incorporation of a trifluoromethyl group and a methyl group onto the pyrazole ring of this compound offers a unique combination of properties. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methyl group can modulate solubility and steric interactions within the kinase active site. This has led to its use in the development of inhibitors targeting a range of kinases critical in oncology and other therapeutic areas.

Performance Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize the in vitro potency (IC50 values) of kinase inhibitors synthesized from this compound and its isomeric or alternative heterocyclic building blocks. The data is compiled from various studies and highlights the performance against key kinase targets.

Kinase TargetBuilding BlockInhibitor ExampleIC50 (nM)Reference
Akt1 This compound derivativeCompound 161[1]
Akt1 Pyrazole-basedAfuresertib1.3[1]
ALK Imidazo[1,2-b]pyridazine-basedCompound A(Comparable to Crizotinib)[1]
Aurora A Pyrazole-basedCompound 835[1]
Aurora B Pyrazole-basedCompound 875[1]
Bcr-Abl Pyrazole-basedCompound 1014.2[1]
Chk2 Pyrazole-basedCompound 1717.9[1]
TBK1 1H-pyrazolo[3,4-b]pyridine derivativeCompound 15y0.2[2]
c-Met Thioxopyrazolo[3,4-b]pyridine derivativeCompound 5a4.27[3]
Pim-1 3,5-disubstituted pyrazolo[3,4-c]pyridineFrag-2200[4]
Haspin Pyrazolo[3,4-g]isoquinoline derivativeCompound 2c62[5]
CDK9 Thiazole-basedCompound 25640 - 2010[6]
GSK-3β Thiazole-basedCompound 420.29[6]
B-RAFV600E Thiazole-basedCompound 4023.1[6]

Alternative Building Blocks: A Competitive Landscape

While this compound offers significant advantages, a diverse array of alternative heterocyclic scaffolds are also employed in the design of kinase inhibitors. These alternatives often aim to improve potency, selectivity, or pharmacokinetic profiles.

  • Pyrazolopyridines: This fused heterocyclic system offers a rigid scaffold that can orient substituents in a well-defined manner within the ATP-binding pocket.[4] As seen in the table, pyrazolopyridine-based inhibitors have demonstrated exceptional potency against targets like TBK1 and c-Met.[2][3] The additional nitrogen atom in the pyridine ring can also serve as a hydrogen bond acceptor, potentially enhancing binding affinity.[4]

  • Indazoles: Isomeric to benzimidazoles, indazoles are another prominent scaffold in kinase inhibitor design. They can act as effective hinge-binders and provide a platform for diverse substitutions to achieve selectivity.

  • Thiazoles: This five-membered ring containing sulfur and nitrogen atoms is found in several approved kinase inhibitors. Thiazole derivatives have shown potent inhibitory activity against a range of kinases, including CDKs, GSK-3β, and B-RAF.[6] The sulfur atom can engage in unique interactions within the active site, and the ring system offers different substitution patterns compared to pyrazoles.

Signaling Pathway and Experimental Workflow

To contextualize the application of these building blocks, consider the inhibition of a critical signaling pathway, such as the JAK/STAT pathway, which is often dysregulated in cancer and inflammatory diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Kinase Inhibitor (e.g., Pyrazole-based) Inhibitor->JAK

Caption: The JAK/STAT signaling pathway and the point of intervention for a kinase inhibitor.

The development and evaluation of these inhibitors follow a structured workflow, from initial synthesis to comprehensive biological testing.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Building_Block 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine or Alternative Reaction Chemical Synthesis Building_Block->Reaction Purification Purification & Characterization Reaction->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity PK_Studies Pharmacokinetic Studies Selectivity->PK_Studies

Caption: A generalized experimental workflow for the development of kinase inhibitors.

Experimental Protocols

A critical aspect of comparing kinase inhibitors is the methodology used for their evaluation. Below are generalized protocols for the synthesis of a pyrazole-based inhibitor and a standard in vitro kinase assay.

General Synthesis Protocol for a Pyrazole-based Kinase Inhibitor

A practical synthetic method for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles often involves a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to create a regioisomeric mixture of the target pyrazoles.[7] Subsequent functionalization at the 4th position can be achieved through Br-Li exchange, followed by coupling with the desired chemical moieties to construct the final kinase inhibitor.[7]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC50 value of a test compound.

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and the test inhibitor at various concentrations. A common assay buffer includes a buffering agent (e.g., Tris-HCl), MgCl2, and DTT.

  • Assay Plate Setup: In a 384-well plate, add the test inhibitor in a dose-response manner. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Initiate the reaction by adding the kinase and substrate/ATP mixture to the wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is often achieved using a commercial kit (e.g., ADP-Glo™) that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.[8]

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[8]

Conclusion

The selection of a core building block is a pivotal decision in the design of kinase inhibitors. This compound stands out as a highly versatile and effective scaffold, offering a favorable combination of properties that contribute to potent and selective kinase inhibition. However, the comparative data presented herein underscores the importance of considering alternative heterocyclic systems, such as pyrazolopyridines and thiazoles, which have demonstrated superior potency for specific kinase targets. Ultimately, the optimal choice of building block will depend on the specific kinase being targeted, the desired selectivity profile, and the overall drug-like properties required for the intended therapeutic application. This guide serves as a foundational resource to inform these critical decisions in the dynamic field of kinase inhibitor drug discovery.

References

validation of the biological activity of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Derivatives

Introduction

Derivatives of this compound represent a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. The pyrazole scaffold is considered a "privileged structure," frequently appearing in FDA-approved drugs and clinical candidates due to its wide range of pharmacological properties.[1] The inclusion of a trifluoromethyl group often enhances metabolic stability and biological activity.[2] This guide provides a comparative analysis of the biological activities of these derivatives, with a primary focus on their anticancer and kinase inhibitory properties, supported by experimental data and protocols. These compounds have shown potential as inhibitors of various kinases and potent agents against several cancer cell lines.[3][4]

Comparative Analysis of Biological Activity

The primary therapeutic potential of this compound derivatives has been identified in oncology. These compounds have demonstrated significant efficacy as both direct anticancer agents and as inhibitors of kinases involved in cancer progression.

Anticancer Activity

The cytotoxic effects of various pyrazole derivatives have been evaluated against a range of human cancer cell lines. The data below compares the half-maximal inhibitory concentration (IC₅₀) values of several derivatives against prominent cancer cell lines.

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
Pyrazole CarbaldehydeCompound 43MCF-7 (Breast)0.25Doxorubicin0.95[3]
Indole-Pyrazole HybridCompound 33HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8[3]
Indole-Pyrazole HybridCompound 34HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8[3]
Fused PyrazoleCompound 50HepG2 (Liver)0.71Erlotinib / Sorafenib10.6 / 1.06[3]
4-Amino-(1H)-pyrazoleCompound 11bHEL (Leukemia)0.35Ruxolitinib> 10
4-Amino-(1H)-pyrazoleCompound 11bK562 (Leukemia)0.37Ruxolitinib> 10
4-Amino-(1H)-pyrazoleCompound 3fPC-3 (Prostate)1.8Ruxolitinib> 10
Kinase Inhibitory Activity

Many pyrazole derivatives function by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival. The Janus kinase (JAK)/STAT signaling pathway and Aurora kinases are key targets.[5]

Compound ClassDerivative ExampleTarget KinaseIC₅₀ (nM)Known Inhibitor
4-Amino-(1H)-pyrazoleCompound 3fJAK13.4[5]Ruxolitinib
4-Amino-(1H)-pyrazoleCompound 3fJAK22.2[5]Ruxolitinib
4-Amino-(1H)-pyrazoleCompound 3fJAK33.5[5]Ruxolitinib
Diayrlamide-PyrazoleCompound 10Bcr-Abl14.2[4]Imatinib
Isoxazole-PyrazoleCompound 8Aurora A35[4]Tozasertib
Isoxazole-PyrazoleCompound 8Aurora B75[4]Tozasertib
Fused PyrazoleCompound 50EGFR90[3]Erlotinib
Fused PyrazoleCompound 50VEGFR-2230[3]Sorafenib

Key Experimental Protocols

The following are standard methodologies used to assess the biological activity of the pyrazole derivatives cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating: Human cancer cells (e.g., MCF-7, A549, HepG2) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and a reference drug (e.g., Doxorubicin). A control group is treated with the vehicle (e.g., DMSO) alone. The plates are then incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in 150 µL of DMSO.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting the compound concentration against the percentage of cell inhibition.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the purified target kinase (e.g., JAK1, JAK2, Aurora A), a kinase-specific substrate peptide, and ATP.

  • Inhibitor Addition: The pyrazole derivatives are added to the reaction mixture at various concentrations. A positive control (a known inhibitor like Staurosporine) and a negative control (vehicle) are also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes). The kinase transfers a phosphate group from ATP to its substrate.

  • Detection: The level of substrate phosphorylation is quantified. This is often done using methods like ADP-Glo™, which measures the amount of ADP produced, or by using phosphorylation-specific antibodies in an ELISA format.

  • Data Analysis: The kinase activity is measured as a function of the inhibitor concentration. The IC₅₀ value is calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations of Workflows and Pathways

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis synthesis Synthesis of Pyrazole Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay selectivity Kinase Selectivity Profiling kinase_assay->selectivity ic50 IC50 Determination selectivity->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General workflow for the validation of pyrazole derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK Kinase receptor->jak receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation dna Gene Transcription (Proliferation, Survival) stat->dna 4. Dimerization & Translocation cytokine Cytokine cytokine->receptor 1. Binding inhibitor Pyrazole Derivative (e.g., Compound 3f) inhibitor->jak Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.

SAR_Diagram cluster_groups Substituent Effects on Activity core Core Pyrazole Structure trifluoromethyl Trifluoromethyl (CF3) Group core->trifluoromethyl phenyl Phenyl/Aryl Groups core->phenyl amino 4-Amino Group core->amino activity Increased Biological Activity (e.g., Kinase Inhibition) trifluoromethyl->activity Enhances Potency & Metabolic Stability phenyl->activity Modulates Target Binding amino->activity Crucial for JAK Binding

Caption: Key structural features influencing biological activity.

References

A Comparative Guide to Determining Enantiomeric Excess in Chiral Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of chiral pyrazoles is a critical endeavor in medicinal chemistry and drug development, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The accurate determination of enantiomeric excess (ee) is therefore a cornerstone of asymmetric synthesis, ensuring the purity and efficacy of the target molecule. This guide provides a comparative overview of the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric excess depends on various factors, including the developmental stage of the synthesis, the required accuracy and sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureChiral HPLCChiral NMR SpectroscopyCircular Dichroism (CD)Chiral Mass Spectrometry
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.Differential absorption of left and right circularly polarized light.Formation of diastereomeric complexes with a chiral selector, followed by mass analysis.
Primary Use Gold standard for accurate ee determination and preparative separation.Rapid ee determination, structural elucidation.Determination of absolute configuration, rapid screening.High-throughput screening, analysis of complex mixtures.
Sample Throughput Moderate to HighHighHighVery High
Sensitivity HighModerateModerateHigh
Resolution Baseline separation of enantiomers is often achievable.Dependent on the choice of chiral auxiliary and analyte structure.Does not separate enantiomers.Dependent on the mass difference of diastereomers.
Quantitative Data Direct quantification from peak areas.Quantification from signal integration.Can be quantitative with calibration.Quantification based on ion abundance ratios.
Development Time Method development can be time-consuming.Relatively fast with appropriate chiral auxiliaries.RapidMethod development can be complex.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

Chiral HPLC is the most widely used and reliable method for the determination of enantiomeric excess of chiral pyrazoles.[1] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the separation of a wide range of chiral compounds, including pyrazoles.[1]

Quantitative Performance Data for Chiral Pyrazole Derivatives

The following data is derived from a study on the enantioselective separation of 18 different 4,5-dihydro-1H-pyrazole derivatives on two different polysaccharide-based chiral columns.

Compound GroupChiral Stationary PhaseMobile PhaseTypical Resolution (Rs)Typical Analysis Time (min)
Group 1 (Varying Ar substitution)Lux Cellulose-2Polar OrganicUp to 18~ 5
Group 2 (Varying Ar' substitution)Lux Cellulose-2Polar OrganicUp to 15~ 5
Group 3 (Fused aromatic rings)Lux Amylose-2Normal PhaseUp to 30~ 30
Experimental Protocol: Chiral HPLC

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Columns:

  • Lux Cellulose-2 [cellulose tris(3,5-dimethylphenylcarbamate)]

  • Lux Amylose-2 [amylose tris(3,5-dimethylphenylcarbamate)]

Mobile Phases:

  • Normal Phase: n-hexane/ethanol mixtures

  • Polar Organic Mode: Pure ethanol, methanol, acetonitrile, or mixtures thereof.

General Procedure:

  • Dissolve the racemic pyrazole sample in a suitable solvent (e.g., mobile phase).

  • Inject the sample onto the chiral column.

  • Elute with the chosen mobile phase at a constant flow rate.

  • Detect the enantiomers using a UV detector at a wavelength where the compounds absorb.

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Pyrazole DissolvedSample Dissolve in Mobile Phase Sample->DissolvedSample Injection Inject DissolvedSample->Injection Column Chiral Column Injection->Column Detection UV Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Calculation Calculate ee% Chromatogram->Calculation

Figure 1: Chiral HPLC Workflow

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for physical separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers. The resulting diastereomeric complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. For pyrazole sulfonamide derivatives, cyclodextrins have been shown to act as effective CSAs, leading to signal splitting of the enantiomers in the ¹H NMR spectrum.

Experimental Protocol: NMR with Chiral Solvating Agent

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃, D₂O).

  • Chiral Solvating Agent (e.g., β-cyclodextrin for pyrazole sulfonamides).

General Procedure:

  • Dissolve a known amount of the chiral pyrazole sample in the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Observe the splitting of one or more signals corresponding to the now diastereomeric protons of the pyrazole enantiomers.

  • The enantiomeric excess is determined by integrating the distinct signals for each enantiomer.

NMR_Workflow cluster_sample Sample Preparation cluster_analysis NMR Analysis Pyrazole Chiral Pyrazole Mix Mix in NMR Tube Pyrazole->Mix Solvent Deuterated Solvent Solvent->Mix CSA Chiral Solvating Agent CSA->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Spectrum Diastereomeric Signal Splitting Acquire->Spectrum Integrate Integrate Signals Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate

Figure 2: NMR with CSA Workflow

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. While it is a powerful tool for determining the absolute configuration of enantiomers, its use for the direct quantification of enantiomeric excess is less common than HPLC and NMR. However, the magnitude of the CD signal is proportional to the concentration of the enantiomer, which allows for quantitative analysis with proper calibration. A significant advantage of CD is its high throughput, making it suitable for rapid screening.

Experimental Protocol: Circular Dichroism Spectroscopy

Instrumentation:

  • A CD spectrophotometer.

General Procedure:

  • Prepare a series of solutions with known concentrations of the pure enantiomers and varying enantiomeric excess to create a calibration curve.

  • Dissolve the unknown sample in a suitable solvent at a known concentration.

  • Record the CD spectrum of the sample over a wavelength range where the compound exhibits a Cotton effect.

  • Measure the CD signal intensity (in millidegrees) at the wavelength of maximum absorption.

  • Determine the enantiomeric excess of the unknown sample by comparing its CD signal to the calibration curve.

CD_Spectroscopy_Logic ChiralMolecule Chiral Pyrazole Interaction Interaction with Circularly Polarized Light ChiralMolecule->Interaction DifferentialAbsorption Differential Absorption (ΔA = A_L - A_R) Interaction->DifferentialAbsorption CDSignal CD Signal DifferentialAbsorption->CDSignal Calibration Calibration Curve CDSignal->Calibration ee_Determination ee% Determination Calibration->ee_Determination

Figure 3: CD Spectroscopy Principle

Mass Spectrometry (MS)

Mass spectrometry is inherently "chirally blind" as enantiomers have the same mass-to-charge ratio. However, it can be adapted for chiral analysis by forming diastereomeric complexes with a chiral selector.[2][3] The different stabilities of these diastereomeric ions in the gas phase can lead to different fragmentation patterns or ion intensities, which can be correlated to the enantiomeric composition. This method is particularly useful for high-throughput screening due to its speed and sensitivity.

Experimental Protocol: Chiral Mass Spectrometry

Instrumentation:

  • An electrospray ionization mass spectrometer (ESI-MS).

Reagents:

  • A chiral selector (e.g., a chiral crown ether, a metal-ligand complex, or a chiral derivatizing agent).

General Procedure:

  • Mix the chiral pyrazole sample with the chiral selector in a suitable solvent to form diastereomeric complexes.

  • Introduce the solution into the ESI-MS.

  • Acquire the mass spectrum and identify the signals corresponding to the diastereomeric complexes.

  • The relative intensities of the signals for the two diastereomeric complexes are used to determine the enantiomeric ratio. A calibration curve with samples of known ee is often necessary for accurate quantification.

Mass_Spectrometry_Workflow cluster_complexation Diastereomer Formation cluster_ms_analysis MS Analysis cluster_quantification Quantification Analyte Chiral Pyrazole Enantiomers Complex Diastereomeric Complexes Analyte->Complex Selector Chiral Selector Selector->Complex ESI ESI Source Complex->ESI Analyzer Mass Analyzer ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Ratio Ion Intensity Ratio Spectrum->Ratio

Figure 4: Chiral Mass Spectrometry Workflow

References

Navigating Quality Control for Novel Pyrazole Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and purity of chemical intermediates is a critical, non-negotiable step in the research and development pipeline. This guide provides a comparative overview of the quality control (QC) parameters for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, a key building block in medicinal chemistry, and its alternatives. Detailed experimental protocols and a standardized QC workflow are presented to aid in the rigorous assessment of these compounds.

The pyrazole scaffold is a cornerstone in the development of a wide range of pharmaceuticals. The quality of intermediates, such as this compound, directly impacts the safety, efficacy, and reproducibility of subsequent synthesis and biological testing. Therefore, a robust set of quality control parameters is essential.

Comparative Quality Control Specifications

While a universally standardized monograph for this compound and its close analogues may not be publicly available, a comprehensive set of quality control tests can be established based on common practices for pharmaceutical intermediates. The following table outlines these parameters, comparing the target compound with two common alternatives based on available supplier data and typical analytical expectations.

Quality Control ParameterThis compoundAlternative 1: 3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amineAlternative 2: 1-(Trifluoromethyl)-1H-pyrazol-4-amine
CAS Number 1006436-44-7372844-00-71706447-99-5
Molecular Formula C₅H₆F₃N₃C₅H₆F₃N₃C₄H₄F₃N₃
Molecular Weight 179.12 g/mol 179.12 g/mol 151.09 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Purity (by HPLC) ≥97%≥95%≥95%[1]
Identification Conforms to reference spectra (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, FT-IR)Conforms to reference spectra (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, FT-IR)Conforms to reference spectra (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, FT-IR)
Melting Point To be determinedTo be determinedTo be determined
Water Content (Karl Fischer) ≤0.5%≤0.5%≤0.5%
Residual Solvents (GC-HS) To be determined (e.g., ≤3000 ppm for common solvents like Ethyl Acetate)To be determinedTo be determined
Heavy Metals ≤10 ppm≤10 ppm≤10 ppm
Sulphated Ash ≤0.1%≤0.1%≤0.1%

Quality Control Workflow

A systematic approach to quality control is crucial for ensuring the consistent quality of chemical intermediates. The following diagram illustrates a typical workflow from sample reception to final disposition.

QC_Workflow Figure 1. Quality Control Workflow for Chemical Intermediates cluster_0 Receiving & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition Sample_Reception Sample Reception & Documentation Review Visual_Inspection Visual Inspection (Appearance, Color) Sample_Reception->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test Identification Identification (FT-IR, NMR, MS) Solubility_Test->Identification Purity_Assay Purity & Assay (HPLC/UPLC) Identification->Purity_Assay Impurity_Profiling Impurity Profiling (HPLC, GC-MS) Purity_Assay->Impurity_Profiling Data_Review Data Review & Comparison to Specifications Impurity_Profiling->Data_Review Specific_Tests Specific Tests (Water Content, Residual Solvents, Heavy Metals) Specific_Tests->Data_Review CoA_Generation Certificate of Analysis (CoA) Generation Data_Review->CoA_Generation Disposition Disposition (Release/Reject) CoA_Generation->Disposition

Figure 1. Quality Control Workflow for Chemical Intermediates

Experimental Protocols

Detailed and validated analytical methods are the foundation of reliable quality control. Below are representative protocols for key analytical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of this compound and to separate it from potential process-related impurities and degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-20 min: 10% B to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Calculation of Purity:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of the compound.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethyl group.

  • Acceptance Criteria: The obtained spectra must be consistent with the known chemical structure of this compound.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

This method is used to quantify residual solvents from the synthesis and purification processes.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add a suitable dissolution solvent (e.g., DMSO, DMF).

  • GC Conditions:

    • Injector Temperature: 200 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 220 °C, hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Acceptance Criteria: The levels of residual solvents should not exceed the limits defined by ICH guidelines (e.g., USP <467>).

This guide provides a foundational framework for the quality control of this compound and its alternatives. Adherence to these, or similarly rigorous, standards is paramount for ensuring the integrity of research and the development of safe and effective pharmaceuticals.

References

A Comparative Guide to Catalysts for Pyrazole Functionalization: Maximizing Efficacy in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of the pyrazole core is a critical step in the synthesis of a wide array of therapeutic agents and advanced materials. The choice of catalyst is paramount to achieving high yields, selectivity, and broad substrate scope. This guide provides an objective comparison of the efficacy of different catalytic systems for pyrazole functionalization, supported by experimental data, to inform strategic catalyst selection.

The versatile pyrazole scaffold is a cornerstone in medicinal chemistry, and its derivatization through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is essential for developing novel molecular entities. Transition metal catalysis has proven to be a powerful tool for these transformations, with palladium, copper, rhodium, and nickel catalysts being the most prominent. More recently, organocatalytic and photocatalytic methods have emerged as viable alternatives, offering unique advantages in terms of sustainability and reaction conditions. This guide will delve into a comparative analysis of these catalytic systems, presenting quantitative data and detailed experimental protocols to aid in the selection of the optimal catalyst for a given pyrazole functionalization.

Comparison of Catalyst Efficacy: A Data-Driven Overview

The selection of an appropriate catalyst is crucial for the successful functionalization of pyrazoles. The following tables summarize the performance of various catalysts in key C-N and C-C bond-forming reactions on the pyrazole ring.

N-Arylation of Pyrazoles: Palladium vs. Copper

The N-arylation of pyrazoles is a fundamental transformation in the synthesis of many biologically active compounds. Both palladium and copper-based catalysts have been extensively used for this purpose.

Catalyst SystemAryl HalidePyrazoleBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed
Pd(OAc)₂ (2 mol%), tBuBrettPhos (4 mol%)4-Trifluoromethylphenyl triflate3-TrimethylsilylpyrazoleK₂CO₃Toluene1002495[1]
Pd(OAc)₂ (2 mol%), tBuBrettPhos (4 mol%)2-Methylphenyl triflate3-TrimethylsilylpyrazoleK₂CO₃Toluene1002492[1]
Copper-Catalyzed
CuI (5 mol%), 1,2-diaminocyclohexane (10 mol%)4-IodotoluenePyrazoleK₃PO₄Dioxane1102494[2][3]
CuI (5 mol%), 1,2-diaminocyclohexane (10 mol%)4-BromobenzonitrilePyrazoleK₃PO₄Dioxane1102485[2][3]

Analysis: Palladium catalysts, particularly with bulky phosphine ligands like tBuBrettPhos, are highly effective for the N-arylation of pyrazoles using aryl triflates, offering excellent yields even with sterically hindered substrates.[1] Copper-catalyzed systems, often employing diamine ligands, are a cost-effective alternative and work well with aryl iodides and bromides.[2][3][4] While palladium catalysis often requires milder conditions, copper-based systems have been significantly improved to offer comparable efficacy.[5]

C-H Functionalization of Pyrazoles: Palladium vs. Rhodium

Direct C-H functionalization is an atom-economical approach to introduce new substituents onto the pyrazole ring. Palladium and rhodium catalysts are leaders in this field.

Catalyst SystemCoupling PartnerPyrazole SubstrateOxidant/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed
Pd(OAc)₂ (10 mol%)4-Iodobenzonitrile1-Ethyl-3,5-dimethylpyrazoleAg₂OAcetic acid1202475[6]
Pd(OAc)₂ (1 mol%)4-Bromoanisole1-Methyl-4-iodopyrazoleKOAcDMA1502485[7]
Rhodium-Catalyzed
[RhCpCl₂]₂ (2.5 mol%)Methyl acrylate3-Phenyl-5-methylpyrazoleCu(OAc)₂·H₂ODCE8316up to 80 (mixture)[8]
[Rh(MeCN)₃Cp][PF₆]₂ (5 mol%)Styrene3-Phenyl-5-methylpyrazoleCu(OAc)₂·H₂ODCE831675 (mono- and divinylation)[8]

Analysis: Palladium catalysts are widely used for the direct arylation of pyrazoles, often requiring an oxidant like silver(I) oxide.[6] Rhodium catalysts, particularly Cp*Rh(III) complexes, are highly efficient for C-H activation and subsequent coupling with alkenes and alkynes, often leading to a mixture of products.[8][9] The choice between palladium and rhodium will depend on the desired coupling partner and the specific pyrazole substrate.

Cross-Coupling Reactions of Functionalized Pyrazoles: A Broader View

The functionalization of pre-halogenated pyrazoles, such as 4-iodopyrazole, is a common strategy. The following table provides a broader comparison of catalysts for various cross-coupling reactions.

Reaction TypeCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(OAc)₂SPhosK₂CO₃1,4-Dioxane/H₂O80-1202-18Good to Excellent[2]
Sonogashira Pd(PPh₃)₂Cl₂ / CuI-Et₃NDMFRT-up to 96[2]
Heck Pd(OAc)₂P(OEt)₃Et₃NDMF100-up to 95[2]
Buchwald-Hartwig CuIPhenanthrolineCs₂CO₃Toluene1102480-95[2]
C-N Cross-Coupling NiBr₂DalPhosDBU/NaTFA1,4-Dioxane8018up to 90[10]

Analysis: For Suzuki-Miyaura reactions of 4-iodopyrazole, palladium catalysts with bulky phosphine ligands like SPhos are highly effective.[2] The classic palladium/copper co-catalytic system remains a robust choice for Sonogashira couplings.[2] Nickel catalysts are emerging as a cost-effective alternative to palladium for C-N cross-coupling reactions.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key pyrazole functionalization reactions.

Palladium-Catalyzed N-Arylation of 3-Trimethylsilylpyrazole with an Aryl Triflate[1]
  • Reaction Setup: A dried Schlenk tube is charged with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), tBuBrettPhos (19.3 mg, 0.04 mmol, 4 mol%), and K₂CO₃ (276 mg, 2.0 mmol). The tube is evacuated and backfilled with argon.

  • Reagents: 3-Trimethylsilylpyrazole (140 mg, 1.0 mmol), the respective aryl triflate (1.2 mmol), and toluene (2.0 mL) are added via syringe.

  • Reaction Conditions: The reaction mixture is stirred at 100 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-arylpyrazole product.

Copper-Catalyzed N-Arylation of Pyrazole with an Aryl Iodide[2][3]
  • Reaction Setup: A resealable Schlenk tube is charged with CuI (9.5 mg, 0.05 mmol, 5 mol%), pyrazole (68 mg, 1.0 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Reagents: The aryl iodide (1.2 mmol), 1,2-diaminocyclohexane (11.4 mg, 0.1 mmol, 10 mol%), and dioxane (1.0 mL) are added.

  • Reaction Conditions: The tube is sealed and the reaction mixture is stirred at 110 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Rhodium-Catalyzed C-H Alkenylation of 3-Phenyl-5-methylpyrazole[8]
  • Reaction Setup: To a Schlenk flask are added 3-phenyl-5-methylpyrazole (0.5 mmol), [Rh(MeCN)₃Cp*][PF₆]₂ (17.7 mg, 0.025 mmol, 5 mol%), and Cu(OAc)₂·H₂O (249 mg, 1.25 mmol).

  • Reagents: The alkene (e.g., styrene, 0.6 mmol) and 1,2-dichloroethane (DCE, 5 mL) are added.

  • Reaction Conditions: The flask is sealed and the mixture is stirred at 83 °C for 16 hours.

  • Work-up and Purification: The reaction mixture is cooled, diluted with Et₂O, and washed with aqueous ammonia. The organic layer is dried over MgSO₄, concentrated, and the residue is purified by column chromatography.

Visualizing the Process: Experimental Workflow and Catalyst Comparison

To better illustrate the logical flow of catalyst selection and the relationships between different catalytic approaches, the following diagrams are provided.

Experimental_Workflow cluster_start Problem Definition cluster_screening Catalyst Screening cluster_analysis Analysis & Optimization cluster_end Final Protocol start Define Target Pyrazole Functionalization (e.g., C-H Arylation) catalyst_selection Select Catalyst Classes (Pd, Cu, Rh, Ni, Organo, Photo) start->catalyst_selection Initial Hypothesis reaction_setup Set up Parallel Reactions (Identical Substrates & Conditions) catalyst_selection->reaction_setup data_collection Monitor Reaction & Collect Data (Yield, Selectivity, Time) reaction_setup->data_collection data_analysis Compare Catalyst Performance (Quantitative Data) data_collection->data_analysis Experimental Results optimization Optimize Best Catalyst System (Ligand, Solvent, Temp.) data_analysis->optimization Identify Lead Catalyst(s) final_protocol Develop Final Synthetic Protocol optimization->final_protocol Refined Conditions

Caption: General workflow for screening and optimizing catalysts for pyrazole functionalization.

Catalyst_Comparison cluster_tm Transition Metal Catalysis cluster_other Alternative Approaches pyrazole_func Pyrazole Functionalization pd Palladium (Pd) - C-H Activation - Cross-Coupling - N-Arylation pyrazole_func->pd cu Copper (Cu) - N-Arylation - Cross-Coupling pyrazole_func->cu rh Rhodium (Rh) - C-H Activation pyrazole_func->rh ni Nickel (Ni) - Cross-Coupling pyrazole_func->ni organo Organocatalysis - N-Alkylation pyrazole_func->organo photo Photocatalysis - N-Alkylation - C-H Functionalization pyrazole_func->photo

Caption: Comparison of different catalytic approaches for pyrazole functionalization.

Conclusion

The functionalization of pyrazoles is a rich and diverse field, with a multitude of catalytic systems available to the synthetic chemist. Palladium and copper catalysts remain the workhorses for C-N and C-C bond formation, each with its own set of advantages regarding substrate scope and reaction conditions. Rhodium catalysts offer powerful solutions for C-H activation, while nickel catalysts are gaining traction as a more sustainable alternative to palladium. Furthermore, the growing fields of organocatalysis and photocatalysis provide novel, metal-free options for pyrazole modification. The choice of the optimal catalyst will ultimately depend on the specific transformation, the nature of the substrates, and the desired reaction conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for making informed decisions in the design and execution of synthetic routes towards functionalized pyrazoles.

References

A Comparative Structural Analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine derivatives, supported by X-ray crystallography data. The inclusion of a trifluoromethyl group on the pyrazole ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] Understanding the precise molecular geometry and intermolecular interactions of these compounds is crucial for rational drug design and the development of novel therapeutics.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two representative derivatives, offering a quantitative comparison of their solid-state structures.

Parameter1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine
Chemical Formula C₅H₅F₃N₂OC₁₁H₉ClF₃N₃
Molecular Weight 182.11275.66
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) 5.8958 (5)Not specified
b (Å) 16.8618 (13)Not specified
c (Å) 12.1087 (10)Not specified
β (°) 98.459 (1)Not specified
Volume (ų) 1190.68 (17)Not specified
Z 44
Key Hydrogen Bonds O—H···N intermolecular hydrogen bonds link the molecules.[2]The amino substituent acts as a hydrogen-bond donor to a chlorine atom and a ring nitrogen atom, forming a layer motif.[3]
Ring Planarity The pyrazole ring is planar.[2]The five-membered pyrazole ring is almost planar (r.m.s. deviation = 0.002 Å).[3]
Substituent Conformation The fluorine atoms of the trifluoromethyl group are disordered over two sets of sites.[2]The phenylene ring is aligned at an angle of 44.8 (1)° to the pyrazole ring.[3]

Structural Insights and Comparison

The X-ray crystallographic data reveals distinct structural features for these derivatives. While both compounds feature a planar pyrazole core, the nature and orientation of the substituents at the 4- and 5-positions significantly influence the overall molecular conformation and crystal packing.

In 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol , the crystal structure is stabilized by intermolecular O—H···N hydrogen bonds, forming chains of molecules.[2] The disorder observed in the trifluoromethyl group suggests rotational freedom around the C-CF₃ bond in the solid state.[2]

Conversely, 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine exhibits a layered crystal packing arrangement stabilized by N-H···Cl and N-H···N hydrogen bonds.[3] The dihedral angle of 44.8° between the pyrazole and the 4-chlorophenyl ring indicates a non-coplanar arrangement, which can be critical for receptor binding by creating a specific three-dimensional shape.[3] The nitrogen atom of the amino group displays a pyramidal geometry.[3]

The presence of the bulky 4-chlorophenyl group in the second derivative leads to a more complex crystal packing and a different hydrogen bonding network compared to the hydroxyl-substituted analogue. These structural differences are vital for understanding their potential interactions with biological targets.

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

Single-Crystal X-ray Diffraction Workflow

experimental_workflow General Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing and Structure Solution cluster_analysis Analysis and Visualization synthesis Synthesis of Pyrazole Derivative crystallization Single Crystal Growth (e.g., slow evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer Data Collection on Diffractometer (e.g., Bruker SMART, Enraf–Nonius CAD-4) using Mo Kα radiation mounting->diffractometer reduction Data Reduction and Cell Refinement (e.g., SAINT) diffractometer->reduction solution Structure Solution (e.g., SHELXS97, SIR92) reduction->solution refinement Structure Refinement (e.g., SHELXL97) solution->refinement visualization Molecular Graphics Generation (e.g., X-SEED) refinement->visualization cif Generation of Crystallographic Information File (CIF) visualization->cif

Caption: A generalized workflow for the structural analysis of chemical compounds by single-crystal X-ray diffraction.

Methodology Details:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethyl acetate.[2]

  • Data Collection: Data is collected on an automated diffractometer, such as a Bruker SMART area-detector or an Enraf–Nonius CAD-4, using molybdenum Kα (λ = 0.71073 Å) radiation.[2][3] The data collection is performed at a controlled temperature, for instance, 293 K.[3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods with software like SHELXS97 or SIR92 and refined by full-matrix least-squares on F² using programs such as SHELXL97.[3][4] Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[2][3]

Biological Context and Signaling Pathways

While the specific biological targets for this compound derivatives are diverse, pyrazole-containing compounds are known to act as inhibitors in various signaling pathways. For example, celecoxib, a well-known pyrazole derivative, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory signaling cascade. The structural features elucidated by X-ray crystallography, such as substituent orientation and hydrogen bonding capacity, are critical for the specific and high-affinity binding to the active site of such enzymes.

signaling_pathway Simplified Inflammatory Signaling Pathway and Pyrazole Inhibition Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivative (Inhibitor) Pyrazole Derivative (Inhibitor) Pyrazole Derivative (Inhibitor)->COX-2 Enzyme Inhibition

Caption: A simplified diagram showing the inhibition of the COX-2 enzyme by a pyrazole derivative in an inflammatory pathway.

This guide demonstrates the power of X-ray crystallography in providing high-resolution structural data for pyrazole derivatives. The detailed molecular geometries and intermolecular interactions revealed by these studies are invaluable for understanding structure-activity relationships and for the rational design of new and more effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the specific disposal protocols for novel or specialized compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is paramount. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach based on the known hazards of structurally similar pyrazole and trifluoromethyl-containing compounds is necessary. This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring compliance with general best practices for hazardous research chemicals.

Hazard Profile and Safety Considerations

The primary hazards associated with this compound are inferred from its constituent chemical groups: pyrazole derivatives and trifluoromethyl-containing aromatic compounds. Pyrazole derivatives are known for a wide range of pharmacological activities and should be handled with care. Trifluoromethylated compounds are generally stable but can be persistent in the environment, necessitating disposal as halogenated organic waste.[1]

Based on data from analogous compounds, skin, eye, and respiratory irritation are potential hazards.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory during handling and disposal procedures.

Summary of Potential Hazards:

Hazard TypeDescriptionSource (Analogous Compounds)
Skin Irritation May cause skin irritation upon contact.1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[2]
Eye Irritation May cause serious eye irritation.1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[2]
Respiratory Irritation May cause respiratory irritation if inhaled.1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[2]
Environmental Persistence Trifluoromethyl-containing compounds can be persistent in the environment.General Trifluoromethyl Compounds[1]
Acute Toxicity (Oral) Harmful if swallowed.1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide

Standard Disposal Protocol

Under no circumstances should this compound or its residues be discharged down the drain or disposed of in regular trash.[1] It must be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container.

    • If possible, separate halogenated from non-halogenated solvent waste.[1]

  • Container Selection and Labeling:

    • Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.

    • The label must include:

      • The words "Hazardous Waste."

      • An accurate list of all constituents and their approximate concentrations.

      • The date when waste accumulation began.

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Empty Container Decontamination:

    • Thoroughly rinse empty containers that held the compound at least three times with a suitable solvent (e.g., acetone, ethanol).

    • The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates may also need to be collected depending on institutional policies.

  • Waste Pickup and Disposal:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

    • The primary recommended method for the final disposal of this type of chemical is incineration in a licensed and approved waste disposal plant.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Container Decontamination A Solid & Liquid Waste Generation B Segregate Halogenated Waste A->B H Rinse Empty Container x3 A->H Originates from C Select & Label Waste Container B->C D Store in Designated Accumulation Area C->D E Request EHS Waste Pickup D->E F Transport to Licensed Facility E->F G Incineration F->G I Collect First Rinsate as Hazardous Waste H->I I->C Add to waste Rationale for Hazardous Waste Classification cluster_0 Structural Components cluster_1 Known Hazards of Analogs A This compound B Pyrazole Moiety A->B C Trifluoromethyl Group A->C D Pharmacological Activity Potential Toxicity B->D E Environmental Persistence Halogenated Organic C->E F Conclusion: Treat as Hazardous Chemical Waste D->F E->F

References

Personal protective equipment for handling 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

A conservative approach, treating the compound as potentially hazardous, is crucial.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. All PPE should meet established standards such as those from ANSI, NIOSH, or EN.[5]

Body PartRequired PPEStandards and Specifications
Eyes/Face Tightly fitting safety goggles or a face shield.Must conform to EN 166 (EU) or ANSI Z87.1 (US).[6] For splash potential, chemical goggles and a face shield are recommended.[7]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile, butyl rubber).Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5] Handle with gloves and use proper removal technique.
Body Flame-resistant lab coat and impervious clothing.Chemical-resistant coveralls may be appropriate.[8] Contaminated clothing should be removed and washed before reuse.[9]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Use if ventilation is inadequate or if irritation or other symptoms are experienced.[5][10]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment. The following diagram outlines the step-by-step procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Ensure proper ventilation (fume hood) B->C D Weigh and handle solid compound in a fume hood C->D Proceed to handling E Use compatible labware and solvents D->E F Avoid generating dust or aerosols E->F G Decontaminate work surfaces and equipment F->G Proceed to cleanup H Dispose of waste in a labeled, sealed hazardous waste container G->H I Remove and dispose of contaminated PPE properly H->I J Wash hands thoroughly I->J

Workflow for the safe handling of this compound.

Experimental Protocols: General Handling and First Aid

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Avoid contact with skin, eyes, and clothing.[2][12]

  • Minimize dust generation and accumulation.[9]

  • Wash hands thoroughly after handling.[9][12]

  • Store in a cool, dry, well-ventilated place in a tightly closed container.[2][9][12]

First Aid Measures:

  • If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9][10]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical aid if irritation develops and persists.[2][9]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][4][9]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[2][9][11]

Disposal Plan

Waste Characterization: Due to the presence of trifluoromethyl and pyrazole groups, this compound should be treated as a halogenated organic hazardous waste.[13] It is persistent in the environment and should not be discharged into drains or regular trash.[2][13]

Disposal Protocol:

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid for collecting waste.[13]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name.

  • Collection:

    • Solid Waste: Collect solid residues, contaminated labware (e.g., weighing paper, pipette tips), and contaminated PPE in the designated waste container.

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. The first rinse of any glassware must be collected as hazardous waste.[13]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company. Follow all local, regional, and national regulations.[2] Dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Reactant of Route 2
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.